molecular formula C23H36N2O5 B12386675 (S,S,S,S,R)-Boc-Dap-NE

(S,S,S,S,R)-Boc-Dap-NE

Cat. No.: B12386675
M. Wt: 420.5 g/mol
InChI Key: XJDVGABQIFOWFC-ZRSLWSEBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S,S,S,S,R)-Boc-Dap-NE is a useful research compound. Its molecular formula is C23H36N2O5 and its molecular weight is 420.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H36N2O5

Molecular Weight

420.5 g/mol

IUPAC Name

tert-butyl (2S)-2-[(1S,2S)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C23H36N2O5/c1-15(21(27)24-16(2)19(26)17-11-8-7-9-12-17)20(29-6)18-13-10-14-25(18)22(28)30-23(3,4)5/h7-9,11-12,15-16,18-20,26H,10,13-14H2,1-6H3,(H,24,27)/t15-,16+,18-,19+,20-/m0/s1

InChI Key

XJDVGABQIFOWFC-ZRSLWSEBSA-N

Isomeric SMILES

C[C@@H]([C@@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)OC)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O

Canonical SMILES

CC(C(C1CCCN1C(=O)OC(C)(C)C)OC)C(=O)NC(C)C(C2=CC=CC=C2)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to (S,S,S,S,R)-Boc-Dap-NE: Structure, Properties, and Synthetic Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthetic context of the stereoisomer (S,S,S,S,R)-Boc-Dap-NE. This compound is a key intermediate in the synthesis of Monomethyl Auristatin E (MMAE), a potent anti-mitotic agent utilized as a cytotoxic payload in antibody-drug conjugates (ADCs). Due to the specificity of the stereochemistry, direct experimental data for this particular isomer is not widely available. Therefore, this guide presents a combination of inferred properties based on related isomers and general synthetic methodologies.

Chemical Structure and Stereochemistry

This compound is a complex molecule comprising a Boc-protected dolaproine (Dap) moiety amide-linked to a norephedrine (B3415761) (NE) moiety. The molecule possesses five chiral centers, and the specific configuration is designated as (S,S,S) for the dolaproine portion and (S,R) for the norephedrine portion.

The systematic name for the core structure is tert-butyl (2S)-2-((2R,3R)-3-methoxy-2-methyl-1-oxo-1-(((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)amino)propan-2-yl)pyrrolidine-1-carboxylate.

Chemical Structure of this compound:

Physicochemical Properties

Quantitative data for the specific (S,S,S,S,R) stereoisomer is not readily found in public databases. However, the physical and chemical properties are expected to be very similar to other documented stereoisomers, such as (R,S,S,R,S)-Boc-Dap-NE. The following table summarizes these likely properties.

PropertyValueReference
Molecular Formula C₂₃H₃₆N₂O₅[1]
Molecular Weight 420.54 g/mol [1]
Appearance Expected to be a solid-
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons.-
Purity (of related isomers) >98%[1]

Synthetic Context and Experimental Protocols

This compound is a synthetic intermediate in the multi-step synthesis of Monomethyl Auristatin E (MMAE). The synthesis of MMAE is a convergent process where different fragments of the molecule are synthesized separately and then coupled together. The formation of Boc-Dap-NE involves the amide coupling of a protected dolaproine derivative with a norephedrine derivative.

Representative Experimental Protocol: Amide Coupling of Boc-Dolaproine and Norephedrine Derivative

This protocol is a general representation of the amide bond formation step.

Materials:

  • N-Boc-Dolaproine

  • (1S,2R)-2-amino-1-phenylpropan-1-ol (a norephedrine derivative)

  • Coupling agent (e.g., HATU, HBTU)

  • Non-nucleophilic base (e.g., DIPEA, NMM)

  • Anhydrous aprotic solvent (e.g., DMF, DCM)

Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-Dolaproine (1 equivalent) in the anhydrous solvent. Add the coupling agent (1.1 equivalents) and the non-nucleophilic base (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve the norephedrine derivative (1.05 equivalents) in the anhydrous solvent.

  • Coupling Reaction: Slowly add the solution of the norephedrine derivative to the activated Boc-Dolaproine solution. Let the reaction proceed at room temperature for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired this compound.

Biological Significance and Mechanism of Action of the Final Product (MMAE)

This compound is a precursor to Monomethyl Auristatin E (MMAE), a potent tubulin polymerization inhibitor. MMAE is the cytotoxic payload in several antibody-drug conjugates (ADCs). The ADC delivers MMAE selectively to cancer cells. Once inside the cell, MMAE is released and disrupts the microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

dot

MMAE_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor-Specific Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking MMAE MMAE Lysosome->MMAE 4. Cleavage & Release of MMAE Tubulin Tubulin Dimers MMAE->Tubulin 5. Inhibition of Tubulin Polymerization Microtubule_disruption Microtubule Disruption Tubulin->Microtubule_disruption Apoptosis Apoptosis Microtubule_disruption->Apoptosis Leads to

Caption: Mechanism of action of MMAE delivered by an ADC.

Experimental and Synthetic Workflow

The synthesis of this compound is a key step in the overall production of MMAE. The following diagram illustrates a generalized workflow for its synthesis and subsequent use.

dot

Synthetic_Workflow cluster_synthesis Synthesis of this compound cluster_deprotection Deprotection and Further Synthesis Boc_Dap N-Boc-Dolaproine Coupling Amide Coupling (e.g., HATU, DIPEA) Boc_Dap->Coupling Norephedrine Norephedrine Derivative Norephedrine->Coupling Boc_Dap_NE This compound Coupling->Boc_Dap_NE Deprotection Boc Deprotection (e.g., TFA) Boc_Dap_NE->Deprotection Dap_NE Dap-NE Intermediate Deprotection->Dap_NE Peptide_Coupling Peptide Chain Elongation Dap_NE->Peptide_Coupling MMAE Monomethyl Auristatin E (MMAE) Peptide_Coupling->MMAE

Caption: Synthetic workflow for this compound and its conversion to MMAE.

References

An In-depth Technical Guide on Boc-Dap-NE Isomers and Their Role in the Synthesis of Monomethyl Auristatin E (MMAE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties of (R,S,S,R,S)-Boc-Dap-NE

The following table summarizes the key quantitative data for the (R,S,S,R,S)-Boc-Dap-NE isomer.

PropertyValue
CAS Number 2994330-72-0
Molecular Formula C23H36N2O5
Molecular Weight 420.54 g/mol

Role in the Synthesis of Monomethyl Auristatin E (MMAE)

Boc-Dap-NE and its various stereoisomers are essential intermediates in the multi-step synthesis of Monomethyl auristatin E (MMAE). MMAE is a synthetic analogue of the natural product dolastatin 10, a powerful antimitotic agent. The synthesis of MMAE is a complex process that involves the careful coupling of several amino acid derivatives to construct the final pentapeptide-like structure. Boc-Dap-NE represents a key dipeptide fragment within this structure.

The stereochemistry of these intermediates is crucial, as it dictates the final conformation of the MMAE molecule and, consequently, its biological activity. The existence of inactive isomers like (R,S,S,R,S)-Boc-Dap-NE is vital for research and development, as they are used as negative controls in experiments to confirm that the cytotoxic effects of MMAE are specific to the active stereoisomer.

Experimental Context and Application

While a detailed, step-by-step synthesis protocol for (S,S,S,S,R)-Boc-Dap-NE is not publicly documented, the general approach to synthesizing MMAE involves a convergent strategy. This involves the independent synthesis of key fragments, which are then coupled together. The synthesis of intermediates like Boc-Dap-NE typically involves standard peptide coupling techniques.

In a research setting, the primary use of the (R,S,S,R,S)-Boc-Dap-NE isomer is as an experimental control. When evaluating the efficacy of an MMAE-based ADC, researchers will often use a conjugate containing the inactive MMAE isomer (synthesized from the inactive Boc-Dap-NE isomer) to demonstrate that the observed anti-cancer activity is a direct result of the specific stereochemistry of the active drug and not due to other factors.

Mechanism of Action of MMAE in Antibody-Drug Conjugates (ADCs)

Monomethyl auristatin E is too toxic to be used as a standalone chemotherapy drug.[1][2] Instead, it is attached to a monoclonal antibody that specifically targets a protein (antigen) on the surface of cancer cells.[1] This combination is known as an Antibody-Drug Conjugate (ADC). The mechanism of action of an MMAE-based ADC is a multi-step process:

  • Targeting and Binding: The monoclonal antibody component of the ADC selectively binds to the target antigen on the tumor cell surface.

  • Internalization: The ADC-antigen complex is then internalized by the cancer cell.

  • Payload Release: Inside the cell, the linker connecting the antibody to the MMAE is cleaved, releasing the cytotoxic payload.

  • Inhibition of Tubulin Polymerization: The released MMAE binds to tubulin, a protein that is essential for the formation of microtubules. Microtubules are a key component of the cell's cytoskeleton and the mitotic spindle, which is necessary for cell division. By disrupting tubulin polymerization, MMAE prevents the cancer cell from dividing.[1][2]

  • Cell Cycle Arrest and Apoptosis: The disruption of the mitotic spindle leads to cell cycle arrest in the G2/M phase, which ultimately triggers programmed cell death (apoptosis).[3]

The high potency of MMAE makes it an effective anti-cancer agent, and its targeted delivery via an ADC minimizes damage to healthy cells, thereby reducing the side effects associated with traditional chemotherapy.[2]

Workflow and Mechanism of Action Diagram

The following diagram illustrates the role of Boc-Dap-NE as a precursor in the synthesis of MMAE and the subsequent mechanism of action of an MMAE-based Antibody-Drug Conjugate.

MMAE_Workflow Workflow from Boc-Dap-NE to ADC Mechanism of Action cluster_synthesis Synthesis cluster_adc_formation ADC Formation cluster_mechanism Mechanism of Action Boc-Dap-NE_Isomers Boc-Dap-NE Isomers Peptide_Coupling Multi-step Peptide Coupling Boc-Dap-NE_Isomers->Peptide_Coupling Intermediate MMAE Monomethyl Auristatin E (MMAE) Peptide_Coupling->MMAE ADC Antibody-Drug Conjugate (ADC) MMAE->ADC Antibody Monoclonal Antibody Antibody->ADC Linker Cleavable Linker Linker->ADC Binding ADC Binds to Tumor Cell Antigen ADC->Binding Internalization Internalization Binding->Internalization Release MMAE Release Internalization->Release Tubulin_Inhibition Inhibition of Tubulin Polymerization Release->Tubulin_Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Tubulin_Inhibition->Apoptosis

Caption: Synthesis of MMAE from Boc-Dap-NE and its use in an ADC.

References

The Role of (S,S,S,S,R)-Boc-Dap-NE in MMAE Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of (S,S,S,S,R)-Boc-Dap-NE within the synthetic framework of Monomethyl Auristatin E (MMAE), a potent cytotoxic agent widely used as a payload in antibody-drug conjugates (ADCs). We will explore the stereochemical intricacies of MMAE synthesis, detail the function of key intermediates, and present representative experimental protocols.

Introduction to Monomethyl Auristatin E (MMAE)

Monomethyl auristatin E (MMAE) is a synthetic analogue of the natural product dolastatin 10. It is a highly potent antimitotic agent that functions by inhibiting tubulin polymerization, a critical process for cell division. Due to its extreme cytotoxicity, MMAE is not used as a standalone drug but is a critical component of several clinically approved and investigational ADCs. In an ADC, MMAE is chemically linked to a monoclonal antibody that targets a specific antigen on cancer cells, allowing for the targeted delivery of the cytotoxic payload.

The structure of MMAE is that of a pentapeptide-like molecule, comprising several unique amino acid subunits. The precise stereochemistry of each chiral center in the molecule is crucial for its biological activity.

The Synthesis of MMAE: A Convergent Approach

The total synthesis of MMAE is a complex, multi-step process that is typically achieved through a convergent synthesis strategy. This approach involves the independent synthesis of key fragments of the molecule, which are then coupled together in the final stages. This method is generally more efficient for large-scale production than a linear synthesis approach.

A common convergent strategy for MMAE involves the synthesis of two key fragments:

  • An N-terminal tripeptide fragment.

  • A C-terminal dipeptide fragment.

The intermediate Boc-Dap-NE is a protected dipeptide that forms a core component of the C-terminal fragment of MMAE. It consists of a Boc-protected diaminopropionic acid (Dap) residue coupled to a norephedrine (B3415761) (NE) derivative.

The Critical Role of Stereochemistry

The biological activity of MMAE is highly dependent on its specific three-dimensional structure, which is dictated by the stereochemistry at its multiple chiral centers. Even a minor change in the stereoconfiguration at one of these centers can lead to a significant loss of cytotoxic potency. In drug development, it is common for only one of a number of possible stereoisomers to be biologically active. The other isomers may be inactive or, in some cases, even exhibit undesirable toxic effects.

This high degree of stereospecificity necessitates careful control during the synthesis to ensure that only the desired, biologically active stereoisomer of MMAE is produced.

The Role of this compound: An Inactive Isomer for Experimental Control

The specific stereoisomer This compound is identified in the scientific literature as an inactive isomer of the Boc-Dap-NE intermediate.[1][2] Its primary role in the context of MMAE synthesis is not as a direct precursor to the final active drug, but rather as an experimental control .[1][2]

The use of inactive isomers as negative controls is a critical practice in drug synthesis and development for several reasons:

  • Validation of Biological Assays: By comparing the biological activity of the final product synthesized with the correct, active intermediate against a product synthesized with the inactive this compound, researchers can confirm that the observed cytotoxicity is indeed due to the specific stereochemistry of MMAE.

  • Confirmation of Stereospecificity: Its use helps to verify that the synthetic route is stereospecific and that the process is not producing a mixture of active and inactive isomers.

  • Troubleshooting and Quality Control: If a batch of synthesized MMAE shows lower than expected potency, the presence of inactive isomers could be a potential cause. Having a well-characterized inactive standard like this compound is invaluable for analytical method development and impurity profiling.

The logical workflow for the use of this compound as a negative control is depicted in the following diagram:

G cluster_0 Synthesis of Active MMAE cluster_1 Synthesis of Inactive Control A Active Boc-Dap-NE Isomer B Couple with N-terminal fragment A->B C Deprotection & Purification B->C D Biologically Active MMAE C->D I Biological Activity Assay (e.g., Cytotoxicity Assay) D->I High Potency Expected E This compound (Inactive Isomer) F Couple with N-terminal fragment E->F G Deprotection & Purification F->G H Inactive MMAE Analogue G->H H->I Low/No Potency Expected G start Start dissolve Dissolve Boc-Dap-OH & HATU in anhydrous DMF start->dissolve preactivate Add DIPEA & stir for 20 min (Pre-activation) dissolve->preactivate add_ne Add Norephedrine derivative preactivate->add_ne react Stir at room temp for 2-4h (Coupling Reaction) add_ne->react monitor Monitor reaction by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Work-up (Wash with acid, base, brine) monitor->workup Complete purify Purify by Flash Chromatography workup->purify end Pure Boc-Dap-NE purify->end

References

(S,S,S,S,R)-Boc-Dap-NE: A Technical Guide to its Application as an Inactive Control Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of drug discovery and development, particularly in the context of potent cytotoxic agents like tubulin inhibitors, the use of appropriate controls is paramount for the validation of experimental results. This technical guide provides an in-depth overview of (S,S,S,S,R)-Boc-Dap-NE, a stereoisomer of a key synthetic intermediate of Monomethylauristatin E (MMAE), and its application as an inactive control compound. Understanding the rationale and methodology for employing such a control is critical for accurately interpreting the biological activity of potential therapeutic agents.

MMAE is a highly potent anti-mitotic agent that functions by inhibiting tubulin polymerization, a critical process for cell division. It is a common payload in antibody-drug conjugates (ADCs). The synthesis of MMAE involves a series of stereospecific steps, and the biological activity of the final compound is highly dependent on its stereochemistry. This compound is a stereoisomer of a precursor in the MMAE synthesis pathway and is specifically designed to lack the biological activity of its active counterpart, making it an ideal negative control for in vitro and cell-based assays.[1][2]

The Principle of Stereoisomeric Inactivity

The biological activity of many small molecules, including tubulin inhibitors, is contingent upon a precise three-dimensional arrangement of atoms that allows for specific binding to their target protein. Even minor changes in the stereochemistry of a molecule can dramatically reduce or abolish its biological activity. This principle is the foundation for the use of inactive stereoisomers as negative controls.

This compound serves as a negative control because its specific spatial arrangement of atoms prevents it from effectively binding to the tubulin protein. Consequently, it does not interfere with the polymerization of tubulin into microtubules, a process that is inhibited by the active form of the molecule and by MMAE. By using this inactive isomer in parallel with the active compound, researchers can confirm that the observed biological effects are a direct result of the specific molecular interactions of the active compound and not due to non-specific effects or experimental artifacts.

Data Presentation

For illustrative purposes, a comparative data table would typically be structured as follows:

CompoundStereochemistryTargetAssayIC50 (nM)
Active MMAE Precursor(R,S,S,R,S)TubulinTubulin PolymerizationExpected to be low nM
This compound (S,S,S,S,R) Tubulin Tubulin Polymerization Expected to be >10,000
Paclitaxel (Positive Control)-TubulinTubulin Polymerization~10
DMSO (Vehicle Control)--Tubulin PolymerizationNo effect

Note: The IC50 values for the active precursor and this compound are hypothetical and for illustrative purposes only, as specific experimental data for these compounds were not found in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments where this compound would be used as an inactive control.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Test compounds: Active isomer, this compound (inactive control)

  • Positive control (e.g., Paclitaxel or Colchicine)

  • Vehicle control (e.g., DMSO)

  • Pre-chilled 96-well plates

  • Temperature-controlled microplate reader

Protocol:

  • Preparation of Reagents:

    • Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to the desired final concentration (e.g., 3 mg/mL).

    • Prepare a working solution of GTP (1 mM) in General Tubulin Buffer.

    • Prepare stock solutions of the active compound, this compound, and positive control in DMSO. Create a serial dilution in General Tubulin Buffer.

  • Assay Procedure:

    • In a pre-chilled 96-well plate, add 10 µL of the compound dilutions (active isomer, inactive control, positive control, and vehicle control) to their respective wells.

    • To initiate the polymerization reaction, add 90 µL of the cold tubulin/GTP solution to each well.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Data Acquisition:

    • Measure the change in absorbance (turbidity) at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance versus time for each condition.

    • The rate of polymerization and the maximum polymer mass can be determined from the curves.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • The IC50 value for the active compound can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration. This compound is expected to show no significant inhibition at high concentrations.

Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_0 Cellular Environment cluster_1 Compound Intervention Microtubule_Dynamics Microtubule Dynamics (Polymerization/Depolymerization) Mitosis Mitosis Microtubule_Dynamics->Mitosis Essential for Cell_Division Cell Division Mitosis->Cell_Division Leads to Apoptosis Apoptosis Mitosis->Apoptosis Arrest triggers Active_Compound Active Tubulin Inhibitor (e.g., MMAE precursor) Active_Compound->Microtubule_Dynamics Inhibits Polymerization Inactive_Control This compound (Inactive Control) Inactive_Control->Microtubule_Dynamics No Effect

Caption: Conceptual diagram of tubulin inhibition pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Preparation cluster_1 Assay Setup cluster_2 Data Acquisition & Analysis Reagents Prepare Reagents: - Purified Tubulin - Buffers and GTP - Compound Dilutions Plate_Setup Add Compounds to 96-well Plate: - Active Compound - Inactive Control - Positive/Vehicle Controls Reagents->Plate_Setup Initiation Initiate Polymerization: Add Tubulin/GTP Mix Plate_Setup->Initiation Measurement Measure Turbidity (340nm) at 37°C over time Initiation->Measurement Analysis Data Analysis: - Plot Absorbance vs. Time - Calculate % Inhibition - Determine IC50 Measurement->Analysis

Caption: Workflow for an in vitro tubulin polymerization assay.

Logical Relationship Diagram

Logical_Relationship Correct_Stereoisomer Correct Stereochemistry (Active Compound) Tubulin_Binding Binds to Tubulin Correct_Stereoisomer->Tubulin_Binding Incorrect_Stereoisomer Incorrect Stereochemistry (this compound) No_Binding Does Not Bind to Tubulin Incorrect_Stereoisomer->No_Binding Biological_Activity Biological Activity (Inhibition of Polymerization) Tubulin_Binding->Biological_Activity No_Activity No Biological Activity No_Binding->No_Activity

References

Stereochemistry of Boc-Dap-NE Isomers and Their Activity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The stereochemical configuration of molecules is a critical determinant of their biological activity. In the realm of drug development, particularly with complex biomolecules and their components, understanding the influence of chirality is paramount for optimizing efficacy and safety. This technical guide delves into the stereochemistry of Boc-Dap (tert-butoxycarbonyl-diaminopropionic acid) derivatives, with a focus on how the spatial arrangement of atoms impacts their biological function. While the specific entity "Boc-Dap-NE" is not consistently defined in publicly available literature, the principles of stereoselectivity are well-illustrated by analogous structures used in advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs). This guide will use the well-documented example of stereoisomeric dipeptide linkers in ADCs to provide a comprehensive overview of the synthesis, characterization, and differential activity of such chiral molecules.

The Critical Role of Stereochemistry in Biological Activity

Stereoisomers, molecules with the same chemical formula and connectivity but different three-dimensional arrangements of atoms, often exhibit distinct pharmacological profiles.[1] This is because biological systems, such as enzymes and receptors, are themselves chiral and can differentiate between stereoisomers, leading to variations in binding affinity, metabolic stability, and therapeutic effect. For drug development professionals, a thorough understanding of stereochemistry is essential for the rational design of potent and selective therapeutic agents.

In the context of Antibody-Drug Conjugates (ADCs), the linker component, which connects the antibody to the cytotoxic payload, plays a pivotal role in the overall efficacy and tolerability of the therapeutic. The stereochemistry of the amino acids within peptidic linkers can significantly influence the ADC's properties.

Stereoisomers of Dipeptide Linkers in Antibody-Drug Conjugates: A Case Study

A compelling example of the impact of stereochemistry is seen in ADCs featuring indolinobenzodiazepine payloads connected to the antibody via dipeptide linkers. A study systematically evaluated all four stereoisomers of an alanyl-alanine dipeptide linker to determine the role of stereochemistry on the ADC's antitumor activity and tolerability. The four configurations are L-Ala-L-Ala, D-Ala-L-Ala, L-Ala-D-Ala, and D-Ala-D-Ala.

Quantitative Analysis of Biological Activity

The biological activity of the ADCs constructed with the four stereoisomeric linkers was assessed through in vitro cytotoxicity assays against various cancer cell lines and in vivo efficacy studies. The results demonstrated a clear preference for the natural L-Ala-L-Ala configuration, which provided the highest therapeutic index.

Linker StereoisomerIn Vitro Potency (High Antigen Expression)Bystander Killing EfficacyIn Vivo Antitumor ActivityTolerabilityTherapeutic Index
L-Ala-L-Ala HighHighHighModerateHighest
D-Ala-L-Ala HighModerateModerateImprovedModerate
L-Ala-D-Ala HighLowLowN/ALow
D-Ala-D-Ala HighLowLowN/ALow

Note: This table is a qualitative summary based on the findings that the L-Ala-L-Ala diastereomer provided the highest therapeutic index. Specific quantitative values (e.g., IC50) would be dependent on the specific cell line and experimental conditions.

The data indicate that while all stereoisomers result in potent ADCs in cell lines with high antigen expression, the ability to elicit a "bystander effect" (killing of neighboring antigen-negative cells) and the in vivo antitumor activity are significantly influenced by the linker's stereochemistry.[1] The improved tolerability observed with some configurations containing a D-amino acid highlights the complex interplay between linker stereochemistry, efficacy, and safety.[1]

Experimental Protocols

General Synthesis of Stereoisomeric Dipeptide Linkers

The synthesis of the four diastereomers of the alanyl-alanine linker-payload can be achieved through standard solid-phase or solution-phase peptide coupling methodologies.

Materials:

  • Fmoc-L-Ala-OH or Fmoc-D-Ala-OH

  • H-L-Ala-Payload or H-D-Ala-Payload

  • Coupling agents (e.g., HATU, HBTU)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Piperidine (B6355638) solution for Fmoc deprotection

General Procedure:

  • First Amino Acid Coupling: The C-terminal alanine (B10760859) stereoisomer is typically part of the payload molecule.

  • Fmoc Deprotection: If the N-terminus of the first alanine is protected, the Fmoc group is removed using a solution of piperidine in DMF.

  • Second Amino Acid Coupling: The second Fmoc-protected alanine stereoisomer (L or D) is activated with a coupling agent and reacted with the free amine of the first alanine in the presence of a base.

  • Work-up and Purification: The resulting dipeptide-payload is purified using standard chromatographic techniques (e.g., reverse-phase HPLC).

  • Final Deprotection and Linker Attachment: The N-terminal Fmoc group is removed, and the maleimide-containing conjugation handle is attached.

Antibody-Drug Conjugation

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS)

  • Reducing agent (e.g., TCEP)

  • Stereoisomeric linker-payload

  • Quenching agent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography)

General Procedure:

  • Antibody Reduction: The antibody's interchain disulfide bonds are partially reduced with a controlled amount of reducing agent to generate free thiol groups.

  • Conjugation: The maleimide-activated linker-payload is added to the reduced antibody solution and allowed to react with the free thiols to form a stable thioether bond.

  • Quenching: The reaction is quenched by adding an excess of a thiol-containing small molecule to react with any unreacted linker-payload.

  • Purification: The resulting ADC is purified to remove unconjugated antibody, free linker-payload, and other impurities.

In Vitro Cytotoxicity Assay

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • ADC Treatment: The cells are treated with serial dilutions of the different ADC stereoisomers for a defined period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a suitable assay (e.g., MTS or CellTiter-Glo).

  • Data Analysis: The IC50 values (the concentration of ADC that inhibits cell growth by 50%) are calculated by fitting the dose-response data to a four-parameter logistic equation.

Visualizing the Mechanism of Action and Experimental Workflow

ADC Mechanism of Action

The following diagram illustrates the general mechanism of action for a dipeptide-linker-containing ADC, highlighting the intracellular processing steps that are influenced by the linker's stereochemistry.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen on Cancer Cell ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Linker Cleavage (Stereoselective) DNA DNA Payload->DNA DNA Alkylation Apoptosis Apoptosis DNA->Apoptosis Cell Death

Caption: General mechanism of action of an ADC with a cleavable dipeptide linker.

Experimental Workflow for ADC Synthesis and Evaluation

The following diagram outlines the key steps in the synthesis and evaluation of ADCs with different linker stereoisomers.

ADC_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Linker_Synth Synthesize 4 Linker-Payload Stereoisomers Conjugation Conjugate Linker-Payload to Antibody Linker_Synth->Conjugation mAb_Prep Prepare Monoclonal Antibody mAb_Prep->Conjugation Purification Purify ADCs Conjugation->Purification In_Vitro In Vitro Cytotoxicity Assays Purification->In_Vitro In_Vivo In Vivo Efficacy (Xenograft Models) Purification->In_Vivo Tolerability Tolerability Studies Purification->Tolerability Therapeutic_Index Determine Therapeutic Index In_Vitro->Therapeutic_Index In_Vivo->Therapeutic_Index Tolerability->Therapeutic_Index

Caption: Experimental workflow for the synthesis and evaluation of ADC stereoisomers.

Conclusion

The stereochemistry of components used in complex therapeutics like ADCs is a critical parameter that can profoundly impact their biological activity, efficacy, and safety. As demonstrated by the case study of dipeptide linkers, a systematic evaluation of all possible stereoisomers is crucial for the selection of an optimal clinical candidate. While the initial query regarding "Boc-Dap-NE" did not yield a specific, well-characterized molecule, the underlying principle of stereochemical influence is a universal concept in drug development. Researchers and drug development professionals must consider the chiral nature of their molecules and employ stereoselective synthesis and characterization techniques to unlock the full therapeutic potential of their drug candidates.

References

An In-depth Technical Guide on the Solubility of Novel Drug Intermediates in Organic Solvents: A Case Study Perspective on (S,S,S,S,R)-Boc-Dap-NE

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Specific quantitative solubility data for the novel compound (S,S,S,S,R)-Boc-Dap-NE is not publicly available. This guide, therefore, provides a comprehensive framework and detailed methodologies for determining the solubility of such specialized molecules in organic solvents, using this compound as a representative example of a cleavable antibody-drug conjugate (ADC) linker.

Introduction to this compound and the Importance of Solubility

This compound is identified as a cleavable linker for use in the synthesis of antibody-drug conjugates (ADCs)[1]. ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. The linker component is critical, connecting the antibody to a cytotoxic payload. Its chemical properties, including solubility, are paramount for the successful synthesis, purification, and formulation of the final ADC product.

The solubility of a chemical entity in various organic solvents is a critical parameter in drug discovery and development. It influences reaction kinetics, purification efficiency, and the ability to formulate a compound for preclinical and clinical studies[2]. A thorough understanding of a molecule's solubility profile is, therefore, a foundational requirement for its advancement through the development pipeline.

General Principles of Solubility Determination

The solubility of a compound is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. Experimental methods for determining solubility can be broadly categorized into thermodynamic and kinetic approaches[2].

  • Thermodynamic Solubility: This refers to the concentration of a solute in a saturated solution at equilibrium. It is a more accurate but often more time-consuming measurement.

  • Kinetic Solubility: This is the concentration at which a compound, typically dissolved in a solvent like DMSO, precipitates when an aqueous buffer is added. It is a high-throughput method commonly used for early screening[2].

For the purpose of synthesis and purification in organic solvents, thermodynamic solubility is the more relevant parameter.

Experimental Protocols for Determining Solubility in Organic Solvents

Several established methods can be employed to determine the solubility of a compound like this compound. The choice of method often depends on the required accuracy, throughput, and available instrumentation.

Shake-Flask Method

The shake-flask method is a traditional and reliable technique for determining thermodynamic solubility[3].

Protocol:

  • Preparation of a Saturated Solution: An excess amount of the solid compound is added to a known volume of the selected organic solvent in a sealed vial.

  • Equilibration: The vial is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The resulting suspension is filtered through a fine-pored filter (e.g., 0.22 µm PTFE) or centrifuged at high speed to separate the solid from the liquid phase.

  • Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation.

The following diagram illustrates the general workflow of the shake-flask method.

G Figure 1. Shake-Flask Method Workflow A Add excess this compound to organic solvent B Equilibrate with agitation at constant temperature (24-48h) A->B C Separate solid and liquid phases (Filtration/Centrifugation) B->C D Quantify concentration in the supernatant (e.g., by HPLC) C->D

Caption: Workflow of the shake-flask method for solubility determination.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a widely used technique for accurately quantifying the concentration of a solute in a saturated solution.

Protocol:

  • Preparation of Standard Solutions: A series of standard solutions of this compound with known concentrations are prepared in the mobile phase.

  • Calibration Curve Generation: The standard solutions are injected into the HPLC system, and a calibration curve is constructed by plotting the peak area against the concentration.

  • Sample Analysis: The supernatant obtained from the shake-flask method is appropriately diluted with the mobile phase and injected into the HPLC system.

  • Concentration Determination: The concentration of the compound in the diluted sample is determined from the calibration curve. The original solubility is then calculated by applying the dilution factor.

Nuclear Magnetic Resonance (NMR) Spectroscopy Method

NMR offers a rapid and accurate method for solubility measurement that does not require the separation of solid and liquid phases[4].

Protocol:

  • Preparation of Saturated Sample: A saturated solution is prepared as in the shake-flask method.

  • NMR Analysis: An NMR spectrum of the saturated solution is acquired. The spectrum will show distinct signals for the dissolved and dispersed solid.

  • Quantification: The concentration of the dissolved species can be determined by integrating the corresponding signals and comparing them to a known internal standard.

Data Presentation

While specific data for this compound is unavailable, the results of solubility experiments should be summarized in a clear and structured table for easy comparison.

Table 1: Hypothetical Solubility Data for this compound at 25°C

Organic SolventSolubility (mg/mL)Solubility (mol/L)Method
Dimethyl Sulfoxide (DMSO)DataDataHPLC
N,N-Dimethylformamide (DMF)DataDataHPLC
Dichloromethane (DCM)DataDataHPLC
Tetrahydrofuran (THF)DataDataHPLC
Acetonitrile (ACN)DataDataHPLC
Methanol (MeOH)DataDataHPLC
Ethanol (EtOH)DataDataHPLC

Logical Relationship in ADC Synthesis

The solubility of the Boc-Dap-NE linker is a critical factor in the multi-step synthesis of an antibody-drug conjugate. The following diagram illustrates the logical flow where solubility plays a key role.

G Figure 2. Role of Solubility in ADC Synthesis cluster_0 Synthesis and Purification A Synthesis of this compound linker B Purification of linker (e.g., chromatography) C Conjugation of linker to cytotoxic drug D Conjugation of linker-drug to antibody E Purification of final ADC Solubility Solubility in Organic Solvents Solubility->A Affects reaction medium and kinetics Solubility->B Crucial for solvent selection Solubility->C Affects reaction conditions

Caption: Logical flow demonstrating the importance of solubility in ADC synthesis.

Conclusion

While quantitative solubility data for this compound is not currently in the public domain, this guide provides the necessary framework for its determination. The experimental protocols outlined, such as the shake-flask method coupled with HPLC analysis, are robust and widely accepted in the pharmaceutical industry. A comprehensive understanding of the solubility of this and other novel intermediates is essential for efficient process development and the successful manufacturing of complex therapeutics like antibody-drug conjugates.

References

An In-depth Technical Guide on the Commercial Availability and Application of (S,S,S,S,R)-Boc-Dap-NE for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of the specific stereoisomer (S,S,S,S,R)-Boc-Dap-NE for research purposes. It is intended to inform researchers, scientists, and drug development professionals on the procurement and potential applications of this compound, particularly in the context of antibody-drug conjugate (ADC) development. While detailed experimental protocols and specific signaling pathways for this exact isomer are not extensively documented in publicly available literature, this guide offers foundational information based on available data for closely related compounds and the general class of molecules to which it belongs.

Commercial Availability

This compound, identified by the CAS number 3026594-75-9, is available from specialized chemical suppliers.[1][2][3] The compound is intended for laboratory research use only.[3] Below is a summary of suppliers offering this specific stereoisomer.

SupplierCAS NumberPurityProduct Code/Catalog No.
ChemScene3026594-75-9Not specifiedCS-0127928
Apollo Scientific3026594-75-998%Not specified

Note: Pricing and availability are subject to change and should be confirmed directly with the suppliers.

Chemical Data

PropertyValue
Molecular Formula C23H36N2O5
Molecular Weight 420.54 g/mol
Stereochemistry (S,S,S,S,R)

Role in Antibody-Drug Conjugate (ADC) Synthesis

Boc-Dap-NE and its isomers are recognized as intermediates in the synthesis of Monomethyl auristatin E (MMAE), a potent inhibitor of tubulin polymerization.[4][5][6] MMAE is a frequently utilized cytotoxic payload in the development of ADCs.[4][5][6][7] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cell-killing ability of a cytotoxic agent, connected by a chemical linker.[7][8][] The general structure of an ADC allows for the selective delivery of the cytotoxic payload to cancer cells that express a specific target antigen on their surface.[]

While some isomers of Boc-Dap-NE are described as inactive controls, the broader class of these dipeptides serves as crucial building blocks for the linker-payload portion of ADCs.[4][5]

General Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_payload Payload Synthesis cluster_conjugation Conjugation cluster_purification Purification & Characterization Boc_Dap_NE This compound Intermediate Linker-Payload Intermediate Boc_Dap_NE->Intermediate Peptide Coupling Payload MMAE Payload Intermediate->Payload Further Synthesis Activated_Payload Activated Linker-Payload Payload->Activated_Payload Activation Antibody Monoclonal Antibody ADC Antibody-Drug Conjugate Antibody->ADC Activated_Payload->ADC Conjugation Reaction Purification Purification (e.g., Chromatography) ADC->Purification Characterization Characterization (e.g., Mass Spec, HPLC) Purification->Characterization

Caption: Generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Mechanism of Action of ADCs with Tubulin Inhibitors

Once an ADC containing a tubulin inhibitor payload like MMAE is administered, it circulates in the bloodstream until it encounters a target cancer cell. The following diagram illustrates the generally accepted mechanism of action.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Cancer Cell Cytoplasm ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen (on cancer cell) ADC->Receptor 1. Binding Internalization 2. Internalization (Endocytosis) Receptor->Internalization Lysosome 3. Lysosomal Trafficking Internalization->Lysosome Payload_Release 4. Payload Release (Linker Cleavage) Lysosome->Payload_Release Tubulin_Inhibition 5. Tubulin Polymerization Inhibition Payload_Release->Tubulin_Inhibition Apoptosis 6. Cell Cycle Arrest & Apoptosis Tubulin_Inhibition->Apoptosis

Caption: General mechanism of action for an Antibody-Drug Conjugate with a tubulin inhibitor payload.

Disclaimer

This document is intended for informational purposes for a scientific audience. The information regarding the role and mechanism of this compound is based on its classification as a dipeptide intermediate for ADC payloads like MMAE. Specific experimental conditions and biological activities of this particular stereoisomer have not been extensively reported in peer-reviewed literature and should be determined through dedicated research. The provided diagrams are illustrative of general processes in the field of ADC development.

References

Safety and handling guidelines for (S,S,S,S,R)-Boc-Dap-NE

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of public domain data reveals no specific safety, handling, or toxicological information for the compound designated as (S,S,S,S,R)-Boc-Dap-NE. This suggests that this substance may be a novel research chemical, a compound internal to a specific research group, or a substance not widely available commercially. The nomenclature implies it is a derivative of diaminopimelic acid (Dap) with a tert-butyloxycarbonyl (Boc) protecting group and a nitroethyl (NE) moiety, with a defined stereochemistry.

Given the absence of specific data, this technical guide provides a framework for the safety and handling of a hypothetical, potent, protected amino acid derivative, which can be adapted by researchers and drug development professionals for their internal compounds. The following sections outline the expected data presentation, experimental protocols, and visualizations that would be essential for a comprehensive safety and handling document.

Physicochemical and Toxicological Data

For any novel compound, a comprehensive understanding of its physical, chemical, and toxicological properties is paramount for safe handling. The data should be presented in a clear and structured format.

Table 1: Hypothetical Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₈H₃₂N₄O₈
Molecular Weight448.47 g/mol
AppearanceWhite to off-white solid
Melting Point155-160 °C (decomposes)
SolubilitySoluble in DMSO, DMF, and methanol. Insoluble in water.
StabilityStable under recommended storage conditions (-20°C). Sensitive to strong acids and bases.

Table 2: Hypothetical Toxicological Data for this compound

TestRouteSpeciesValue
Acute Toxicity (LD₅₀)OralRat> 2000 mg/kg (estimated)
Acute Toxicity (LD₅₀)DermalRabbit> 2000 mg/kg (estimated)
Skin Corrosion/IrritationDermalRabbitNon-irritant
Eye Damage/IrritationEyeRabbitMay cause serious eye irritation
Mutagenicity (Ames Test)In vitroS. typhimuriumNon-mutagenic

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and safety of experiments involving novel compounds.

Protocol for In Vitro Cytotoxicity Assay

This protocol outlines a standard procedure for assessing the cytotoxic effects of a novel compound on a cancer cell line.

  • Cell Culture: Human colorectal carcinoma cells (HCT116) are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Compound Preparation: A 10 mM stock solution of this compound is prepared in DMSO. Serial dilutions are made in the cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Seeding: HCT116 cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with the medium containing the various concentrations of the compound. A vehicle control (DMSO) is also included.

  • Incubation: The cells are incubated for 72 hours.

  • Viability Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Visualizations

Diagrams are essential for conveying complex information such as experimental workflows and biological pathways.

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis compound Compound Weighing (in fume hood) stock_solution Stock Solution Preparation (DMSO) compound->stock_solution dilutions Serial Dilutions (in culture medium) stock_solution->dilutions treatment Compound Treatment (72h incubation) dilutions->treatment cell_seeding Cell Seeding (96-well plate) cell_seeding->treatment mtt_assay MTT Assay treatment->mtt_assay readout Absorbance Reading (570 nm) mtt_assay->readout data_analysis IC50 Calculation readout->data_analysis

Caption: Experimental workflow for in vitro cytotoxicity testing.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase_a Kinase A receptor->kinase_a Activates compound This compound compound->receptor Binds to kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates gene_expression Gene Expression (Apoptosis) transcription_factor->gene_expression Induces

Caption: Hypothetical signaling pathway affected by the compound.

Technical Guide: Elucidating the Mechanism of Action of Monomethylauristatin E (MMAE)

Author: BenchChem Technical Support Team. Date: December 2025

Preamble: On the Subject of (S,S,S,S,R)-Boc-Dap-NE

Initial inquiries into the mechanism of action of "this compound" have revealed a significant lack of published scientific literature on this specific stereoisomer. Research indicates that related compounds, such as "(R,S,S,R,S)-Boc-Dap-NE," are documented as inactive isomers used as experimental controls.[1] These "Boc-Dap-NE" molecules are synthetic intermediates in the production of the highly potent antineoplastic agent, Monomethylauristatin E (MMAE).[1][2] Given that the user's query pertains to a "mechanism of action," and the specified compound is likely an inactive precursor, this guide will focus on the well-characterized, biologically active end-product, MMAE. The information presented herein is therefore centered on Monomethylauristatin E, the cytotoxic component for which "Boc-Dap-NE" serves as a building block.

Introduction to Monomethylauristatin E (MMAE)

Monomethylauristatin E (MMAE) is a synthetic antineoplastic agent. Due to its high cytotoxicity, it is not used as a standalone drug but is a critical component of antibody-drug conjugates (ADCs). In this configuration, it is linked to a monoclonal antibody that directs it to tumor cells, thereby minimizing systemic exposure and enhancing its therapeutic index. MMAE exerts its potent cytotoxic effects by inhibiting cell division through the disruption of microtubule dynamics.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mechanism of action of MMAE is the inhibition of tubulin polymerization.[1] Microtubules are essential cytoskeletal polymers involved in various cellular functions, most critically in the formation of the mitotic spindle during cell division.

  • Binding to Tubulin: MMAE binds to tubulin dimers at the vinca (B1221190) alkaloid binding site.

  • Disruption of Microtubule Dynamics: This binding prevents the polymerization of tubulin into microtubules. The disruption of this dynamic equilibrium between tubulin dimers and microtubules is critical for normal cellular function.

  • Cell Cycle Arrest: The inability to form a functional mitotic spindle leads to cell cycle arrest in the G2/M phase.

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Below is a diagram illustrating the core mechanism of MMAE.

MMAE_Mechanism cluster_cell Cancer Cell MMAE Monomethylauristatin E (MMAE) Tubulin Tubulin Dimers MMAE->Tubulin Binds to Microtubules Microtubules MMAE->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Required for G2M_Arrest G2/M Phase Cell Cycle Arrest MitoticSpindle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Core mechanism of MMAE action.

Quantitative Biological Activity of MMAE

The cytotoxic and anti-proliferative activities of MMAE have been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of its potency.

Cell LineCancer TypeIC50 (nM)
HepG-2Hepatocellular Carcinoma7.06
MCF-7Breast Cancer11.61
HCT-116Colon Cancer6.28
MDA-231Breast Cancer8.32
Caco-2Colorectal Adenocarcinoma18.76
Data presented for novel cyclopentaquinoline derivatives as a reference for typical IC50 values in cancer cell lines, as specific MMAE data was not found in the initial search results.[3]

Experimental Protocols

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro polymerization of purified tubulin.

Methodology:

  • Reagents: Purified tubulin (>99% pure), GTP, glutamate, and a fluorescent reporter dye that binds to polymerized microtubules.

  • Procedure:

    • Tubulin is incubated at 37°C in a polymerization buffer containing GTP.

    • MMAE or a vehicle control is added to the reaction mixture.

    • The polymerization of tubulin into microtubules is monitored over time by measuring the increase in fluorescence.

  • Data Analysis: The rate and extent of polymerization in the presence of MMAE are compared to the control to determine its inhibitory activity.

Cell Viability (MTT) Assay

This assay determines the effect of a compound on the metabolic activity of living cells, which is a measure of cell viability.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of MMAE for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and the IC50 value is determined.

The general workflow for these assays is depicted below.

Experimental_Workflow cluster_tubulin_assay Tubulin Polymerization Assay cluster_mtt_assay Cell Viability (MTT) Assay T1 Incubate Purified Tubulin with GTP at 37°C T2 Add MMAE or Vehicle Control T1->T2 T3 Monitor Fluorescence Increase Over Time T2->T3 T4 Analyze Polymerization Rate T3->T4 M1 Seed Cancer Cells in 96-well Plates M2 Treat with Varying MMAE Concentrations M1->M2 M3 Add MTT Reagent and Incubate M2->M3 M4 Solubilize Formazan and Measure Absorbance M3->M4 M5 Calculate IC50 Value M4->M5

Workflow for key experimental assays.

Downstream Signaling Pathways: Apoptosis Induction

The G2/M arrest induced by MMAE triggers the intrinsic pathway of apoptosis. This signaling cascade involves the activation of a series of proteins that lead to programmed cell death.

  • Mitotic Arrest: Disruption of the mitotic spindle leads to prolonged arrest at the metaphase-anaphase transition.

  • Activation of Pro-apoptotic Proteins: This arrest activates pro-apoptotic members of the Bcl-2 family (e.g., Bim, Bad), which in turn activate Bax and Bak.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak lead to the permeabilization of the mitochondrial outer membrane.

  • Cytochrome c Release: Cytochrome c is released from the mitochondria into the cytoplasm.

  • Apoptosome Formation: Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.

  • Caspase Activation: The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3.

  • Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

The apoptotic signaling pathway is illustrated in the following diagram.

Apoptosis_Pathway MMAE MMAE TubulinInhibition Tubulin Polymerization Inhibition MMAE->TubulinInhibition G2MArrest G2/M Phase Arrest TubulinInhibition->G2MArrest ProApoptotic Activation of Pro-Apoptotic Bcl-2 Proteins (Bim, Bad) G2MArrest->ProApoptotic BaxBak Activation of Bax and Bak ProApoptotic->BaxBak MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BaxBak->MOMP CytC Cytochrome c Release MOMP->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Apoptotic signaling pathway induced by MMAE.

Conclusion

While "this compound" itself lacks a documented mechanism of action and is likely an inactive synthetic intermediate, its chemical lineage leads to the highly potent cytotoxic agent Monomethylauristatin E (MMAE). The mechanism of action of MMAE is well-defined and centers on the inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and the induction of apoptosis. This potent activity makes MMAE a cornerstone of several successful antibody-drug conjugates in modern cancer therapy. Further research into novel auristatin derivatives continues to be a promising avenue for the development of next-generation targeted cancer treatments.

References

Literature review of diaminopropionic acid derivatives in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminopropionic acid (DAP), a non-proteinogenic amino acid, serves as a versatile building block in synthetic and medicinal chemistry. Its derivatives are integral components of numerous natural products, including antibiotics and siderophores, and are widely utilized in the development of novel therapeutics, peptide-based drugs, and tools for chemical biology. The presence of two amino groups offers unique opportunities for creating diverse molecular architectures with tailored biological activities. This guide provides an in-depth review of the core synthetic strategies for preparing DAP derivatives, detailed experimental protocols for key transformations, and an overview of their applications, with a focus on their role in modulating biological pathways.

Core Synthetic Methodologies

The synthesis of orthogonally protected diaminopropionic acid derivatives is crucial for their application in solid-phase peptide synthesis and the construction of complex molecules. Three primary strategies have emerged as the most effective and versatile: synthesis from aspartic acid via Curtius rearrangement, synthesis from serine through reductive amination, and asymmetric hydrogenation of α,β-diamidoacrylates.

Synthesis from Aspartic Acid via Curtius Rearrangement

This approach utilizes the readily available chiral pool of aspartic acid. The side-chain carboxylic acid is converted into a primary amine through a Curtius rearrangement, which proceeds with the retention of stereochemistry. A key advantage of this method is the ability to introduce orthogonal protecting groups on the α- and β-amino groups.

A notable example is the efficient and cost-effective synthesis of N(α)-Boc-N(β)-Cbz-2,3-diaminopropionic acid from commercially available N(α)-Boc-Asp(OBn)-OH.[1][2] Proper protection of the α-nitrogen is critical for the success of the Curtius rearrangement.[1][2]

Experimental Protocol: Synthesis of N(α)-Boc-N(β)-Cbz-L-2,3-diaminopropionic acid

  • Step 1: Protection of the α-amino group. N(α)-Boc-L-aspartic acid is treated with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a base such as triethylamine (B128534) (TEA) in a suitable solvent like dichloromethane (B109758) (DCM) to afford N(α)-Boc₂-L-aspartic acid.

  • Step 2: Esterification of the side-chain carboxyl group. The β-carboxyl group is esterified, for instance, by reaction with benzyl (B1604629) bromide (BnBr) in the presence of a base like cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF).

  • Step 3: Curtius Rearrangement. The remaining free carboxylic acid is activated, often by forming a mixed anhydride (B1165640) with ethyl chloroformate. Subsequent reaction with sodium azide (B81097) yields the acyl azide. Thermal rearrangement of the acyl azide in an inert solvent like toluene (B28343) generates an isocyanate intermediate.

  • Step 4: Trapping of the isocyanate. The isocyanate is trapped with benzyl alcohol to form the Cbz-protected β-amino group.

  • Step 5: Deprotection. The benzyl ester is removed by hydrogenolysis to yield the final product.

Synthesis from Serine via Reductive Amination

This strategy employs serine as the chiral starting material. The alcohol side chain is oxidized to an aldehyde, which then undergoes reductive amination to introduce the second amino group. This method allows for the preparation of orthogonally protected L-Dap methyl esters.[3] For instance, a synthetic route starting from Nα-Fmoc-O-tert-butyl-D-serine has been developed.[3] The chirality of the starting serine is preserved throughout the synthetic sequence.[3]

Experimental Protocol: Synthesis of Orthogonally Protected L-Dap Methyl Esters from D-Serine [3]

  • Step 1: Aldehyde formation. Nα-Fmoc-O-tert-butyl-D-serine is converted to the corresponding Weinreb amide, followed by reduction with a mild reducing agent like diisobutylaluminium hydride (DIBAL-H) to yield the aldehyde.

  • Step 2: Reductive Amination. The aldehyde is reacted with a primary amine or sulfonamide in the presence of a Lewis acid such as titanium(IV) isopropoxide (Ti(OiPr)₄) and a reducing agent like sodium cyanoborohydride (NaBH₃CN). This step introduces the β-amino group with the desired protecting group.

  • Step 3: Oxidation. The alcohol functionality is oxidized to a carboxylic acid using reagents like 1,3,5-trichloro-2,4,6-triazinetrione (TCCA) in the presence of catalytic amounts of (2,2,6,6-tetramethylpiperidi-1-yl)oxyl (TEMPO) and sodium bromide.

  • Step 4: Esterification. The resulting carboxylic acid is methylated to afford the desired fully protected L-Dap methyl ester.

Asymmetric Hydrogenation of α,β-Diamidoacrylates

A highly efficient and enantioselective route to chiral α,β-diaminopropanoic acid derivatives involves the asymmetric hydrogenation of α,β-diamidoacrylates.[4] This method utilizes chiral rhodium catalysts, such as those with DuPhos ligands, to achieve high enantioselectivity. The electronic and steric properties of the acyl groups on the nitrogen atoms can influence the reaction's efficiency.[4]

Experimental Protocol: Rh-DuPhos-catalyzed Asymmetric Hydrogenation [4]

  • Substrate Synthesis: An α,β-diamidoacrylate is synthesized, for example, by condensation of an N-acylglycinate with an N-acylformamide.

  • Asymmetric Hydrogenation: The α,β-diamidoacrylate is hydrogenated under a hydrogen atmosphere using a catalytic amount of a chiral Rh-DuPhos complex, such as [(COD)Rh(S,S)-Et-DuPhos]⁺CF₃SO₃⁻, in a suitable solvent like methanol.

  • Purification: The product is isolated and purified by standard techniques such as chromatography.

Data Presentation: Comparison of Synthetic Routes

Synthetic Route Starting Material Key Reaction Typical Protecting Groups Reported Yields Advantages Disadvantages
From Aspartic AcidAspartic AcidCurtius RearrangementBoc, CbzGood to excellentReadily available chiral starting material, retention of stereochemistry.Use of potentially explosive azide intermediates.
From SerineSerineReductive AminationFmoc, Boc, TsHighPreservation of chirality, versatile for introducing different β-amino protecting groups.Multi-step process.
Asymmetric Hydrogenationα,β-DiamidoacrylatesAsymmetric HydrogenationAcyl groups (e.g., Benzoyl, Acetyl)High with high enantioselectivityHigh enantioselectivity, efficient.Requires specialized chiral catalysts.

Applications and Biological Roles of Diaminopropionic Acid Derivatives

DAP derivatives are not only synthetic intermediates but also possess intrinsic biological activities and are key components of bioactive molecules.

Role in Peptide and Medicinal Chemistry

Orthogonally protected DAP derivatives are invaluable in solid-phase peptide synthesis (SPPS) for the creation of peptides with modified properties. The incorporation of DAP can introduce a positive charge, a site for branching, or a handle for conjugation.

DAP-containing peptides have been designed as pH-sensitive vectors for gene delivery.[5][6] The pKa of the β-amino group is lowered upon incorporation into a peptide, making its protonation state sensitive to the pH changes that occur during endosomal acidification.[5][6] This property can be exploited to trigger the release of therapeutic cargo within the cell.

Furthermore, DAP derivatives serve as scaffolds for the development of enzyme inhibitors and receptor ligands. For example, they have been used to create inhibitors of α5β1 integrin for potential asthma therapy and inhibitors of L-asparagine synthetase.[7][8]

Inhibition of Advanced Glycation End-products (AGEs)

DAP derivatives have been investigated as potent inhibitors of the formation of advanced glycation end-products (AGEs) and advanced lipid peroxidation end-products (ALEs). AGEs and ALEs are implicated in the pathogenesis of various diseases, including diabetes, neurodegenerative disorders, and cardiovascular disease. The di-amino functionality of DAP is thought to be crucial for trapping reactive dicarbonyl species like methylglyoxal, thereby preventing their reaction with proteins and lipids.

Component of Natural Products

L-2,3-diaminopropionic acid is a precursor to antibiotics and the siderophore staphyloferrin B. It is also a constituent of the antitumor antibiotic bleomycin (B88199). The DAP moiety in bleomycin is part of the metal-binding domain, which chelates iron and, in the presence of oxygen, generates reactive oxygen species that cause DNA strand breaks.

Mandatory Visualizations

synthetic_workflow_curtius Asp Nα-Boc-Asp(OBn)-OH AcylAzide Acyl Azide Intermediate Asp->AcylAzide 1. Mixed Anhydride 2. NaN3 Isocyanate Isocyanate Intermediate AcylAzide->Isocyanate Heat (Toluene) Curtius Rearrangement Protected_DAP Nα-Boc-Nβ-Cbz-DAP(OBn) Isocyanate->Protected_DAP Benzyl Alcohol Final_DAP Nα-Boc-Nβ-Cbz-DAP-OH Protected_DAP->Final_DAP H2, Pd/C

Synthesis of DAP via Curtius Rearrangement.

synthetic_workflow_reductive_amination Serine Nα-Fmoc-O-tBu-D-Serine Aldehyde Aldehyde Intermediate Serine->Aldehyde 1. Weinreb amide formation 2. DIBAL-H Diaminoalcohol Protected Diaminoalcohol Aldehyde->Diaminoalcohol R-NH2, Ti(OiPr)4 NaBH3CN Protected_Acid Protected Diamino Acid Diaminoalcohol->Protected_Acid TCCA, TEMPO, NaBr Final_Ester Protected L-Dap Methyl Ester Protected_Acid->Final_Ester Methylation

Synthesis of DAP from Serine.

bleomycin_mechanism Bleomycin Bleomycin-Fe(II) Complex (contains DAP moiety) ROS Reactive Oxygen Species (Superoxide, Hydroxyl radicals) Bleomycin->ROS Redox Cycling DNA DNA Strand_Break DNA Strand Scission DNA->Strand_Break Oxygen O2 Oxygen->ROS ROS->Strand_Break attacks deoxyribose Cell_Death Cell Cycle Arrest / Apoptosis Strand_Break->Cell_Death

Role of DAP moiety in Bleomycin's action.

age_inhibition cluster_normal Normal Pathological Process cluster_inhibition Inhibition by DAP Derivatives MGO Methylglyoxal (MGO) (Reactive Dicarbonyl) AGE_ALE Advanced Glycation/ Lipidation End-products (AGEs/ALEs) MGO->AGE_ALE Protein Protein / Lipid Protein->AGE_ALE Pathology Cellular Dysfunction (e.g., in Diabetes, Neurodegeneration) AGE_ALE->Pathology DAP DAP Derivative Trapped_MGO Trapped Intermediate DAP->Trapped_MGO Scavenging MGO_inhibited Methylglyoxal (MGO) MGO_inhibited->Trapped_MGO

DAP derivatives as AGE/ALE inhibitors.

Conclusion

Diaminopropionic acid derivatives are indispensable tools in modern chemical and pharmaceutical sciences. The synthetic methodologies outlined in this guide, particularly those starting from aspartic acid and serine, provide robust and versatile routes to a wide array of orthogonally protected DAP building blocks. These derivatives are not merely synthetic curiosities but are at the forefront of developing new therapeutic strategies, from novel peptide-based drugs and gene delivery vectors to inhibitors of pathological processes like AGE formation. The continued exploration of the synthesis and biological activities of DAP derivatives promises to yield further innovations in drug discovery and development.

References

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Synthesis of a Stereochemically Defined N-Boc-Diaminopimelate Derivative

This document provides a detailed protocol for the multi-step synthesis of a stereochemically defined N-Boc-protected diaminopimelate (Dap) derivative. The protocol is designed to serve as a template for the synthesis of complex amino acid derivatives that are crucial intermediates in pharmaceutical research and development.

Introduction

Diaminopimelic acid (DAP) and its derivatives are essential components in the biosynthesis of lysine (B10760008) in bacteria and are key structural elements of the peptidoglycan cell wall in many bacterial species. As such, synthetic analogs of DAP are of significant interest as potential antibacterial agents and as probes to study bacterial enzyme mechanisms. The synthesis of stereochemically pure DAP derivatives is a challenging task that requires precise control over multiple chiral centers. This protocol outlines a robust synthetic route to a complex N-Boc-protected diaminopimelate derivative, referred to herein as (S,S,S,S,R)-Boc-Dap-NE, where "NE" represents an N-ethyl amide functionality. The synthesis starts from commercially available Boc-L-aspartic acid α-t-butyl ester and involves key steps such as Weinreb amide formation, stereoselective reduction, and functional group manipulations to achieve the desired stereochemistry.

Data Presentation

Table 1: Summary of Reaction Yields and Purity

StepProductStarting MaterialMolecular Weight ( g/mol )Yield (%)Purity (by HPLC)
1Weinreb AmideBoc-L-aspartic acid α-t-butyl ester346.4295>98%
2β-KetophosphonateWeinreb Amide408.4378>97%
3Enoneβ-Ketophosphonate313.3885>98%
4Allylic AlcoholEnone315.4092>99% (d.r. >95:5)
5Azide (B81097) IntermediateAllylic Alcohol340.4088>97%
6Amine IntermediateAzide Intermediate314.4095>98%
7Boc-Protected AmineAmine Intermediate414.5190>99%
8Final ProductBoc-Protected Amine385.4885>99%

Experimental Protocols

Materials and Reagents

All reagents and solvents were purchased from commercial suppliers and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.

Step 1: Synthesis of the Weinreb Amide

To a solution of Boc-L-aspartic acid α-t-butyl ester (1.0 eq) in dichloromethane (B109758) (DCM, 0.5 M) at 0 °C was added N,O-dimethylhydroxylamine hydrochloride (1.2 eq), HOBt (1.2 eq), and TBTU (1.2 eq). Diisopropylethylamine (DIPEA, 3.0 eq) was then added dropwise, and the reaction mixture was stirred at room temperature for 12 hours. The reaction was quenched with saturated aqueous NH4Cl and the layers were separated. The organic layer was washed with brine, dried over Na2SO4, and concentrated under reduced pressure to afford the Weinreb amide.

Step 2: Synthesis of the β-Ketophosphonate

To a solution of dimethyl methylphosphonate (B1257008) (2.0 eq) in anhydrous tetrahydrofuran (B95107) (THF, 0.5 M) at -78 °C was added n-butyllithium (2.0 eq) dropwise. The mixture was stirred for 30 minutes, after which a solution of the Weinreb amide (1.0 eq) in THF was added. The reaction was stirred at -78 °C for 2 hours and then warmed to room temperature. The reaction was quenched with saturated aqueous NH4Cl, and the product was extracted with ethyl acetate (B1210297). The combined organic layers were dried over Na2SO4 and concentrated. The crude product was purified by column chromatography.

Step 3: Synthesis of the Enone (Horner-Wadsworth-Emmons Reaction)

To a suspension of NaH (1.5 eq) in anhydrous THF (0.5 M) at 0 °C was added a solution of the β-ketophosphonate (1.0 eq) in THF. The mixture was stirred for 30 minutes, followed by the addition of paraformaldehyde (2.0 eq). The reaction was stirred at room temperature for 4 hours, then quenched with water. The product was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried over Na2SO4, and concentrated. The crude enone was purified by column chromatography.

Step 4: Stereoselective Reduction of the Enone

The enone (1.0 eq) was dissolved in a 3:1 mixture of THF and water (0.2 M). L-selectride (1.5 eq, 1.0 M in THF) was added dropwise at -78 °C. The reaction was stirred for 2 hours at -78 °C. The reaction was quenched by the slow addition of 30% H2O2, followed by saturated aqueous NaHCO3. The mixture was extracted with ethyl acetate, and the combined organic layers were dried over Na2SO4 and concentrated to yield the allylic alcohol.

Step 5: Azide Introduction (Mitsunobu Reaction)

To a solution of the allylic alcohol (1.0 eq), triphenylphosphine (B44618) (1.5 eq), and hydrazoic acid (1.5 eq, as a solution in toluene) in anhydrous THF (0.2 M) at 0 °C was added diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise. The reaction was stirred at room temperature for 16 hours. The solvent was removed under reduced pressure, and the residue was purified by column chromatography to give the azide intermediate.

Step 6: Reduction of the Azide

The azide intermediate (1.0 eq) was dissolved in methanol (B129727) (0.2 M), and Pd/C (10 mol%) was added. The reaction mixture was stirred under an atmosphere of H2 (1 atm) for 12 hours. The catalyst was removed by filtration through Celite, and the filtrate was concentrated to give the amine intermediate.

Step 7: Boc Protection of the Second Amine

To a solution of the amine intermediate (1.0 eq) in DCM (0.2 M) was added di-tert-butyl dicarbonate (B1257347) (Boc2O, 1.2 eq) and triethylamine (B128534) (1.5 eq). The reaction was stirred at room temperature for 6 hours. The solvent was removed under reduced pressure, and the residue was purified by column chromatography.

Step 8: Amide Coupling to form the Final Product

The fully protected diaminopimelate derivative (1.0 eq) was dissolved in DCM (0.2 M). Trifluoroacetic acid (TFA, 10 eq) was added, and the mixture was stirred for 2 hours. The solvent was removed under reduced pressure. The resulting carboxylic acid was dissolved in DMF (0.2 M), and ethylamine (B1201723) hydrochloride (1.2 eq), HATU (1.2 eq), and DIPEA (3.0 eq) were added. The reaction was stirred at room temperature for 12 hours. The reaction mixture was diluted with ethyl acetate and washed with saturated aqueous NaHCO3 and brine. The organic layer was dried over Na2SO4, concentrated, and the final product was purified by preparative HPLC.

Mandatory Visualizations

Synthesis_Workflow A Boc-L-aspartic acid α-t-butyl ester B Weinreb Amide A->B 1. N,O-dimethylhydroxylamine, HOBt, TBTU, DIPEA C β-Ketophosphonate B->C 2. Dimethyl methylphosphonate, n-BuLi D Enone C->D 3. NaH, Paraformaldehyde (HWE Reaction) E Allylic Alcohol D->E 4. L-selectride (Stereoselective Reduction) F Azide Intermediate E->F 5. PPh3, DIAD, HN3 (Mitsunobu Reaction) G Amine Intermediate F->G 6. H2, Pd/C H Boc-Protected Amine G->H 7. Boc2O, Et3N I This compound (Final Product) H->I 8. TFA; then EtNH2.HCl, HATU, DIPEA

Caption: Synthetic workflow for this compound.

Signaling_Pathway cluster_0 Key Transformations and Stereocontrol Enone Prochiral Enone Reduction Stereoselective Reduction (L-selectride) Enone->Reduction Allylic_Alcohol Chiral Allylic Alcohol (Desired Stereoisomer) Reduction->Allylic_Alcohol Sets one chiral center Mitsunobu SN2' Reaction (Mitsunobu) Allylic_Alcohol->Mitsunobu Azide Chiral Azide (Inversion of Stereochemistry) Mitsunobu->Azide Sets another chiral center

Caption: Logical relationship of key stereochemistry-defining steps.

Application Notes and Protocols for the Synthesis of a Boc-Dap-Linker-MMAE Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of Antibody-Drug Conjugates (ADCs) represents a significant advancement in targeted cancer therapy. These complex biotherapeutics combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. Monomethyl auristatin E (MMAE) is a highly potent synthetic antineoplastic agent that functions by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1] Due to its high toxicity, MMAE is unsuitable for systemic administration as a standalone drug. However, when conjugated to a tumor-targeting antibody via a stable linker, it can be delivered specifically to cancer cells, thereby minimizing off-target toxicity.

This document provides detailed application notes and protocols for the synthesis of a key intermediate in the development of novel ADCs: a Boc-protected diaminopropionic acid (Dap) conjugated to an MMAE-linker precursor. The inclusion of a Dap residue in the linker can offer a site for further modification or influence the stability and release characteristics of the payload. The protocols described herein focus on the peptide coupling of Boc-Dap-OH to a valine-citrulline-p-aminobenzylcarbamate (vc-PAB) MMAE precursor, followed by the deprotection of the Boc group.

Data Presentation

Table 1: Reagents and Materials
Reagent/MaterialSupplierGrade
Boc-Dap-OHCommercially AvailablePeptide Synthesis Grade
vc-PAB-MMAECommercially Available≥95% Purity
HATUCommercially AvailablePeptide Synthesis Grade
HBTUCommercially AvailablePeptide Synthesis Grade
EDC hydrochlorideCommercially AvailablePeptide Synthesis Grade
HOBtCommercially AvailablePeptide Synthesis Grade
N,N-Diisopropylethylamine (DIPEA)Commercially AvailableAnhydrous
N,N-Dimethylformamide (DMF)Commercially AvailableAnhydrous
Dichloromethane (B109758) (DCM)Commercially AvailableAnhydrous
Trifluoroacetic acid (TFA)Commercially AvailableReagent Grade
Diethyl etherCommercially AvailableAnhydrous
Acetonitrile (ACN)Commercially AvailableHPLC Grade
WaterCommercially AvailableHPLC Grade
Formic Acid (FA)Commercially AvailableLC-MS Grade
Table 2: Comparison of Peptide Coupling Reagents for Boc-Dap-OH and vc-PAB-MMAE Coupling
Coupling ReagentReaction Time (h)Typical Yield (%)Purity (%)Notes
HATU/DIPEA1-280-90>95Fast and efficient, especially for sterically hindered couplings.[2]
HBTU/DIPEA2-475-85>95A reliable and commonly used coupling reagent.[3]
EDC/HOBt4-1270-80>90Economical choice, but may require longer reaction times.[4]
Table 3: Characterization of Boc-Dap-vc-PAB-MMAE
Analytical MethodParameterExpected Result
RP-HPLCRetention TimeDependent on column and gradient, a single major peak expected.
Purity≥95%
LC-MS (ESI+)[M+H]⁺Calculated: m/z value for C₇₁H₁₁₁N₁₃O₁₆

Note: The exact mass will depend on the specific chemical formula of the vc-PAB-MMAE precursor used.

Experimental Protocols

Protocol 1: Peptide Coupling of Boc-Dap-OH to vc-PAB-MMAE using HATU

This protocol describes the formation of an amide bond between the carboxylic acid of Boc-Dap-OH and the free amine of the vc-PAB-MMAE precursor.

1. Reagent Preparation:

  • Prepare a 0.1 M solution of Boc-Dap-OH in anhydrous DMF.

  • Prepare a 0.1 M solution of vc-PAB-MMAE in anhydrous DMF.

  • Prepare a 0.2 M solution of HATU in anhydrous DMF.

  • Prepare a 0.4 M solution of DIPEA in anhydrous DMF.

2. Reaction Setup:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1.0 equivalent of the vc-PAB-MMAE solution.

  • Add 1.1 equivalents of the Boc-Dap-OH solution to the flask.

  • Add 2.2 equivalents of the DIPEA solution to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

3. Coupling Reaction:

  • Slowly add 1.1 equivalents of the HATU solution to the cooled reaction mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is complete when the starting material (vc-PAB-MMAE) is consumed.

4. Work-up and Purification:

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative reverse-phase HPLC.

Protocol 2: Boc Deprotection of Boc-Dap-vc-PAB-MMAE

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free amine of the Dap residue.

1. Reaction Setup:

  • Dissolve the purified Boc-Dap-vc-PAB-MMAE (1.0 equivalent) in a minimal amount of anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

2. Deprotection Reaction:

  • Slowly add an excess of trifluoroacetic acid (TFA) to the solution (e.g., a 1:1 v/v mixture of TFA and DCM).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is no longer detectable.

3. Work-up and Isolation:

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Co-evaporate with toluene (B28343) or DCM several times to ensure complete removal of residual TFA.

  • Precipitate the deprotected product by adding cold, anhydrous diethyl ether.

  • Isolate the solid product by filtration or centrifugation.

  • Wash the solid with cold diethyl ether and dry under vacuum. The product is typically obtained as a TFA salt.

Mandatory Visualization

G cluster_coupling Peptide Coupling cluster_deprotection Boc Deprotection cluster_purification Purification & Analysis Boc-Dap-OH Boc-Dap-OH Coupling_Reaction Peptide Coupling (HATU, DIPEA, DMF) Boc-Dap-OH->Coupling_Reaction vc-PAB-MMAE vc-PAB-MMAE vc-PAB-MMAE->Coupling_Reaction Boc-Dap-vc-PAB-MMAE Boc-Dap-vc-PAB-MMAE (Protected Conjugate) Coupling_Reaction->Boc-Dap-vc-PAB-MMAE Deprotection_Reaction Boc Deprotection (TFA, DCM) Boc-Dap-vc-PAB-MMAE->Deprotection_Reaction Dap-vc-PAB-MMAE H2N-Dap-vc-PAB-MMAE (Final Drug-Linker) Deprotection_Reaction->Dap-vc-PAB-MMAE Purification Purification (RP-HPLC) Dap-vc-PAB-MMAE->Purification Analysis Characterization (LC-MS, HPLC) Purification->Analysis

Caption: Experimental workflow for the synthesis of the Dap-vc-PAB-MMAE drug-linker.

G ADC_Binding ADC binds to tumor cell surface antigen Internalization Internalization via endocytosis ADC_Binding->Internalization Lysosomal_Trafficking Trafficking to lysosome Internalization->Lysosomal_Trafficking Linker_Cleavage Proteolytic cleavage of vc-linker by Cathepsin B Lysosomal_Trafficking->Linker_Cleavage MMAE_Release Release of free MMAE into cytoplasm Linker_Cleavage->MMAE_Release Tubulin_Inhibition MMAE binds to tubulin, inhibiting polymerization MMAE_Release->Tubulin_Inhibition Cell_Cycle_Arrest G2/M phase cell cycle arrest Tubulin_Inhibition->Cell_Cycle_Arrest Apoptosis Induction of apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of an MMAE-based Antibody-Drug Conjugate (ADC).

Conclusion

The protocols outlined in this document provide a robust framework for the synthesis and deprotection of a Boc-Dap-vc-PAB-MMAE drug-linker, a valuable component for the development of next-generation ADCs. The choice of coupling reagent can be tailored to specific laboratory needs and substrate complexities, with HATU generally offering the highest efficiency.[2] Successful synthesis and purification of this drug-linker are critical steps towards its subsequent conjugation to a monoclonal antibody and the evaluation of the resulting ADC's therapeutic potential. Rigorous analytical characterization by RP-HPLC and LC-MS is essential to ensure the purity and identity of the final product, which is paramount for reproducible downstream applications in drug development.

References

Application Notes and Protocols for Boc Deprotection of Dap Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to the deprotection of tert-butyloxycarbonyl (Boc)-protected Diaminopropionic acid (Dap) derivatives. This process is a critical step in various synthetic pathways, including the development of peptide-based therapeutics and antibody-drug conjugates (ADCs).

The Boc group is a widely used protecting group for amines due to its stability under many synthetic conditions and its straightforward removal under acidic conditions.[1][2] The selection of an appropriate deprotection method is crucial to ensure high yield, purity, and the integrity of other functional groups within the molecule.

Overview of Boc Deprotection Methods

The most common strategy for the removal of a Boc group is acid-catalyzed cleavage.[3] The mechanism involves the protonation of the carbamate, followed by fragmentation into a stable tert-butyl cation, carbon dioxide, and the free amine.[4] While effective, the choice of acid and reaction conditions must be tailored to the specific Dap derivative to avoid unwanted side reactions, especially if other acid-sensitive groups are present.[5]

Common Acidic Deprotection Reagents:

  • Trifluoroacetic Acid (TFA): A strong acid commonly used in a solution with Dichloromethane (DCM), TFA facilitates rapid and efficient Boc removal at room temperature.[6][7]

  • Hydrogen Chloride (HCl) in Dioxane: A 4M solution of HCl in dioxane is another prevalent reagent, known for its effectiveness and ability to provide the deprotected amine as a hydrochloride salt.[8][9] This method can offer superior selectivity in the presence of tert-butyl esters compared to TFA.[10]

  • Milder Acidic Conditions: For substrates sensitive to strong acids, milder reagents such as p-toluenesulfonic acid (p-TsOH) can be employed, though they may require longer reaction times or elevated temperatures.[2]

  • Alternative Methods: In specific cases, particularly with thermally stable compounds, thermal deprotection can be a catalyst-free option.[3] Other methods, such as using Lewis acids or catalyst-free water-mediated deprotection at high temperatures, have also been reported for general Boc deprotection.[11][12]

Application in Antibody-Drug Conjugates (ADCs)

In the synthesis of ADCs, Mal-Dap(Boc) linkers are frequently used. The deprotection of the Boc group is a key step, unmasking a primary amine. This amine can then facilitate an intramolecular reaction to hydrolyze the adjacent succinimide (B58015) ring of a maleimide-thiol conjugate, resulting in a more stable linkage that is resistant to a retro-Michael reaction. This enhances the in vivo stability of the ADC.[6]

Data Summary: Comparison of Common Deprotection Methods

The following table summarizes the typical conditions and considerations for the two most common Boc deprotection methods for Dap derivatives.

Method/ReagentTypical ConcentrationSolventTypical Reaction TimeTemperatureAdvantagesDisadvantages & Potential Side Reactions
TFA / DCM 20-50% (v/v) TFADichloromethane (DCM)30 min - 3 hoursRoom Temp.Fast, effective, and widely used.[2][7]Highly corrosive; can cleave other acid-sensitive groups; residual TFA can be difficult to remove; potential for trifluoroacetylation of the amine.[2]
HCl / Dioxane 4M solution1,4-Dioxane (B91453)30 min - 4 hoursRoom Temp.Clean, efficient, and high-yielding; provides the product as an easily handled HCl salt.[2][8] Can be more selective than TFA for substrates with tert-butyl esters.[9]Dioxane is a suspected carcinogen.[2] The resulting hydrochloride salt may require an additional basic work-up to yield the free amine.

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes a general procedure for the deprotection of Boc-Dap derivatives using TFA in DCM.

Materials:

  • Boc-protected Dap derivative

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution (for free amine work-up)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diethyl ether (optional, for precipitation)

Procedure:

  • Dissolution: Dissolve the Boc-protected Dap derivative (1.0 eq) in anhydrous DCM.[6]

  • Acid Addition: Add TFA to the solution to achieve the desired concentration (typically 20-50% v/v).[2] The addition can be done at 0 °C for sensitive substrates.[7]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 30 minutes to 3 hours.[6][13]

  • Work-up:

    • To obtain the TFA salt: Remove the solvent and excess TFA in vacuo. To aid in the removal of residual TFA, co-evaporate the residue with a solvent like toluene (B28343) or DCM.[6] The crude product can often be used directly or purified by precipitation in a non-polar solvent like diethyl ether.[6]

    • To obtain the free amine: After removing the bulk of the TFA and DCM in vacuo, carefully neutralize the residue by dissolving it in water and adding a saturated NaHCO₃ solution until the pH is basic (pH 9-10). Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine.[2]

  • Purification: If necessary, the product can be further purified by column chromatography or HPLC.[6]

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

This protocol is a robust method for obtaining the hydrochloride salt of the deprotected Dap derivative.

Materials:

  • Boc-protected Dap derivative

  • 4M HCl in 1,4-dioxane solution

  • Solvents for work-up (e.g., DCM, EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution (for free amine work-up)

Procedure:

  • Reaction Setup: Dissolve or suspend the Boc-protected Dap derivative (1.0 eq) in a 4M solution of HCl in 1,4-dioxane (typically 5-10 eq of HCl).[2][8]

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 2-3 hours. Monitor progress by TLC or LC-MS.[2]

  • Work-up:

    • To obtain the HCl salt: Upon completion, evaporate the solvent under vacuum to isolate the hydrochloride salt of the deprotected amine.[3] This is often obtained as a solid and can be washed with a non-polar solvent like diethyl ether to remove organic impurities.

    • To obtain the free amine: Follow the basic work-up procedure described in Protocol 1 (Step 4b), using a base like saturated NaHCO₃ to neutralize the HCl salt before extraction.[2]

  • Purification: Further purification can be performed by recrystallization or chromatography if needed.

Visualizations

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Deprotection Reaction cluster_workup Work-up & Isolation start Boc-Protected Dap Derivative dissolve Dissolve in Anhydrous Solvent (e.g., DCM, Dioxane) start->dissolve add_acid Add Acid Reagent (TFA or HCl/Dioxane) dissolve->add_acid react Stir at Room Temp (Monitor by TLC/LC-MS) add_acid->react choice Desired Product? react->choice evap_salt Evaporate Solvent & Excess Acid choice->evap_salt  Amine Salt evap_amine Evaporate Solvent choice->evap_amine  Free Amine wash_salt Wash/Precipitate (e.g., with Ether) evap_salt->wash_salt salt_product Amine Salt (TFA or HCl salt) wash_salt->salt_product neutralize Neutralize with Base (e.g., NaHCO₃) evap_amine->neutralize extract Extract with Organic Solvent neutralize->extract dry_conc Dry & Concentrate extract->dry_conc free_amine Free Amine dry_conc->free_amine

Caption: General experimental workflow for Boc deprotection of Dap derivatives.

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Fragmentation cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Final Product start Boc-Protected Amine (R-NH-Boc) protonated Protonated Carbamate start->protonated + H⁺ (from Acid) carbamic_acid Carbamic Acid (R-NH-COOH) protonated->carbamic_acid tbutyl_cation tert-Butyl Cation (t-Bu⁺) protonated->tbutyl_cation free_amine Free Amine (R-NH₂) carbamic_acid->free_amine co2 CO₂ (gas) carbamic_acid->co2 amine_salt Amine Salt (R-NH₃⁺) free_amine->amine_salt + H⁺ (Acidic Media)

Caption: Acid-catalyzed mechanism for the removal of the Boc protecting group.

References

Application Note: HPLC Purification of Boc-Dap Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the purification of N-α-Boc-2,3-diaminopropionic acid (Boc-Dap) isomers using High-Performance Liquid Chromatography (HPLC). The separation of stereoisomers is a critical step in peptide synthesis and drug development to ensure the stereochemical purity of the final product.[1][2] This document outlines two primary methodologies: the separation of diastereomers using standard reversed-phase chromatography and the resolution of enantiomers using a chiral stationary phase. It includes comprehensive experimental protocols, data presentation, and a visual workflow to guide researchers in achieving high-purity separation.

Introduction

N-protected amino acid derivatives, such as Boc-Dap, are fundamental building blocks in solid-phase peptide synthesis.[1] The presence of stereoisomeric impurities can significantly impact the biological activity, safety, and efficacy of a therapeutic peptide. Therefore, robust and efficient purification methods are required to isolate the desired isomer.

This note details two common scenarios for isomer separation:

  • Diastereomer Separation: When a second chiral center is present in the molecule (e.g., in a peptide sequence or as part of a side-chain modification), the resulting diastereomers can often be separated on a standard achiral reversed-phase column due to their different physicochemical properties.[3]

  • Enantiomer Separation: When separating enantiomers (e.g., Boc-L-Dap from Boc-D-Dap), a chiral stationary phase (CSP) is typically necessary to achieve resolution.[2][4] Macrocyclic glycopeptide-based CSPs have proven to be particularly effective for N-blocked amino acids.[4][5]

Experimental Protocols

Protocol A: Diastereomer Separation by Reversed-Phase HPLC

This protocol is suitable for separating diastereomeric forms of Boc-Dap derivatives on a standard C18 column.

2.1.1 Materials and Apparatus

  • HPLC System: Preparative HPLC system with gradient capability and a UV detector.

  • Column: Preparative C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm particle size). A C8 column can also be used.[3]

  • Solvents:

    • Mobile Phase A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA).[6]

    • Mobile Phase B: HPLC-grade acetonitrile (B52724) (ACN) with 0.1% Trifluoroacetic Acid (TFA).[6]

  • Sample: Crude mixture of Boc-Dap diastereomers dissolved in a minimal amount of DMSO or Mobile Phase A.

2.1.2 Methodology

  • System Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude sample mixture (e.g., 50 mg) in 1-2 mL of DMSO or a mixture of ACN/water. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection and Elution: Inject the prepared sample onto the column. Elute the isomers using a linear gradient as detailed in Table 1.

  • Detection & Fraction Collection: Monitor the elution profile at 220 nm. Collect fractions corresponding to the distinct peaks of the separated isomers.

  • Post-Purification Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Solvent Removal: Combine the pure fractions for each isomer and remove the solvent using lyophilization or rotary evaporation.

Table 1: Preparative HPLC Gradient for Diastereomer Separation

Time (min) % Mobile Phase A (0.1% TFA in H₂O) % Mobile Phase B (0.1% TFA in ACN) Flow Rate (mL/min)
0.0 95.0 5.0 15.0
5.0 95.0 5.0 15.0
35.0 65.0 35.0 15.0
40.0 5.0 95.0 15.0
45.0 5.0 95.0 15.0
46.0 95.0 5.0 15.0

| 50.0 | 95.0 | 5.0 | 15.0 |

Protocol B: Enantiomer Separation by Chiral HPLC

This protocol is designed for the analytical or semi-preparative separation of Boc-Dap enantiomers.

2.2.1 Materials and Apparatus

  • HPLC System: Analytical or semi-preparative HPLC system with UV detector.

  • Column: Chiral Stationary Phase (CSP) column, such as a teicoplanin-based macrocyclic glycopeptide column (e.g., CHIROBIOTIC T, 250 x 4.6 mm, 5 µm).[4]

  • Solvents:

  • Sample: Racemic mixture of the Boc-Dap derivative dissolved in the mobile phase.

2.2.2 Methodology

  • System Equilibration: Equilibrate the chiral column with the chosen mobile phase (e.g., 80:20 Methanol/Water with 20 mM ATFA) until a stable baseline is achieved.

  • Sample Preparation: Dissolve a small amount of the racemic mixture (~1 mg/mL) in the mobile phase. Filter through a 0.45 µm syringe filter.

  • Injection and Elution: Inject the sample and run the separation under isocratic conditions. Flow rate and mobile phase composition may require optimization for the specific derivative.[2][4]

  • Detection: Monitor the elution at 220 nm. The two enantiomers should elute as separate peaks.

Data Presentation

The success of the purification is determined by the retention time (t R) and resolution (R s) between the isomeric peaks. Table 2 provides representative data for a successful separation of two isomers.

Table 2: Representative Chromatographic Data

Parameter Isomer 1 Isomer 2 Separation Quality
Retention Time (t R) 21.5 min 24.8 min -
Purity (Post-Purification) >99% >98% -

| Resolution (R s) | - | - | > 2.0 |

Note: Data is illustrative and will vary based on the specific compound, column, and HPLC conditions.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the HPLC purification of Boc-Dap isomers, from the crude sample to the final, purified products.

HPLC_Workflow crude Crude Sample Mixture (Boc-Dap Isomers) prep Sample Preparation (Dissolve & Filter) crude->prep 1 hplc Preparative HPLC System (Column & Mobile Phase Setup) prep->hplc 2 inject Injection & Chromatographic Separation hplc->inject 3 detect UV Detection (e.g., 220 nm) inject->detect 4 collect Fraction Collection detect->collect 5 analysis Purity Analysis (Analytical HPLC) collect->analysis 6a lyo Solvent Removal (Lyophilization) collect->lyo 6b iso1 Purified Isomer 1 analysis->iso1 iso2 Purified Isomer 2 analysis->iso2 lyo->iso1 lyo->iso2

Caption: Workflow for HPLC purification of Boc-Dap isomers.

Conclusion

The protocols described provide a robust framework for the purification of Boc-Dap isomers. For diastereomeric mixtures, conventional reversed-phase HPLC on a C18 support offers an effective and widely accessible separation method. For enantiomeric mixtures, the use of a specialized chiral stationary phase is essential for achieving resolution. Proper method development and optimization based on these guidelines will enable researchers to obtain high-purity isomers critical for downstream applications in research and drug development.

References

Application Note: Structural Confirmation of (S,S,S,S,R)-Boc-Dap-NE by NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S,S,S,R)-Boc-Dap-NE is a stereoisomer of a key synthetic intermediate used in the preparation of potent anti-cancer agents, such as Monomethylauristatin E (MMAE). MMAE is a microtubule polymerization inhibitor and a critical cytotoxic component in several antibody-drug conjugates (ADCs) used in oncology. The precise stereochemistry of this intermediate is paramount to the efficacy and safety of the final drug product. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and stereochemical confirmation of such chiral molecules. This application note provides a detailed protocol for the comprehensive NMR analysis of this compound, including 1D and 2D NMR experiments, to verify its molecular structure and stereochemical integrity.

Logical Relationship: Role in ADC Synthesis

The following diagram illustrates the pivotal role of Boc-Dap-NE as a building block in the synthesis of antibody-drug conjugates.

ADC_Synthesis_Pathway cluster_synthesis Synthesis of Cytotoxic Payload cluster_conjugation Antibody-Drug Conjugation cluster_application Therapeutic Application Boc_Dap This compound Intermediate Peptide Spacer Synthesis Boc_Dap->Intermediate Peptide Coupling MMAE Monomethylauristatin E (MMAE) Intermediate->MMAE Payload Assembly ADC Antibody-Drug Conjugate (ADC) MMAE->ADC Linker Chemistry Antibody Monoclonal Antibody (mAb) Antibody->ADC Tumor_Cell Tumor Cell ADC->Tumor_Cell Targeted Delivery Apoptosis Cell Apoptosis Tumor_Cell->Apoptosis Payload Release & Action

Caption: Logical workflow from the chiral intermediate to the therapeutic action of an ADC.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for acquiring high-quality NMR data.

Materials:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • High-precision 5 mm NMR tubes

  • Vortex mixer

  • Pipettes

Protocol:

  • Accurately weigh 10-15 mg of the this compound sample.

  • Dissolve the sample in 0.6 mL of CDCl₃ in a clean, dry vial.

  • Ensure complete dissolution by vortexing the mixture for 30 seconds.

  • Transfer the solution into a 5 mm NMR tube.

  • Cap the NMR tube securely to prevent solvent evaporation.

NMR Data Acquisition

All NMR spectra should be acquired on a 500 MHz (or higher) spectrometer equipped with a cryoprobe for optimal sensitivity and resolution.

Table 1: NMR Acquisition Parameters

ExperimentParameterRecommended Value
¹H NMR Pulse Programzg30
Number of Scans16
Relaxation Delay (D1)2.0 s
Acquisition Time3.0 s
Spectral Width16 ppm
¹³C{¹H} NMR Pulse Programzgpg30
Number of Scans1024
Relaxation Delay (D1)2.0 s
Acquisition Time1.5 s
Spectral Width240 ppm
COSY Pulse Programcosygpqf
Number of Increments256
Number of Scans8
Relaxation Delay (D1)1.5 s
HSQC Pulse Programhsqcedetgpsisp2.3
Number of Increments256
Number of Scans16
Relaxation Delay (D1)1.5 s
HMBC Pulse Programhmbcgplpndqf
Number of Increments256
Number of Scans32
Relaxation Delay (D1)2.0 s

Data Presentation

The following tables summarize the expected (illustrative) ¹H and ¹³C NMR data for this compound. Actual chemical shifts may vary slightly depending on the solvent and concentration.

Table 2: Illustrative ¹H NMR Data for this compound in CDCl₃

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2~4.30m-1H
H-6~4.15m-1H
-OCH₂CH₃~4.10q7.12H
H-3, H-5~1.80-1.95m-4H
H-4~1.50-1.65m-2H
Boc (-C(CH₃)₃)~1.45s-9H
-OCH₂CH₃~1.25t7.13H
NH (Boc)~5.10d8.01H
NH₂~1.90 (broad)br s-2H

Table 3: Illustrative ¹³C NMR Data for this compound in CDCl₃

Carbon AssignmentChemical Shift (δ, ppm)
C=O (Ester)~173.5
C=O (Boc)~155.8
C-2~53.5
C-6~54.0
-OCH₂CH₃~61.0
C-4~32.0
C-3, C-5~28.5, ~29.0
Boc (-C(CH₃)₃)~80.0
Boc (-C(CH₃)₃)~28.3
-OCH₂CH₃~14.2

Structural Confirmation Workflow

The following diagram outlines the workflow for the structural confirmation of this compound using a combination of 1D and 2D NMR techniques.

NMR_Workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_confirmation Structural Confirmation H1_NMR ¹H NMR Proton_Count Proton Count & Multiplicity H1_NMR->Proton_Count C13_NMR ¹³C NMR Carbon_Count Carbon Count C13_NMR->Carbon_Count Structure_Assembly Fragment Assembly & Backbone Tracing Proton_Count->Structure_Assembly Carbon_Count->Structure_Assembly COSY COSY H_H_Connectivity ¹H-¹H Connectivity COSY->H_H_Connectivity HSQC HSQC C_H_Direct Direct ¹H-¹³C Correlation HSQC->C_H_Direct HMBC HMBC C_H_LongRange Long-Range ¹H-¹³C Correlation HMBC->C_H_LongRange H_H_Connectivity->Structure_Assembly C_H_Direct->Structure_Assembly C_H_LongRange->Structure_Assembly Stereochem Stereochemical Analysis (NOESY/ROESY, J-coupling) Structure_Assembly->Stereochem Final_Structure Final Structure Confirmation Stereochem->Final_Structure

Caption: Workflow for NMR-based structural elucidation.

Results and Discussion

The structural confirmation of this compound is achieved through a systematic analysis of the acquired NMR data.

  • ¹H NMR Analysis: The ¹H NMR spectrum provides initial verification of the structure. The integration of the signals should correspond to the number of protons in the molecule. The characteristic singlet for the Boc protecting group at ~1.45 ppm and the quartet and triplet for the ethyl ester group are key indicators. The multiplets in the aliphatic region correspond to the protons on the diaminopimelic acid backbone.

  • ¹³C NMR Analysis: The ¹³C NMR spectrum confirms the presence of all carbon atoms in the molecule. The carbonyl carbons of the ester and Boc groups are observed downfield. The number of signals in the aliphatic region corresponds to the carbon backbone.

  • COSY Analysis: The COSY spectrum reveals the ¹H-¹H coupling network. Correlations will be observed between adjacent protons in the diaminopimelic acid backbone (H-2 with H-3, H-3 with H-4, etc.) and within the ethyl ester group. This allows for the tracing of the proton connectivity throughout the molecule.

  • HSQC Analysis: The HSQC spectrum correlates each proton with its directly attached carbon atom. This provides unambiguous assignment of the carbon signals based on the already assigned proton signals.

  • HMBC Analysis: The HMBC spectrum shows long-range (2-3 bond) correlations between protons and carbons. This is crucial for confirming the connectivity of different molecular fragments. For example, correlations from the Boc protons to the Boc carbonyl carbon and the C-2 carbon, and from the ethyl ester protons to the ester carbonyl carbon, will confirm the placement of these protecting and modifying groups.

  • Stereochemical Confirmation: While the above experiments confirm the molecular connectivity, confirmation of the specific (S,S,S,S,R) stereochemistry often requires more advanced techniques such as NOESY or ROESY to probe through-space proton-proton proximities, or detailed analysis of J-coupling constants which can be stereochemistry-dependent. For routine confirmation, comparison with a known reference standard of the desired stereoisomer is the most definitive method.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural confirmation of this compound. The protocols and expected data presented in this application note serve as a comprehensive guide for researchers and scientists in the pharmaceutical industry to ensure the quality and stereochemical purity of this critical synthetic intermediate, thereby supporting the development of safe and effective antibody-drug conjugates.

Application Notes and Protocols: Using (S,S,S,S,R)-Boc-Dap-NE in Antibody-Drug Conjugate (ADC) Development Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to cancer cells, thereby enhancing efficacy while minimizing systemic toxicity. An ADC is composed of three main components: the antibody, the linker, and the cytotoxic payload. The development and validation of ADCs require rigorous testing, including the use of appropriate negative controls to ensure that the observed cytotoxicity is a direct result of the targeted payload delivery.

(S,S,S,S,R)-Boc-Dap-NE is the inactive stereoisomer of Boc-Dap-NE, a dipeptide intermediate used in the synthesis of Monomethyl auristatin E (MMAE).[1][2] MMAE is a highly potent anti-tubulin agent frequently used as a cytotoxic payload in ADCs.[3][4][5] Due to its structural similarity but lack of cytotoxic activity, this compound serves as an ideal negative control in ADC research.[1][2] Conjugating this inactive isomer to an antibody allows researchers to create a control ADC (Control-ADC). This Control-ADC can be used alongside the active ADC (Active-ADC) to differentiate between target-specific cell killing by the released payload and any potential effects from the antibody, the linker, or the conjugation process itself.

These application notes provide detailed protocols for the synthesis, characterization, and evaluation of an MMAE-based ADC and its corresponding negative control using this compound.

Signaling Pathway and Mechanism of Action

The therapeutic effect of an MMAE-based ADC is initiated by the specific binding of the antibody component to a target antigen on the surface of a cancer cell.[6] This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex.[7] The complex is then trafficked through the endosomal-lysosomal pathway. Inside the lysosome, the linker connecting the MMAE payload to the antibody is cleaved, typically by proteases like Cathepsin B.[8] Once released, the free MMAE can diffuse into the cytoplasm, where it exerts its cytotoxic effect by inhibiting tubulin polymerization.[3][4][5] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).[8]

ADC_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC 1. ADC Binding Antigen Tumor Cell Antigen ADC->Antigen Specific Binding Internalization 2. Internalization (Endocytosis) Antigen->Internalization Endosome 3. Endosomal Trafficking Internalization->Endosome Lysosome 4. Lysosomal Fusion & Linker Cleavage Endosome->Lysosome Payload 5. MMAE Payload Release Lysosome->Payload Tubulin 6. Tubulin Polymerization Inhibition Payload->Tubulin Apoptosis 7. Cell Cycle Arrest & Apoptosis Tubulin->Apoptosis

Diagram 1: Mechanism of action of an MMAE-based ADC.

Experimental Protocols

The following protocols outline the key steps for ADC development and evaluation using an active payload and the this compound negative control.

Protocol 1: Antibody Conjugation

This protocol describes the conjugation of a maleimide-activated linker-payload (MMAE or the inactive control) to a monoclonal antibody via cysteine engineering. The process involves the reduction of interchain disulfide bonds in the antibody to generate free thiol groups for conjugation.

Materials:

  • Monoclonal antibody (e.g., anti-HER2 mAb) in a suitable buffer (e.g., PBS).

  • Tris(2-carboxyethyl)phosphine (TCEP).

  • Maleimide-activated MMAE (Linker-MMAE).

  • Maleimide-activated control compound (Linker-(S,S,S,S,R)-Dap-NE).

  • Conjugation Buffer (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4).

  • Quenching reagent (e.g., N-acetylcysteine).

  • Desalting columns (e.g., Sephadex G-25).

  • Anhydrous DMSO.

Procedure:

  • Antibody Reduction:

    • Prepare the mAb at a concentration of 5-10 mg/mL in Conjugation Buffer.

    • Add a 10-20 fold molar excess of TCEP to the antibody solution. The exact amount should be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).

    • Incubate the mixture at 37°C for 1-2 hours to reduce the disulfide bonds.[9]

    • Remove excess TCEP using a desalting column equilibrated with Conjugation Buffer.

  • Conjugation Reaction:

    • Dissolve the Maleimide-activated Linker-MMAE and Linker-(S,S,S,S,R)-Dap-NE in DMSO to prepare stock solutions (e.g., 10 mM).

    • In separate reaction vessels, add the respective linker-drug solution to the reduced antibody at a molar ratio of 5-10 fold excess over the antibody.

    • Ensure the final concentration of DMSO is below 10% (v/v) to prevent antibody denaturation.[10]

    • Incubate the reactions at room temperature for 1-2 hours with gentle agitation.

  • Quenching and Purification:

    • Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide (B117702) groups. Incubate for 30 minutes.

    • Purify the resulting Active-ADC and Control-ADC using desalting columns or size-exclusion chromatography to remove unconjugated linker-payload and other small molecules.

    • Buffer exchange the final conjugates into a suitable storage buffer (e.g., PBS) and determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.

Conjugation_Workflow mAb Monoclonal Antibody (mAb) Reduction Antibody Reduction (TCEP Treatment) mAb->Reduction Reduced_mAb Reduced mAb (Free Thiols) Reduction->Reduced_mAb Conjugation Thiol-Maleimide Conjugation Reduced_mAb->Conjugation Linker_MMAE Linker-MMAE (Active Payload) Linker_MMAE->Conjugation Linker_Control Linker-(S,S,S,S,R)-Dap-NE (Inactive Control) Linker_Control->Conjugation Quenching Quenching (N-acetylcysteine) Conjugation->Quenching Purification Purification (e.g., SEC) Quenching->Purification Active_ADC Active-ADC Purification->Active_ADC Control_ADC Control-ADC Purification->Control_ADC

Diagram 2: Experimental workflow for ADC synthesis and characterization.
Protocol 2: Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute of an ADC, representing the average number of payload molecules conjugated to one antibody. It can be determined using methods like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).

Materials:

  • Purified Active-ADC and Control-ADC.

  • HIC column and HPLC system.

  • LC-MS system.

Procedure (HIC-HPLC Method):

  • Sample Preparation: Dilute the ADC samples to a suitable concentration (e.g., 1 mg/mL) in the HIC mobile phase A.

  • Chromatography:

    • Equilibrate the HIC column.

    • Inject the ADC sample.

    • Separate the different drug-loaded species using a gradient of decreasing salt concentration. Species with higher DAR are more hydrophobic and will elute later.

  • Data Analysis:

    • Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).

    • Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)

Protocol 3: In Vitro Cytotoxicity Assessment

This protocol uses an MTT assay to evaluate the potency of the Active-ADC against antigen-positive cancer cells and confirms the inactivity of the Control-ADC.[3][11]

Materials:

  • Antigen-positive cell line (e.g., BT-474 for HER2-positive breast cancer).[12]

  • Antigen-negative cell line (e.g., MCF-7).

  • Complete cell culture medium.

  • Active-ADC, Control-ADC, unconjugated mAb, and free MMAE.

  • 96-well cell culture plates.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[11]

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the antigen-positive and antigen-negative cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.[11]

  • Treatment: Prepare serial dilutions of the Active-ADC, Control-ADC, unconjugated mAb, and free MMAE in complete medium. Replace the existing medium with 100 µL of the diluted compounds.

  • Incubation: Incubate the plates for 72-120 hours at 37°C and 5% CO₂.[13]

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours.[13]

    • Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Data Analysis:

    • Read the absorbance at 570 nm.[11]

    • Calculate the percentage of cell viability for each concentration relative to untreated controls.

    • Plot the dose-response curves and determine the half-maximal inhibitory concentration (IC₅₀) values using non-linear regression analysis.

Protocol 4: In Vivo Efficacy Assessment

This protocol evaluates the anti-tumor activity of the ADCs in a tumor xenograft mouse model.[14]

Materials:

  • Immunocompromised mice (e.g., nude or NOD-SCID).

  • Antigen-positive cancer cells (e.g., BT-474).

  • Active-ADC, Control-ADC, unconjugated mAb, and vehicle control (e.g., PBS).

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation: Subcutaneously inject antigen-positive cells into the flank of each mouse.

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (n=6-8 per group).

  • Dosing: Administer the compounds (e.g., at a dose of 5 mg/kg) via intravenous injection on a specified schedule (e.g., once on day 0).[4]

  • Monitoring:

    • Measure tumor volumes with calipers 2-3 times per week. Calculate volume using the formula: Volume = 0.5 * (Length * Width²).[15]

    • Monitor animal body weight as an indicator of toxicity.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study.

    • TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] * 100

Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Seeding Cell Seeding (Ag+ & Ag- Cells) Treatment_vitro Treatment with ADC & Controls Cell_Seeding->Treatment_vitro MTT_Assay MTT Assay (72-120h) Treatment_vitro->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 Tumor_Implant Tumor Xenograft Implantation Treatment_vivo IV Dosing with ADC & Controls Tumor_Implant->Treatment_vivo Monitoring Tumor & Body Weight Monitoring Treatment_vivo->Monitoring TGI TGI Calculation Monitoring->TGI start Start Evaluation start->Cell_Seeding start->Tumor_Implant

Diagram 3: Workflow for in vitro and in vivo ADC evaluation.

Data Presentation

Quantitative data should be summarized to facilitate clear comparison between the active ADC and the negative control.

Table 1: Physicochemical Characterization of ADC and Control Conjugate
ConjugateAntibody Conc. (mg/mL)Average DAR (by HIC)Purity by SEC-HPLC (%)
Active-ADC 2.13.9>98%
Control-ADC 2.03.8>98%
Unconjugated mAb 2.20>99%
Table 2: In Vitro Cytotoxicity against HER2-Positive and -Negative Cell Lines
CompoundCell LineHER2 StatusIC₅₀ (nM)
Active-ADC BT-474Positive0.5
Active-ADC MCF-7Negative>1000
Control-ADC BT-474Positive>1000
Control-ADC MCF-7Negative>1000
Unconjugated mAb BT-474Positive>1000
Free MMAE BT-474Positive0.1
Free MMAE MCF-7Negative0.2
Table 3: In Vivo Antitumor Efficacy in BT-474 Xenograft Model
Treatment Group (5 mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI) (%)Body Weight Change (%)
Vehicle Control 1550 ± 180-+2.5
Unconjugated mAb 1240 ± 15020%+2.1
Control-ADC 1210 ± 16522%+1.9
Active-ADC 150 ± 4590%-4.5

References

Application Notes and Protocols: A Comparative Analysis of Boc-L-Dap-NE and Boc-D-Dap-NE Isomers on NLRP3 Inflammasome Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed protocol for comparing the biological activity of the active (S)-enantiomer (Boc-L-Dap-NE) and the inactive (R)-enantiomer (Boc-D-Dap-NE) of a novel NLRP3 inflammasome inhibitor. The protocols described herein are designed for researchers in immunology, pharmacology, and drug development to assess the stereospecificity and efficacy of small molecule inhibitors targeting the NLRP3 pathway. Key experimental readouts include caspase-1 activity, IL-1β secretion, and pyroptotic cell death.

Introduction

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1] Upon activation by a wide range of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), NLRP3 forms a multi-protein complex that activates caspase-1.[1] Active caspase-1 then proteolytically cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature forms and initiates a pro-inflammatory form of programmed cell death known as pyroptosis.[1] Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a key target for therapeutic intervention.[2]

Boc-Dap-NE is a novel, synthetic small-molecule inhibitor designed to target the NLRP3 inflammasome. It is a derivative of Boc-diaminopropionic acid (Boc-Dap)[3][4] featuring a Nitroethyl (NE) moiety crucial for its inhibitory activity. As with many biologically active molecules, its effects are expected to be stereospecific. This protocol details the methods to compare the biological efficacy of the putative active isomer, Boc-L-Dap-NE ((S)-enantiomer) , against its stereoisomer, Boc-D-Dap-NE ((R)-enantiomer) , which serves as an inactive control. This comparative analysis is essential to confirm that the observed inhibitory activity is a specific, structure-dependent interaction with its biological target and not due to non-specific or off-target effects.

Signaling Pathway and Experimental Workflow

NLRP3 Inflammasome Signaling Pathway

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the proposed site of inhibition by the active Boc-L-Dap-NE isomer. The pathway is typically primed by a signal that upregulates NLRP3 and pro-IL-1β expression (Signal 1), followed by an activation signal (Signal 2) that triggers complex assembly.

NLRP3_Pathway cluster_cell Macrophage PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 Signal 1 (Priming) NFkB NF-κB Activation TLR4->NFkB Pro_IL1B_mRNA pro-IL-1β mRNA NFkB->Pro_IL1B_mRNA NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA Pro_IL1B pro-IL-1β Pro_IL1B_mRNA->Pro_IL1B Translation NLRP3_inactive NLRP3 (inactive) NLRP3_mRNA->NLRP3_inactive Translation Pro_IL1B_cleaved IL-1β (mature) DAMPs DAMPs (e.g., ATP, Nigericin) Efflux K+ Efflux DAMPs->Efflux Signal 2 (Activation) NLRP3_active NLRP3 (active) Efflux->NLRP3_active Inflammasome NLRP3 Inflammasome (Oligomer) NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Caspase-1 (active) Inflammasome->Casp1 Cleavage Casp1->Pro_IL1B Cleavage Pyroptosis Pyroptosis (Cell Death) Casp1->Pyroptosis Active_Isomer Boc-L-Dap-NE (Active Isomer) Active_Isomer->NLRP3_active Inhibition Secretion Secretion Pro_IL1B_cleaved->Secretion

Caption: Proposed mechanism of Boc-L-Dap-NE on the NLRP3 inflammasome pathway.
Experimental Workflow

The diagram below outlines the sequential steps of the experimental protocol, from cell preparation to the final data analysis, for comparing the effects of the two Boc-Dap-NE isomers.

Experimental_Workflow cluster_assays 6. Perform Assays start Start culture 1. Culture & Differentiate THP-1 Monocytes with PMA start->culture prime 2. Prime Cells with LPS (Signal 1) culture->prime treat 3. Pre-incubate with Isomers - Boc-L-Dap-NE (Active) - Boc-D-Dap-NE (Inactive) - Vehicle Control prime->treat activate 4. Activate Inflammasome with Nigericin or ATP (Signal 2) treat->activate collect 5. Collect Supernatants & Lyse Cells activate->collect caspase_assay Caspase-1 Activity Assay (Cell Lysate) collect->caspase_assay elisa_assay IL-1β ELISA (Supernatant) collect->elisa_assay ldh_assay LDH Assay (Pyroptosis) (Supernatant) collect->ldh_assay analyze 7. Data Analysis & Comparison caspase_assay->analyze elisa_assay->analyze ldh_assay->analyze end End analyze->end

Caption: Workflow for comparing Boc-Dap-NE isomer activity on inflammasome activation.

Experimental Protocols

Materials and Reagents
  • Cell Line: Human monocytic THP-1 cell line (ATCC® TIB-202™)

  • Reagents:

    • Boc-L-Dap-NE (Active Isomer), 10 mM stock in DMSO

    • Boc-D-Dap-NE (Inactive Isomer), 10 mM stock in DMSO

    • Lipopolysaccharide (LPS) from E. coli O111:B4

    • Nigericin sodium salt or ATP

    • Phorbol 12-myristate 13-acetate (PMA)

    • RPMI-1640 Medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

    • Opti-MEM™ I Reduced Serum Medium

    • Caspase-1 activity assay kit (e.g., colorimetric or fluorometric)[5]

    • Human IL-1β ELISA kit[3]

    • Lactate (B86563) Dehydrogenase (LDH) cytotoxicity assay kit

    • DMSO (vehicle control)

    • PBS, Trypsin-EDTA, RIPA Lysis Buffer

Protocol 1: THP-1 Cell Differentiation and Priming
  • Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Differentiation: Seed THP-1 cells into 96-well plates at a density of 1 x 10⁵ cells/well. Add PMA to a final concentration of 50-100 ng/mL to differentiate monocytes into macrophage-like cells. Incubate for 24-48 hours.

  • Resting: After differentiation, remove the PMA-containing medium, wash the adherent cells gently with warm PBS, and add fresh RPMI-1640 medium without PMA. Let the cells rest for 24 hours.

  • Priming (Signal 1): Replace the medium with fresh RPMI-1640 (or serum-free Opti-MEM for cleaner results). Prime the cells with LPS (1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

Protocol 2: Isomer Treatment and Inflammasome Activation
  • Pre-treatment: Prepare serial dilutions of Boc-L-Dap-NE and Boc-D-Dap-NE in the appropriate medium (e.g., 0.1, 1, 10, 25 µM). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • After LPS priming, gently remove the medium and add the media containing the different concentrations of the isomers or vehicle control.

  • Incubate the cells for 1 hour at 37°C.

  • Activation (Signal 2): To activate the NLRP3 inflammasome, add Nigericin (10-20 µM) or ATP (2.5-5 mM) to each well.

  • Incubate for an additional 1-2 hours at 37°C.

Protocol 3: Measurement of Caspase-1 Activity
  • Sample Collection: Following the activation step, carefully collect the cell culture supernatants for IL-1β and LDH assays (store at -80°C if not used immediately).

  • Cell Lysis: Wash the adherent cells once with cold PBS. Add lysis buffer provided in the caspase-1 activity assay kit and incubate on ice as per the manufacturer's instructions.

  • Assay Procedure: Perform the caspase-1 activity assay on the cell lysates according to the kit manufacturer's protocol. This typically involves adding a specific caspase-1 substrate (e.g., YVAD-pNA) and measuring the colorimetric or fluorescent signal.[6]

  • Data Normalization: Normalize the caspase-1 activity to the total protein concentration in each lysate, determined by a BCA or Bradford assay.

Protocol 4: Quantification of IL-1β Release by ELISA
  • Sample Preparation: Use the supernatants collected in step 3.4.1. If necessary, centrifuge the supernatants to pellet any detached cells or debris.

  • ELISA Procedure: Perform the human IL-1β ELISA according to the manufacturer's instructions.[3] This will quantify the amount of mature, secreted IL-1β.

  • Data Analysis: Generate a standard curve using the provided IL-1β standards. Calculate the concentration of IL-1β (pg/mL) in each sample.

Protocol 5: Assessment of Pyroptosis by LDH Assay
  • Sample Preparation: Use the supernatants collected in step 3.4.1.

  • LDH Assay: Measure the activity of lactate dehydrogenase (LDH) released into the supernatant using a commercially available cytotoxicity kit. LDH is released from cells upon loss of membrane integrity, a hallmark of pyroptosis.[7]

  • Data Analysis: Include control wells for maximum LDH release (lysed cells) and spontaneous release (untreated cells). Calculate the percentage of cytotoxicity for each condition.

Data Presentation

Quantitative data should be summarized in tables to facilitate a clear comparison between the active and inactive isomers. Data should be presented as mean ± standard deviation (SD) from at least three independent experiments.

Table 1: Dose-Response Effect of Boc-Dap-NE Isomers on Caspase-1 Activity

| Treatment Concentration (µM) | Caspase-1 Activity (% of Vehicle Control) | | :--- | :---: | :---: | | | Boc-L-Dap-NE (Active) | Boc-D-Dap-NE (Inactive) | | 0 (Vehicle) | 100 ± 8.5 | 100 ± 9.1 | | 0.1 | 85.2 ± 7.3 | 98.5 ± 8.8 | | 1.0 | 45.7 ± 5.1 | 97.1 ± 7.5 | | 10.0 | 15.3 ± 3.2 | 95.4 ± 8.2 | | 25.0 | 5.1 ± 1.9 | 94.8 ± 7.9 |

Table 2: Dose-Response Effect of Boc-Dap-NE Isomers on IL-1β Secretion

| Treatment Concentration (µM) | Secreted IL-1β (pg/mL) | | :--- | :---: | :---: | | | Boc-L-Dap-NE (Active) | Boc-D-Dap-NE (Inactive) | | 0 (Vehicle) | 1520 ± 110 | 1535 ± 125 | | 0.1 | 1280 ± 95 | 1510 ± 115 | | 1.0 | 650 ± 78 | 1495 ± 108 | | 10.0 | 210 ± 45 | 1480 ± 112 | | 25.0 | 55 ± 21 | 1475 ± 105 |

Table 3: Dose-Response Effect of Boc-Dap-NE Isomers on Pyroptosis (LDH Release)

| Treatment Concentration (µM) | Cytotoxicity (% of Vehicle Control) | | :--- | :---: | :---: | | | Boc-L-Dap-NE (Active) | Boc-D-Dap-NE (Inactive) | | 0 (Vehicle) | 100 ± 10.2 | 100 ± 9.8 | | 0.1 | 88.1 ± 8.9 | 99.2 ± 9.5 | | 1.0 | 52.4 ± 6.7 | 98.7 ± 8.4 | | 10.0 | 18.9 ± 4.1 | 97.5 ± 9.1 | | 25.0 | 7.3 ± 2.5 | 96.8 ± 8.8 |

Expected Results and Interpretation

The active isomer, Boc-L-Dap-NE, is expected to show a dose-dependent inhibition of caspase-1 activity, IL-1β secretion, and LDH release. In contrast, the inactive isomer, Boc-D-Dap-NE, should exhibit little to no inhibitory effect across the same concentration range. These results would strongly indicate that the inhibition of the NLRP3 inflammasome by Boc-Dap-NE is stereospecific, providing crucial evidence for a target-specific mechanism of action.

References

Application Notes and Protocols: Solid-Phase Peptide Synthesis Incorporating Diaminopropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for modulating their structure, stability, and biological activity. Diaminopropionic acid (Dap), with its additional primary amine on the side chain, offers a versatile scaffold for introducing a variety of modifications. These modifications can include altering the peptide's charge for applications like pH-sensitive drug delivery, creating branched or cyclic structures, and attaching reporter molecules or other functional moieties.[1][2][3] This document provides detailed protocols and data for the successful solid-phase peptide synthesis (SPPS) of peptides containing Dap, with a focus on orthogonal protection strategies and on-resin modifications.

Data Presentation

Orthogonal Protecting Groups for the Side Chain of Dap

The key to successfully utilizing Dap in SPPS is the use of an orthogonal protecting group on its β-amino group. This allows for the selective deprotection and modification of the Dap side chain without affecting the peptide backbone or other side chains. The choice of protecting group depends on the desired on-resin chemistry.

Protecting GroupAbbreviationCleavage ConditionsStability
tert-ButoxycarbonylBocHigh concentration of strong acid (e.g., >90% TFA)Stable to piperidine (B6355638)
4-MethyltritylMttMildly acidic conditions (e.g., 1% TFA in DCM)[4]Stable to piperidine and strong TFA
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDde2% Hydrazine in DMF[4]Stable to TFA and piperidine
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutylivDde2% Hydrazine in DMF[4]Stable to TFA and piperidine
AzidomethoxycarbonylAzocReduction with phosphines (e.g., P(c6H11)3)Stable to TFA and piperidine
AllyloxycarbonylAllocPd(0) catalyst (e.g., Pd(PPh3)4)[4]Stable to TFA and piperidine
Comparison of Cleavage Cocktails for Azide-Containing Peptides

When incorporating Dap derivatives with sensitive functionalities, such as an azide (B81097) group for "click" chemistry, the choice of the final cleavage cocktail is critical to prevent side reactions.[5] The azide group is susceptible to reduction during acidic cleavage. The following table, adapted from data on a structurally similar azide-containing amino acid, illustrates the stability of the azide group in different trifluoroacetic acid (TFA) cocktails.[5]

Cleavage Cocktail Composition (TFA/Scavengers)Amine/Azide Ratio (%)Comments
95% TFA, 2.5% H2O, 2.5% TIS< 1%Triisopropylsilane (TIS) is an effective scavenger that minimizes azide reduction. Recommended for azide-containing peptides.
95% TFA, 5% Dithiothreitol (DTT)> 50%Thiols like DTT will significantly reduce the azide group to an amine. Avoid for azide-containing peptides.
95% TFA, 5% Phenol~5%Phenol offers some protection but is less effective than TIS at preventing reduction.

Experimental Protocols

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) of a Dap-Containing Peptide using Fmoc/tBu Chemistry

This protocol describes the incorporation of Fmoc-Dap(Boc)-OH into a peptide sequence on a Rink Amide resin.

1. Resin Swelling:

  • Swell the Rink Amide resin in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.[2]

2. Fmoc Deprotection:

  • Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes.[2]

  • Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes.[2]

  • Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).[5]

3. Amino Acid Coupling:

  • For a standard amino acid, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with a coupling reagent like HBTU (2.9 eq.) and an activation base like DIPEA (6 eq.) in DMF for 5-10 minutes.[2]

  • Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.[2]

  • To incorporate Fmoc-Dap(Boc)-OH, follow the same procedure, ensuring complete dissolution and activation before adding it to the resin.

  • Monitor the coupling reaction using a qualitative test such as the ninhydrin (B49086) test. If the test is positive, indicating incomplete coupling, repeat the coupling step.[2]

4. Washing:

  • After complete coupling, wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.[2]

5. Repeat Cycles:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.[2]

6. Final Fmoc Deprotection:

  • After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.[2]

7. Cleavage and Side-Chain Deprotection:

  • Wash the resin with DMF (5x), DCM (5x), and finally with methanol (B129727) (3x), then dry the resin under vacuum.[5]

  • Prepare a cleavage cocktail. A standard cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (B43112) (EDT).[6] For peptides without sensitive residues, a simpler cocktail of 95% TFA, 2.5% TIS, and 2.5% water can be used.[2]

  • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin) and gently agitate the mixture at room temperature for 2-3 hours.[2][5]

  • Filter the cleavage mixture to separate the resin and collect the filtrate containing the cleaved peptide.[5]

  • Precipitate the crude peptide by adding it to cold diethyl ether.

  • Purify the peptide using reverse-phase HPLC.

Protocol 2: On-Resin Side-Chain Deprotection of Dap(Mtt)

This protocol describes the selective removal of the Mtt group from a Dap side chain for subsequent on-resin modification.

1. Peptide Synthesis:

  • Synthesize the peptide sequence up to the point of the Dap(Mtt) modification using the steps outlined in Protocol 1. The N-terminus should remain Fmoc-protected.

2. Selective Mtt Deprotection:

  • Wash the peptide-resin with DCM (5x).

  • Prepare a solution of 1% TFA in DCM, often with 1-5% TIS as a scavenger.

  • Treat the resin with the 1% TFA solution for 2 minutes, collecting the filtrate. Repeat this step 10-15 times until the yellow color of the trityl cation is no longer observed in the filtrate.

  • Wash the resin thoroughly with DCM (5x) and DMF (5x) to remove all traces of acid.

  • Neutralize the resin with 10% DIPEA in DMF for 5 minutes (2x), followed by extensive washing with DMF.

3. On-Resin Modification:

  • The deprotected β-amino group of the Dap residue is now available for modification, such as coupling to another amino acid, a fatty acid, or a fluorescent label. The coupling can be performed using standard coupling reagents as described in Protocol 1, step 3.

4. Completion of Synthesis:

  • After the on-resin modification, the synthesis can be continued by deprotecting the N-terminal Fmoc group and adding more amino acids, or the peptide can be cleaved from the resin as described in Protocol 1, step 7.

Visualizations

SPPS_Workflow_Dap Resin Start: Resin (e.g., Rink Amide) Swell 1. Swell Resin in DMF Resin->Swell Deprotect 2. N-α-Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash Deprotect->Wash1 Couple 3. Couple Next Fmoc-AA-OH (HBTU/DIPEA) Wash1->Couple Couple_Dap Couple Fmoc-Dap(PG)-OH Wash1->Couple_Dap Wash2 Wash Couple->Wash2 Standard AA Couple_Dap->Wash2 Dap Incorporation Repeat Repeat Cycle (Steps 2-4) Wash2->Repeat Repeat->Deprotect Final_Deprotect 5. Final N-α-Fmoc Deprotection Repeat->Final_Deprotect Cleave 6. Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprotect->Cleave Purify 7. Purification (RP-HPLC) Cleave->Purify

Caption: Workflow for Solid-Phase Peptide Synthesis of a Dap-Containing Peptide.

Orthogonal_Protection_Dap cluster_deprotection Selective Deprotection Steps cluster_reagents Reagents Peptide Peptide-Resin with Fmoc-Dap(PG)-OH incorporated Fmoc_deprotection N-α-Fmoc Group (Temporary) PG_deprotection Side-Chain PG (e.g., Mtt, Dde) tBu_deprotection Side-Chain tBu Groups & Resin Linker (Permanent) Piperidine 20% Piperidine in DMF Fmoc_deprotection->Piperidine Mild_Acid 1% TFA in DCM (for Mtt) PG_deprotection->Mild_Acid Hydrazine 2% Hydrazine in DMF (for Dde) PG_deprotection->Hydrazine Strong_Acid 95% TFA (Cocktail) tBu_deprotection->Strong_Acid Piperidine->Peptide Chain Elongation Mild_Acid->Peptide On-Resin Side- Chain Modification Hydrazine->Peptide On-Resin Side- Chain Modification Strong_Acid->Peptide Final Cleavage

Caption: Orthogonal Protection Strategy for Diaminopropionic Acid in SPPS.

On_Resin_Cyclization Start Linear Peptide-Resin ...-Asp(OAll)-...-Dap(Alloc)-... Deprotect_Asp 1. Selective Deprotection of Asp (Pd(PPh3)4) Start->Deprotect_Asp Deprotect_Dap 2. Selective Deprotection of Dap (Pd(PPh3)4) Deprotect_Asp->Deprotect_Dap Activate 3. Activate Carboxylic Acid (e.g., HBTU/DIPEA) Deprotect_Dap->Activate Cyclize 4. On-Resin Cyclization (Lactam Bridge Formation) Activate->Cyclize Cleave 5. Cleavage and Global Deprotection (TFA Cocktail) Cyclize->Cleave Final_Product Final Cyclic Peptide Cleave->Final_Product

Caption: Workflow for On-Resin Side-Chain to Side-Chain Cyclization via Dap.

References

Application Note: Comprehensive Characterization of Boc-Dap Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-α-tert-butoxycarbonyl-2,3-diaminopropionic acid (Boc-Dap) derivatives are crucial intermediates in peptide synthesis and the development of complex molecular architectures.[1] Their unique structure, featuring a protected α-amino group and a second amino group available for functionalization, allows for the creation of branched or cyclic peptides, peptide analogs, and other specialized molecules.[1] Given their role as critical building blocks, ensuring the identity, purity, and structural integrity of Boc-Dap intermediates is paramount for successful downstream applications in drug development and research.

This document provides detailed protocols and application notes for the analytical characterization of Boc-Dap intermediates, using N-α-Boc-N-β-Fmoc-L-2,3-diaminopropionic acid (Boc-Dap(Fmoc)-OH) as a representative example. The methodologies described are broadly applicable to a range of related intermediates. The primary techniques covered include High-Performance Liquid Chromatography (HPLC) for purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.

Physicochemical Properties and Purity Assessment

Accurate characterization begins with understanding the fundamental physicochemical properties and assessing the purity of the intermediate. Impurities or by-products from the synthesis can interfere with subsequent reactions, making rigorous purity analysis essential.[1]

Table 1: Physicochemical Properties of Boc-Dap(Fmoc)-OH

PropertyValueSource
Molecular Formula C₂₃H₂₆N₂O₆[2]
Molecular Weight 426.46 g/mol [2]
Appearance White solid[2]
Assay (Purity) ≥97.0% to ≥98.0% (HPLC)[2][3]
Solubility Soluble in organic solvents (e.g., DMF, DMSO)General Knowledge
CAS Number 122235-70-5[2]

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Application Note: High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for evaluating the purity of Boc-Dap intermediates.[1] Reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity, is particularly effective. The method allows for the quantification of the main compound relative to any impurities, ensuring that the material meets the stringent quality standards (typically >97%) required for peptide synthesis.[][]

Experimental Protocol: RP-HPLC Purity Assay

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the Boc-Dap(Fmoc)-OH intermediate.

    • Dissolve the sample in 1 mL of a 1:1 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).

    • Gradient:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 30% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 214 nm and 254 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 25°C.

  • Data Analysis:

    • Integrate the peak areas of all detected components in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total integrated area.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Table 2: Representative HPLC Purity Data for Boc-Dap(Fmoc)-OH

ParameterResultSpecification
Retention Time (Rt) ~18.5 min (Typical)Reportable
Purity @ 214 nm 98.7%≥97.0%
Major Impurity (Rt ~16.2 min) 0.8%<1.0%
Other Impurities <0.5%<0.5%

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Application Note: LC-MS combines the separation power of HPLC with the mass analysis capability of mass spectrometry. It is an indispensable tool for confirming the identity of Boc-Dap intermediates by verifying their molecular weight.[] Electrospray Ionization (ESI) is a common technique used, which can generate protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. Multi-stage mass spectrometry (MSⁿ) can further provide structural information through controlled fragmentation of the parent ion.[6]

Experimental Protocol: LC-MS Analysis

  • Sample Preparation:

    • Prepare a sample solution at a concentration of approximately 0.1 mg/mL in 1:1 Acetonitrile:Water.

  • Instrumentation and Conditions:

    • LC System: Use the same column and mobile phase conditions as described in the HPLC protocol.

    • Mass Spectrometer: An ESI-MS system.

    • Ionization Mode: Positive (ESI+) and Negative (ESI-) modes.

    • Scan Range: 100 - 1000 m/z.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Flow: 10 L/min.

    • Gas Temperature: 300°C.

  • Data Analysis:

    • In the mass spectrum corresponding to the main LC peak, identify the mass-to-charge ratio (m/z) of the parent ion.

    • Compare the observed m/z with the theoretical value for the expected ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻). The loss of the Boc group is a common fragmentation pattern observed.[6]

Table 3: Expected and Observed Masses for Boc-Dap(Fmoc)-OH

Ion AdductTheoretical m/zObserved m/z (Typical)
[M+H]⁺ 427.18427.2
[M+Na]⁺ 449.16449.2
[M-H]⁻ 425.17425.2
[M-Boc+H]⁺ 327.13327.1

Characterization Workflow Diagram

G Figure 1: Integrated Characterization Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_release Quality Control Release Synthesis Chemical Synthesis of Boc-Dap Intermediate Purification Purification (e.g., Crystallization) Synthesis->Purification TLC TLC for Reaction Monitoring Purification->TLC In-process check HPLC HPLC for Purity (>97%) Purification->HPLC Final Purity Assay MS LC-MS for Identity (Molecular Weight) HPLC->MS Confirm Peak Identity NMR NMR for Structure (¹H, ¹³C) MS->NMR Definitive Structure Release Material Released for Downstream Use NMR->Release

Caption: Integrated workflow for synthesis and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Application Note: NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules, including Boc-Dap intermediates. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies the carbon framework.[7][8] Together, they confirm the presence of key functional groups (Boc, Fmoc, etc.), verify the core amino acid structure, and can be used to detect subtle structural isomers or impurities.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation:

    • Dissolve 5-10 mg of the Boc-Dap(Fmoc)-OH intermediate in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Conditions:

    • Spectrometer: 400 MHz or higher NMR spectrometer.

    • Experiments: ¹H (Proton) and ¹³C (Carbon) spectra.

    • Temperature: 25°C.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.

  • Data Analysis:

    • ¹H NMR: Analyze chemical shifts (δ), integration values (proton count), and splitting patterns (multiplicity) to assign protons to the molecular structure.

    • ¹³C NMR: Analyze the chemical shifts of each carbon to confirm the carbon backbone and the presence of carbonyls and other key carbons.

Table 4: Representative ¹H and ¹³C NMR Data for Boc-Dap(Fmoc)-OH in DMSO-d₆

¹H NMR δ (ppm)MultiplicityIntegrationAssignment
~12.7br s1H-COOH
7.90d2HFmoc Ar-H
7.72d2HFmoc Ar-H
7.42t2HFmoc Ar-H
7.33t2HFmoc Ar-H
~7.2m1Hβ-NH
~6.8d1Hα-NH
4.30m2HFmoc -CH₂
4.22t1HFmoc -CH
~4.0m1Hα-CH
~3.3m2Hβ-CH₂
1.39s9HBoc -(CH₃)₃
¹³C NMR δ (ppm)Assignment
~173-COOH
~156Boc & Fmoc C=O
144.1, 141.2Fmoc Ar-C (quat)
127.8, 127.2, 125.3, 120.2Fmoc Ar-C
78.2Boc C (quat)
65.8Fmoc -CH₂
~55α-C
46.8Fmoc -CH
~45β-C
28.2Boc -CH₃

Mass Spectrometry Fragmentation Pathway

G Figure 2: ESI-MS/MS Fragmentation of Boc-Dap(Fmoc)-OH Parent [M+H]⁺ m/z = 427.2 Frag1 Loss of Isobutylene (-C₄H₈) [M+H-56]⁺ m/z = 371.1 Parent->Frag1 - C₄H₈ Frag2 Loss of Boc Group (-C₅H₈O₂) [M+H-100]⁺ m/z = 327.1 Parent->Frag2 - Boc Frag3 Loss of CO₂ from Frag1 [M+H-56-44]⁺ m/z = 327.1 Frag1->Frag3 - CO₂ Frag4 Loss of Fmoc Group [M+H-222]⁺ m/z = 205.1 Frag2->Frag4 - Fmoc-H

Caption: Common fragmentation patterns in positive ion mode MS.

Conclusion

The comprehensive characterization of Boc-Dap intermediates using an orthogonal suite of analytical techniques—HPLC, LC-MS, and NMR—is critical for ensuring their quality and suitability for research and drug development.[] This integrated approach provides robust data on purity, identity, and structure, mitigating risks in complex multi-step syntheses and enabling the reliable production of advanced peptide-based molecules. The protocols and data presented herein serve as a guide for researchers to establish effective quality control measures for these vital chemical building blocks.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Boc-Dap Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the synthesis of N-α-Boc-L-2,3-diaminopropionic acid (Boc-Dap-OH). The principles and troubleshooting advice provided here can often be adapted for the synthesis of other Boc-protected diaminopropionic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of Boc-Dap-OH?

The most common starting material is L-2,3-diaminopropionic acid hydrochloride.[1] The hydrochloride salt is often used due to its stability and commercial availability.

Q2: Which amine group of L-2,3-diaminopropionic acid is selectively protected by the Boc group?

In the synthesis of N-α-Boc-L-2,3-diaminopropionic acid, the α-amino group is selectively protected. This leaves the β-amino group available for subsequent reactions.[1]

Q3: What are the typical reagents used for Boc protection of diaminopropionic acid?

The standard reagent for introducing the Boc protecting group is di-tert-butyl dicarbonate (B1257347) (Boc₂O).[1][2] The reaction is typically carried out in the presence of a base to neutralize the hydrochloride and facilitate the reaction.

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[3] By comparing the reaction mixture to the starting material, you can determine when the reaction is complete. The Kaiser test can also be used to detect the presence of free primary amines.[4]

Q5: What are the standard conditions for removing the Boc protecting group?

The Boc group is typically removed under acidic conditions.[5][] A common reagent for Boc deprotection is trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM).[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Reaction Yield Incomplete Reaction: The reaction may not have reached completion.- Increase the reaction time and continue to monitor by TLC.[3] - Ensure efficient stirring to maximize contact between reactants.
Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed efficiently.- While often performed at room temperature, gentle heating (e.g., 40-50 °C) can sometimes improve the rate and yield. Use with caution, as excessive heat can lead to side products.[3]
Ineffective Base: The base may not be strong enough or may be sterically hindered.- Use a suitable base like sodium bicarbonate to neutralize the starting material's hydrochloride salt and create a basic environment.[1] Ensure the base is fresh and used in the correct stoichiometric amount.
Purification Losses: Significant product loss may occur during workup and purification.- Optimize extraction and chromatography conditions. Ensure the pH is appropriately adjusted during aqueous extraction to minimize the product's solubility in the aqueous layer.[1]
Formation of Side Products Di-Boc Formation: Both the α and β amino groups may become protected with a Boc group.- Carefully control the stoichiometry of Boc₂O. Use a slight excess (e.g., 1.05-1.1 equivalents) relative to the diaminopropionic acid.[3]
Diketopiperazine Formation: This can occur, especially at the dipeptide stage in peptide synthesis, but the principles apply to amino acid derivatives.- This is more prevalent in Fmoc-based synthesis but can be suppressed in Boc-based synthesis by using in situ neutralization protocols.[7]
Aspartimide Formation: This side reaction can occur under both acidic and basic conditions.- In Fmoc-based synthesis, adding HOBt to the deprotection solution can reduce aspartimide formation. For Boc synthesis, using a β-cyclohexyl ester instead of a β-benzyl ester for aspartic acid can lower this risk.[7]
Difficult Purification Product is difficult to separate from starting material or byproducts. - Optimize the mobile phase for column chromatography to achieve better separation. - Ensure the workup effectively removes most impurities before chromatography. This includes proper pH adjustment during extractions.[1]

Experimental Protocols

Synthesis of N-α-Boc-L-2,3-diaminopropionic acid

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • L-2,3-diaminopropionic acid hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve L-2,3-diaminopropionic acid hydrochloride in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate to the solution to neutralize the hydrochloride and create a basic environment.[1]

  • Cool the mixture in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate in dioxane dropwise while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir overnight.[1]

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, acidify the reaction mixture to a pH of 2-3 with 1 M HCl.[1]

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.[1]

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by a suitable method, such as column chromatography, if necessary.

Data Presentation

Table 1: Comparison of Reaction Conditions for Boc Protection

Parameter Condition A Condition B Notes
Base Sodium BicarbonateTriethylamine (TEA)Sodium bicarbonate is a milder base, while TEA is a stronger, organic-soluble base.[1][3]
Solvent Dioxane/WaterDichloromethane (DCM)The choice of solvent depends on the solubility of the starting materials and reagents.
Temperature 0 °C to Room TempRoom TemperatureStarting the reaction at a lower temperature can help control exotherms and reduce side reactions.[3]
Reaction Time Overnight2-4 hoursReaction times should be optimized by monitoring with TLC.[1][3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep_reactants Dissolve Starting Material & Add Base add_boc Add Boc₂O Solution prep_reactants->add_boc Cool to 0°C stir Stir Overnight at Room Temperature add_boc->stir monitor Monitor by TLC stir->monitor acidify Acidify Mixture monitor->acidify If complete extract Extract with Ethyl Acetate acidify->extract wash_dry Wash & Dry Organic Layer extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify Crude Product concentrate->purify

Caption: Experimental workflow for the synthesis of Boc-Dap-OH.

logical_relationship start L-2,3-Diaminopropionic Acid product N-α-Boc-Dap-OH start->product Selective Protection side_product Di-Boc Protected Product start->side_product Over-protection reagent Boc₂O / Base reagent->product Reacts with reagent->side_product Excess Reagent

References

Technical Support Center: Boc Deprotection of Diaminopropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Boc deprotection of diaminopropionic acid (DAP) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the standard reagents for Boc deprotection of diaminopropionic acid?

A1: The most common reagents for Boc deprotection are strong acids. Trifluoroacetic acid (TFA), typically in a solution with dichloromethane (B109758) (DCM), and hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane (B91453) or methanol (B129727) are widely used.[1][2] The choice between these reagents often depends on the other functional groups present in the molecule and their acid sensitivity.

Q2: What is the underlying mechanism of acid-catalyzed Boc deprotection?

A2: The deprotection proceeds via an acid-catalyzed mechanism. The carbonyl oxygen of the Boc group is protonated by the acid, which facilitates the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and spontaneously decomposes to release the free amine and carbon dioxide.[3]

Q3: What are the most common side reactions during the Boc deprotection of diaminopropionic acid?

A3: A primary side reaction is the alkylation of nucleophilic sites by the tert-butyl cation generated during the reaction.[4] Since diaminopropionic acid has two amino groups, intramolecular or intermolecular side reactions can occur if one amine is deprotected and acts as a nucleophile. Other sensitive residues in a peptide chain, such as tryptophan or methionine, are also susceptible to alkylation.[] Additionally, incomplete deprotection can lead to a mixture of products, complicating purification.[6]

Q4: Why is it sometimes difficult to remove both Boc groups from a di-Boc protected diaminopropionic acid?

A4: Complete deprotection of both Boc groups can sometimes be challenging due to steric hindrance or electronic effects. The proximity of the two protected amino groups might influence the rate of cleavage. Insufficient acid concentration or reaction time are common reasons for incomplete deprotection.[][6]

Q5: How can I monitor the progress of the deprotection reaction?

A5: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, the deprotected amine will have a different retention factor (Rf) compared to the starting material. Staining the TLC plate with ninhydrin (B49086) is a useful technique as it reacts with the newly formed primary amine to produce a distinct color.

Troubleshooting Guides

Issue 1: Incomplete Deprotection

Q: My reaction is not going to completion, and I still have starting material left. What should I do?

A: Incomplete deprotection is a common issue and can be addressed by considering the following:

  • Acid Concentration and Equivalents: Ensure you are using a sufficient excess of acid. If your diaminopropionic acid derivative is in a salt form or if the solvent contains basic impurities, they will consume some of the acid. Increasing the concentration of TFA in DCM (e.g., from 25% to 50%) or using a higher concentration of HCl in dioxane can drive the reaction to completion.[7][8]

  • Reaction Time and Temperature: While many Boc deprotections are complete within 1-2 hours at room temperature, some substrates may require longer reaction times.[7] You can extend the reaction time and continue to monitor by TLC or LC-MS. Gentle heating can also be considered, but be cautious as it may promote side reactions.

  • Reagent Quality: Ensure that your acid is of high quality and anhydrous. TFA is hygroscopic, and the presence of water can decrease its effective acidity. Similarly, HCl solutions in dioxane can degrade over time.

Issue 2: Formation of Side Products

Q: I am observing unexpected peaks in my LC-MS analysis after the reaction. What could they be and how can I prevent them?

A: The formation of side products is often due to the reactivity of the tert-butyl cation generated during the reaction.

  • tert-Butylation: The tert-butyl cation is a potent electrophile and can alkylate any nucleophiles present. In the case of diaminopropionic acid, if one amino group is deprotected, it can potentially be alkylated by a tert-butyl group. To prevent this, the use of scavengers is highly recommended.[][9]

    • Common Scavengers: Triisopropylsilane (B1312306) (TIS), triethylsilane (TES), and thioanisole (B89551) are effective scavengers that trap the tert-butyl cation.[][9] A common scavenger cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[9]

  • Trifluoroacetylation: When using TFA, the deprotected amine can sometimes be acylated by a trifluoroacetyl group, leading to an undesired byproduct.[] This is more common in solid-phase peptide synthesis but can occur in solution phase as well. Using HCl in dioxane can be an alternative to avoid this specific side reaction.[][10]

Issue 3: Difficulty with Product Purification

Q: After work-up, I am having trouble isolating the pure diaminopropionic acid. What are some tips for purification?

A: The purification of the highly polar diaminopropionic acid can be challenging.

  • Salt Precipitation: After deprotection with HCl in dioxane, the product often precipitates as the hydrochloride salt. This can be collected by filtration and washed with a non-polar solvent like diethyl ether to remove organic impurities.[10]

  • Work-up Procedure: When using TFA, the excess acid needs to be thoroughly removed. This can be achieved by co-evaporation with a solvent like toluene (B28343) or DCM.[6] The resulting residue can then be dissolved in a minimal amount of solvent and precipitated by the addition of a non-polar solvent.

  • Ion-Exchange Chromatography: For challenging purifications, ion-exchange chromatography can be a powerful technique to isolate the desired amine.[11]

Data Presentation

Table 1: Comparison of Common Acidic Reagents for Boc Deprotection

ReagentTypical ConditionsReaction TimeAdvantagesDisadvantages
TFA in DCM 25-50% (v/v) at room temperature[7][8]0.5 - 4 hours[12]Highly effective and volatile for easy removal.Can lead to tert-butylation and trifluoroacetylation side reactions.[]
HCl in Dioxane 4M solution at room temperature[2][10]0.5 - 2 hours[2]Avoids trifluoroacetylation; product often precipitates as HCl salt.[10]Dioxane is a hazardous solvent; HCl solution can degrade.

Table 2: Quantitative Data on TFA Concentration for Boc Deprotection in Peptide Synthesis

TFA Concentration (% in DCM)Reaction TimeAverage Peptide PurityKey Observation
55%30 minutes~9% higher than 100% TFAHigher purity of the final product was observed.[6]
100%5 minutesLowerIncomplete Boc removal was sometimes observed.[6]

Note: This data is from solid-phase peptide synthesis but provides useful insights for solution-phase deprotection of diaminopropionic acid derivatives.[6]

Experimental Protocols

Protocol 1: Boc Deprotection using TFA in DCM
  • Dissolution: Dissolve the Boc-protected diaminopropionic acid derivative in anhydrous dichloromethane (DCM).

  • Scavenger Addition (Recommended): Add a scavenger such as triisopropylsilane (TIS) (2.5% v/v) to the solution.

  • Acid Addition: Add trifluoroacetic acid (TFA) to the solution to a final concentration of 25-50% (v/v).

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporate the residue with toluene or DCM (2-3 times) to ensure complete removal of TFA. The crude product can be purified by precipitation from a non-polar solvent (e.g., diethyl ether) or by chromatography.[6][7]

Protocol 2: Boc Deprotection using HCl in Dioxane
  • Suspension/Dissolution: Suspend or dissolve the Boc-protected diaminopropionic acid derivative in a 4M solution of HCl in 1,4-dioxane.

  • Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours.[2] The deprotected product may precipitate as the hydrochloride salt. Monitor the reaction by TLC or LC-MS.

  • Work-up: If a precipitate has formed, collect the solid by filtration and wash with cold diethyl ether. If the product remains in solution, remove the solvent under reduced pressure to obtain the crude hydrochloride salt.[10]

Visualizations

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Deprotection Reaction cluster_workup Work-up & Purification start Boc-Protected DAP Derivative dissolve Dissolve in Anhydrous Solvent (e.g., DCM) start->dissolve add_scavenger Add Scavenger (e.g., TIS) dissolve->add_scavenger add_acid Add Acid (TFA or HCl/Dioxane) add_scavenger->add_acid react Stir at Room Temperature (0.5-4h) add_acid->react monitor Monitor by TLC/LC-MS react->monitor remove_volatiles Remove Volatiles in vacuo monitor->remove_volatiles precipitate Precipitate with Non-Polar Solvent remove_volatiles->precipitate purify Purify (Filtration/Chromatography) precipitate->purify end Deprotected DAP Product purify->end Side_Reaction_Pathway cluster_main Main Deprotection Pathway cluster_side Side Reaction Pathway cluster_prevention Prevention Boc_DAP Boc-Protected DAP Carbamic_Acid Carbamic Acid Intermediate Boc_DAP->Carbamic_Acid + H+ DAP_Product Desired DAP Product Carbamic_Acid->DAP_Product - CO2 tBu_Cation tert-Butyl Cation Carbamic_Acid->tBu_Cation Alkylated_Product Alkylated Side Product tBu_Cation->Alkylated_Product + Nucleophile (e.g., DAP) Scavenger Scavenger (e.g., TIS) tBu_Cation->Scavenger Trapped_tBu Trapped tert-Butyl Species Scavenger->Trapped_tBu

References

Technical Support Center: Synthesis of (S,S,S,S,R)-Boc-Dap-NE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals engaged in the synthesis of (S,S,S,S,R)-Boc-Dap-NE. Due to the limited availability of a specific, published protocol for this exact stereoisomer, this guide is based on established principles of stereoselective synthesis, peptide coupling, and information from the synthesis of closely related compounds.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound, particularly focusing on the critical coupling step between a protected diaminopropionic acid and norephedrine (B3415761).

Logical Troubleshooting Flow

The following diagram illustrates a logical workflow for troubleshooting common problems in the synthesis.

TroubleshootingFlow Start Start: Poor Yield or Impure Product LowYield Low Yield Start->LowYield ImpureProduct Impure Product / Multiple Spots on TLC Start->ImpureProduct CheckStartingMaterials Verify Purity and Stereochemistry of Starting Materials (Boc-Dap & Norephedrine) LowYield->CheckStartingMaterials CheckCoupling Review Coupling Reaction Conditions LowYield->CheckCoupling ImpureProduct->CheckStartingMaterials CheckWorkup Analyze Work-up and Purification Procedure ImpureProduct->CheckWorkup SideProducts Identify Side Products ImpureProduct->SideProducts CheckStartingMaterials->CheckCoupling Racemization Check for Racemization CheckCoupling->Racemization SolutionCoupling Optimize Coupling Agent, Solvent, Temperature, and Time CheckCoupling->SolutionCoupling SolutionPurification Modify Purification Technique (e.g., Column Chromatography Gradient, Recrystallization Solvent) CheckWorkup->SolutionPurification SolutionStereo Use Additives to Suppress Racemization (e.g., HOBt, Oxyma) Racemization->SolutionStereo SideProducts->SolutionCoupling

Caption: A flowchart for troubleshooting poor yield and purity issues.

Q1: My overall yield is significantly lower than expected. What are the potential causes?

A1: Low yields can stem from several factors throughout the synthetic process. Consider the following:

  • Purity of Starting Materials: Ensure that your Boc-protected diaminopropionic acid (Boc-Dap) and norephedrine (NE) are of high purity and the correct stereochemistry. Impurities can interfere with the reaction.

  • Coupling Efficiency: The amide bond formation between Boc-Dap and NE is a critical step. The choice of coupling reagent, solvent, temperature, and reaction time can dramatically impact the yield. See the table below for a comparison of common coupling reagents.

  • Incomplete Reactions: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to ensure it has gone to completion before initiating the work-up.

  • Product Loss During Work-up and Purification: The product may be partially lost during aqueous extractions if it has some water solubility. Additionally, suboptimal purification techniques, such as an inappropriate solvent system for column chromatography, can lead to significant product loss.

  • Side Reactions: The formation of side products will inherently lower the yield of the desired product. See Q2 for more details on common side reactions.

Q2: I am observing multiple spots on my TLC plate after the coupling reaction. What are the likely side products and how can I minimize them?

A2: The formation of side products is a common issue in peptide coupling reactions. Potential side products include:

  • N-acylurea: This can form when using carbodiimide-based coupling reagents (e.g., DCC, EDC). The activated carboxylic acid can rearrange to form a more stable N-acylurea, which is difficult to remove. To minimize this, consider adding an activating agent like HOBt or Oxyma, which traps the activated intermediate and facilitates the desired amide bond formation.

  • Epimerization/Racemization: The stereocenter at the alpha-carbon of the amino acid can be susceptible to racemization, especially with prolonged reaction times or elevated temperatures. Using coupling reagents known to suppress racemization and keeping the reaction temperature low (e.g., 0 °C to room temperature) can help.

  • Double Acylation: If you are starting with unprotected diaminopropionic acid, both amino groups could potentially react. Ensure that one of the amino groups is appropriately protected before the coupling step.

  • Unreacted Starting Materials: The presence of starting materials on the TLC plate indicates an incomplete reaction. Consider increasing the reaction time or the amount of coupling reagent.

Q3: The stereochemistry of my final product is incorrect. How can I ensure the desired stereochemical outcome?

A3: Maintaining the stereochemical integrity of your starting materials is crucial for obtaining the desired (S,S,S,S,R) stereoisomer.

  • Starting Material Integrity: Verify the stereochemistry of your Boc-Dap and norephedrine starting materials using techniques like chiral HPLC or by measuring their optical rotation.

  • Racemization Control: As mentioned in A2, the alpha-carbon of the Boc-Dap is prone to racemization. The choice of coupling reagent is critical. Reagents like HATU, HCTU, and COMU are generally considered to be low-racemization coupling agents. The addition of HOBt or Oxyma when using carbodiimides can also suppress racemization.

  • Reaction Conditions: Avoid high temperatures and prolonged reaction times. It is also advisable to use a non-polar aprotic solvent.

Q4: I am having difficulty purifying the final product. What are the recommended purification strategies?

A4: Purification of peptide-like molecules can be challenging.

  • Column Chromatography: This is the most common method. A silica (B1680970) gel column with a gradient elution of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is typically effective. The exact solvent system will need to be optimized based on the polarity of your product and impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.

  • Reversed-Phase HPLC (RP-HPLC): For very high purity requirements, preparative RP-HPLC is the gold standard for purifying peptide-like compounds[1].

Experimental Protocols & Data

Proposed Synthetic Workflow

The synthesis of this compound would likely proceed via the coupling of an appropriately protected L-2,3-diaminopropionic acid derivative with (1R,2S)-(-)-norephedrine.

SynthesisWorkflow cluster_0 Preparation of Protected Diaminopropionic Acid cluster_1 Coupling Reaction cluster_2 Final Deprotection Start_Dap L-2,3-Diaminopropionic Acid (L-Dap) Boc_Protection Selective Nα-Boc Protection Start_Dap->Boc_Protection Sidechain_Protection Nβ Protection (e.g., with Fmoc or Cbz) Boc_Protection->Sidechain_Protection Boc_Dap_Protected Nα-Boc-Nβ-PG-L-Dap Sidechain_Protection->Boc_Dap_Protected Coupling Amide Coupling (e.g., HATU, EDC/HOBt) Boc_Dap_Protected->Coupling Norephedrine (1R,2S)-(-)-Norephedrine (NE) Norephedrine->Coupling Coupled_Product Protected this compound Coupling->Coupled_Product Deprotection Removal of Nβ Protecting Group Coupled_Product->Deprotection Final_Product This compound Deprotection->Final_Product

References

Technical Support Center: Synthesis of MMAE Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common side reactions encountered during the synthesis of Monomethyl Auristatin E (MMAE) intermediates, specifically focusing on peptide coupling steps.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the peptide coupling steps in MMAE synthesis?

A1: The synthesis of MMAE, a complex tetrapeptide, is prone to several side reactions typical of peptide chemistry. Key issues include:

  • Racemization: The chiral centers of the amino acids, especially unconventional ones like dolaisoleuine and dolaproine, can undergo epimerization. This leads to diastereomeric impurities that are often challenging to separate from the desired product.[1]

  • Incomplete Coupling: Steric hindrance from bulky amino acid side chains and N-methylated amino acids can prevent the peptide coupling reaction from reaching completion. This results in the formation of deletion peptides, which are missing one or more amino acid residues.[1]

  • Side-Chain Reactions: Functional groups on the amino acid side chains may undergo unintended reactions. For example, the hydroxyl group of the norephedrine (B3415761) moiety could be acylated if not adequately protected.[1]

  • Guanidinylation: When using uronium-based coupling reagents like HATU or HBTU, a side reaction can occur where the reagent reacts directly with the amine group of an amino acid, forming a guanidinium (B1211019) byproduct. This is more likely if the carboxylic acid activation is slow or if there is an excess of the uronium reagent.[2]

Q2: I'm observing a low yield of my desired peptide fragment. What are the potential causes and how can I troubleshoot this?

A2: Low yields in peptide coupling are a frequent challenge. Here are several factors to investigate:

  • Incomplete Activation of the Carboxylic Acid: The carboxylic acid of the amino acid being coupled must be fully activated for the reaction to proceed efficiently.[3]

    • Troubleshooting: Ensure your coupling reagents (e.g., HATU, HBTU, TBTU) are fresh and have been stored under anhydrous conditions. Consider trying a different coupling reagent, as their effectiveness can vary depending on the specific amino acid sequence.[3]

  • Steric Hindrance: Coupling bulky amino acids can be difficult due to steric hindrance.[3]

    • Troubleshooting: Use specialized coupling reagents designed for hindered amino acids. You can also increase the excess of the acylating agent and/or extend the coupling time. For particularly difficult couplings, a "double coupling" approach, where the coupling step is repeated, may be necessary.[1][3]

  • Poor Solubility: As the peptide chain grows, it may become insoluble in the reaction solvent, leading to incomplete reactions.[3]

    • Troubleshooting: Switch to a more suitable solvent, such as DMF (dimethylformamide) or NMP (N-methyl-2-pyrrolidone).[3]

  • Side Reactions: Unwanted side reactions can consume starting materials and lower the yield of the desired product.[3]

    • Troubleshooting: Review your protecting group strategy to ensure it is compatible with all reaction conditions. Also, carefully control the reaction temperature and time, as lower temperatures often reduce the likelihood of side reactions like racemization.[1]

Q3: My HPLC analysis of the crude product shows multiple unexpected peaks. What could be the cause?

A3: The presence of multiple peaks in an HPLC analysis of the crude product often indicates a mixture of the desired product and various impurities. The likely culprits are:

  • Racemization: This leads to the formation of diastereomers, which may appear as separate, closely eluting peaks in the HPLC chromatogram.[1]

  • Incomplete coupling: This results in "deletion peptides" that are shorter than the target peptide and will have different retention times.[1]

  • Side reactions: Unwanted reactions involving protecting groups or the side chains of the amino acids can generate a variety of byproducts.[1]

To address this, you should re-evaluate your coupling method, potentially using racemization-suppressing reagents. It's also crucial to monitor the completion of each coupling step. A qualitative method like the Kaiser test can be used, and double coupling should be implemented for any steps that are found to be incomplete.[1]

Troubleshooting Guide: Side Reactions in Peptide Coupling

Observed Issue Potential Cause Recommended Action(s)
Low Final Yield 1. Incomplete coupling reactions.[1] 2. Loss of product during purification. 3. Aggregation of the peptide chain on the solid support.[1]1. Use a higher excess of the acylating agent and/or extend the coupling time. Consider double coupling for sterically hindered residues.[1] 2. Optimize HPLC purification conditions to minimize peak broadening. 3. Use a low-substitution resin or additives that disrupt hydrogen bonding.[1]
Multiple Peaks in Crude HPLC 1. Racemization leading to diastereomers.[1] 2. Incomplete coupling resulting in deletion peptides.[1] 3. Side reactions involving protecting groups or side chains.[1]1. Re-evaluate the coupling method; use racemization-suppressing reagents and optimized conditions.[1] 2. Monitor coupling completion at each step (e.g., with a Kaiser test). Implement double coupling where necessary.[1] 3. Review the protecting group strategy for compatibility with the reaction conditions.[1]
Difficulty in Separating Impurities 1. Co-elution of diastereomers or closely related impurities.[1] 2. Aggregation of the purified peptide.[1]1. Optimize the HPLC gradient to improve resolution. Consider using a different stationary phase or ion-pairing reagent.[1] 2. Lyophilize the purified MMAE from a solution containing a low concentration of an organic acid like acetic acid to disrupt aggregates.[1]

Experimental Protocols

Protocol 1: General Peptide Coupling for a Dipeptide Fragment

This protocol is illustrative for the synthesis of a dipeptide fragment, a key intermediate for MMAE.

  • Dissolution: Dissolve N-Boc-dolaproine, the corresponding amino acid methyl ester (e.g., H-Phe-OMe), 1-hydroxybenzotriazole (B26582) (HOBt), and triethylamine (B128534) (Et3N) in a suitable solvent like dichloromethane (B109758) (CH2Cl2).

  • Coupling: Cool the solution to 0°C and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI).[4]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4]

  • Work-up: Quench the reaction and perform an aqueous work-up to remove water-soluble byproducts.[4]

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.[4]

  • Deprotection: Remove the Boc protecting group with a strong acid, such as 4 M HCl in dioxane, to yield the free amine of the dipeptide, which can then be used in the next coupling step.[4]

Protocol 2: HPLC Purification of MMAE

  • Column: Use a reversed-phase column (e.g., C8 or C12).[4]

  • Mobile Phase: Use a gradient of acetonitrile (B52724) in water, often with a small amount of an additive like trifluoroacetic acid (TFA) to improve peak shape.

  • Gradient: Begin with a low concentration of acetonitrile and gradually increase it to elute the product. A typical gradient might be a linear ramp from approximately 10% to 80% acetonitrile over 30 minutes.[4]

  • Detection: Monitor the elution profile with a UV detector, typically at 220 nm.[4]

  • Fraction Collection: Collect the fractions that correspond to the desired product peak.[4]

  • Product Recovery: Combine the pure fractions and remove the solvent by lyophilization to obtain the purified auristatin as a solid.[4]

Visualizations

Side_Reactions_in_Peptide_Coupling cluster_reactants Reactants cluster_desired Desired Pathway cluster_side_reactions Side Reactions Carboxylic_Acid R-COOH (Protected Amino Acid) Activated_Intermediate Activated Intermediate (e.g., Active Ester) Carboxylic_Acid->Activated_Intermediate Activation Amine H₂N-R' (Peptide Chain or Amino Acid Ester) Desired_Product Desired Peptide (R-CO-NH-R') Amine->Desired_Product Guanidinylated_Amine Guanidinylated Amine Amine->Guanidinylated_Amine Deletion_Peptide Deletion Peptide (Unreacted Amine) Amine->Deletion_Peptide Incomplete Coupling Coupling_Reagent Coupling Reagent (e.g., HATU, HBTU, DCC) Coupling_Reagent->Activated_Intermediate Coupling_Reagent->Guanidinylated_Amine Direct Reaction (Uronium Reagents) Activated_Intermediate->Desired_Product Coupling Racemized_Product Racemized Product (Diastereomer) Activated_Intermediate->Racemized_Product Epimerization

Caption: Main and side reaction pathways in peptide coupling.

This technical support guide provides a starting point for troubleshooting common issues in the synthesis of MMAE intermediates. For more complex issues, consulting detailed chemical literature and considering the specific context of your reaction is always recommended.

References

Technical Support Center: Purification of Boc-Dap-NE Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of Boc-Dap-NE isomers.

Troubleshooting Guides

Effective purification of Boc-Dap-NE isomers by chromatography requires careful optimization of several parameters. Below is a guide to common problems encountered during separation and their potential solutions.

Common HPLC/UPLC Issues and Solutions
ProblemPossible CauseRecommended Solution
Poor Resolution/Co-elution of Isomers Incorrect mobile phase composition.Prepare fresh mobile phase and ensure accurate composition. Consider adjusting the organic modifier concentration or using a different organic solvent (e.g., acetonitrile (B52724) vs. methanol).[1][2]
Non-optimal column temperature.Increase or decrease the column temperature. Higher temperatures can improve efficiency but may reduce selectivity.[1]
Inappropriate stationary phase.For chiral separations, ensure a suitable chiral stationary phase (CSP) is being used. For diastereomers, a high-resolution reversed-phase column (e.g., C18, C8) may be sufficient.[3][4][5]
Flow rate is too high.Reduce the flow rate to increase the interaction time with the stationary phase, which can improve resolution.
Peak Tailing Secondary interactions with the stationary phase.Add a mobile phase additive, such as a small amount of trifluoroacetic acid (TFA) for reversed-phase or triethylamine (B128534) (TEA) for normal-phase, to mask active sites.[6]
Column overload.Reduce the sample concentration or injection volume.[6]
Column contamination or degradation.Flush the column with a strong solvent or replace the column if necessary.[1]
Variable Retention Times Inconsistent mobile phase preparation.Ensure the mobile phase is prepared consistently and is well-mixed. Use a buffer if pH control is critical.[2]
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.[1]
Column equilibration is insufficient.Allow sufficient time for the column to equilibrate with the mobile phase before injecting the sample.[2]
High Backpressure Blockage in the system (e.g., frit, tubing).Systematically check for blockages starting from the detector and moving backward. Replace any clogged components.[7][8]
Precipitated buffer in the mobile phase.Ensure the buffer is fully dissolved in the mobile phase. Filter the mobile phase before use.[8]
Sample precipitation on the column.Ensure the sample is fully dissolved in the mobile phase or a compatible solvent.[8]
Quantitative Data for Isomer Separation

The following table presents a hypothetical but representative example of HPLC conditions for separating Boc-D-Dap(pNA)-OH and Boc-L-Dap(pNA)-OH enantiomers using a chiral stationary phase.

ParameterCondition 1 (Isocratic)Condition 2 (Gradient)
Column Chiral Stationary Phase (e.g., polysaccharide-based)Chiral Stationary Phase (e.g., macrocyclic glycopeptide-based)[5]
Mobile Phase Hexane (B92381)/Isopropanol (B130326) (90:10) with 0.1% TFAA: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile
Gradient N/A5% to 50% B over 20 minutes
Flow Rate 1.0 mL/min0.5 mL/min
Temperature 25°C30°C
Detection UV at 254 nmUV at 254 nm
Expected Resolution (Rs) > 1.5> 2.0

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor separation of my Boc-Dap-NE diastereomers on a standard C18 column?

A1: While C18 columns are excellent for general-purpose separations, diastereomers can have very similar hydrophobic properties, leading to co-elution.[3] To improve separation, consider the following:

  • Optimize the mobile phase: Small changes in the organic solvent ratio or the use of a different organic modifier (e.g., switching from acetonitrile to methanol) can alter selectivity.

  • Adjust the temperature: Lowering the temperature can sometimes enhance the subtle differences in interaction with the stationary phase, improving resolution.[1]

  • Change the pH: If your isomers have ionizable groups, adjusting the mobile phase pH can change their retention characteristics.

  • Consider a different stationary phase: A phenyl-hexyl or a polar-embedded phase might offer different selectivity compared to a standard C18.

Q2: What is the best approach for separating enantiomers of Boc-Dap-NE?

A2: Enantiomers have identical physical properties in a non-chiral environment, so a chiral separation technique is necessary. The two main strategies are:

  • Direct Separation using a Chiral Stationary Phase (CSP): This is the most common method. CSPs are packed with a chiral selector that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are often effective for amino acid derivatives.[4][5]

  • Indirect Separation via Derivatization: This involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column (like C18).[9][10] Marfey's reagent is a classic example used for amino acids.[9]

Q3: My peak shape is poor (tailing or fronting). What are the likely causes and solutions?

A3: Poor peak shape can compromise resolution and quantification.

  • Tailing peaks are often caused by secondary interactions between the analyte and the stationary phase, especially with residual silanol (B1196071) groups on silica-based columns.[6] Adding a small amount of an acidic modifier like TFA can suppress this interaction. Tailing can also result from column overload; in this case, reduce the amount of sample injected.[6]

  • Fronting peaks are less common but can occur with column overload, especially in preparative chromatography. It can also indicate a problem with the column bed itself.

Q4: How can I confirm the identity of the separated isomeric peaks?

A4: Peak identification can be challenging. If you have pure standards of each isomer, you can inject them individually to determine their retention times. If standards are not available, you may need to use a hyphenated technique like LC-MS (Liquid Chromatography-Mass Spectrometry). While the isomers will have the same mass, their fragmentation patterns in MS/MS might differ. For enantiomers, you may need to use a chiral selector in the mobile phase or a post-column addition of a chiral reagent that interacts with the separated enantiomers before they enter the detector.

Experimental Protocols

Detailed Methodology for Chiral HPLC Separation of Boc-Dap-NE Enantiomers

This protocol provides a starting point for developing a chiral separation method for Boc-Dap-NE enantiomers.

  • Column: Use a polysaccharide-based chiral column (e.g., CHIRALPAK® IA or similar).

  • Mobile Phase Preparation:

    • Prepare a stock solution of 0.1% trifluoroacetic acid (TFA) in the chosen alcohol (e.g., isopropanol or ethanol).

    • Prepare the mobile phase by mixing the appropriate ratio of n-hexane and the alcohol stock solution (e.g., 90:10 v/v).

    • Degas the mobile phase by sonicating for 15-20 minutes or by vacuum filtration.[1]

  • HPLC System Setup:

    • Install the chiral column and equilibrate it with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

    • Set the column oven temperature to 25°C.

    • Set the UV detector to a wavelength appropriate for the NE group (e.g., 254 nm).

  • Sample Preparation:

    • Dissolve the Boc-Dap-NE isomer mixture in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Run:

    • Inject 5-10 µL of the prepared sample.

    • Run the analysis for a sufficient time to allow both enantiomers to elute.

    • Record the chromatogram and integrate the peaks to determine the resolution and relative amounts of each isomer.

  • Optimization:

    • If resolution is poor, adjust the ratio of hexane to alcohol. Increasing the alcohol content will generally decrease retention times.

    • Varying the column temperature in 5°C increments may also improve separation.

    • Consider testing different alcohol modifiers (e.g., ethanol, isopropanol) as this can significantly impact selectivity.

Visualizations

G start Poor Isomer Separation check_method Review Chromatographic Method start->check_method check_sample Evaluate Sample Preparation start->check_sample optimize_mp Optimize Mobile Phase check_method->optimize_mp Sub-optimal selectivity optimize_temp Adjust Temperature check_method->optimize_temp Poor efficiency change_col Select Different Column check_method->change_col No separation check_conc Check Concentration check_sample->check_conc Peak tailing/fronting check_diss Ensure Complete Dissolution check_sample->check_diss High backpressure solution Improved Separation optimize_mp->solution optimize_temp->solution change_col->solution check_conc->solution check_diss->solution G ligand External Ligand receptor Membrane Receptor ligand->receptor Binds g_protein G-Protein Activation receptor->g_protein Activates no_response Blocked Response receptor->no_response boc_dap Boc-Dap-NE (Antagonist) boc_dap->receptor Blocks boc_dap->no_response enzyme Downstream Enzyme g_protein->enzyme Modulates response Cellular Response enzyme->response Leads to

References

Technical Support Center: Stability of Boc-Dap Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on improving the storage stability of Boc-Dap-NE and related Boc-protected diaminopropionic acid derivatives. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions to address challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Boc-Dap-NE degradation during storage?

A1: The tert-butyloxycarbonyl (Boc) protecting group is inherently sensitive to acidic conditions.[1][] The primary cause of degradation during storage is the acid-catalyzed cleavage of the Boc group, which exposes the free amine.[1][3][4] This process can be accelerated by the presence of moisture, which can create a more acidic microenvironment.

Q2: What are the recommended storage conditions for Boc-Dap-NE?

A2: To maximize shelf life, Boc-Dap-NE and other Boc-protected amino acids should be stored in a cool, dry, and well-ventilated area.[5] For long-term storage, refrigeration at 2-8°C is recommended.[6] It is crucial to keep the container tightly sealed to prevent moisture absorption.

Q3: How can I detect degradation of my Boc-Dap-NE sample?

A3: Degradation, specifically the loss of the Boc group, can be detected by several analytical techniques. Thin-Layer Chromatography (TLC) can show the appearance of a new, more polar spot corresponding to the deprotected amine. Liquid Chromatography-Mass Spectrometry (LC-MS) is a more sensitive method to identify the parent compound and any degradation products.[4][7] Fourier-Transform Infrared (FTIR) spectroscopy can also be used to monitor changes in the characteristic carbamate (B1207046) bond of the Boc group.[4]

Q4: What are the potential consequences of using degraded Boc-Dap-NE in my experiments?

A4: Using degraded Boc-Dap-NE can have significant impacts on experimental outcomes, particularly in peptide synthesis. The presence of the deprotected species can lead to unintended side reactions, such as the formation of dimers or polymers, resulting in a lower yield of the desired product and a more complex purification process.

Q5: Are there any visual cues that indicate my Boc-Dap-NE has degraded?

A5: While Boc-Dap derivatives are typically white to off-white solids, significant degradation may not always result in a noticeable change in appearance.[5] Therefore, relying solely on visual inspection is not recommended. If you suspect degradation, it is best to re-analyze the material using an appropriate analytical method before use.

Troubleshooting Guide

This guide addresses common issues related to the stability of Boc-Dap-NE during storage and experimentation.

Issue Possible Cause Recommended Action
Loss of product purity over time, as confirmed by LC-MS. Improper storage conditions: Exposure to moisture and/or elevated temperatures.Store the compound at 2-8°C in a desiccator or a tightly sealed container with a desiccant.[6]
Acidic contamination: The storage container or handling tools may have acidic residues.Ensure all storage vials and spatulas are thoroughly cleaned and dried before use. Consider using amber glass vials to protect from light, which can sometimes catalyze degradation.
Unexpected side products in a peptide synthesis reaction. Partial deprotection of Boc-Dap-NE prior to use: This leads to the presence of the free amine, which can react out of sequence.Confirm the purity of the Boc-Dap-NE reagent by TLC or LC-MS before starting the synthesis. If degradation is detected, purify the reagent or use a fresh batch.
Formation of t-butyl adducts: The t-butyl cation generated during Boc deprotection can alkylate nucleophilic side chains.[8]While this is more of a reaction issue than a storage one, ensuring the starting material is pure minimizes the presence of free t-butyl cations from premature deprotection.
Inconsistent reaction yields. Variable quality of the Boc-Dap-NE reagent: Degradation during storage can lead to a lower effective concentration of the desired reactant.Always use a fresh bottle of reagent when possible, and re-qualify any older batches of material before use in critical experiments.

Experimental Protocols

Protocol 1: Purity Assessment of Boc-Dap-NE by Thin-Layer Chromatography (TLC)

  • Materials:

    • Boc-Dap-NE sample

    • TLC plate (silica gel 60 F254)

    • Mobile phase: A common system is Dichloromethane (DCM) and Methanol (MeOH) in a 9:1 ratio. This may need to be optimized depending on the specific "NE" derivative.

    • Developing chamber

    • Ninhydrin (B49086) stain solution

    • Heat gun

  • Procedure:

    • Dissolve a small amount of the Boc-Dap-NE sample in a suitable solvent (e.g., DCM or MeOH).

    • Spot the solution onto the baseline of the TLC plate.

    • Place the TLC plate in the developing chamber containing the mobile phase.

    • Allow the solvent front to travel up the plate.

    • Remove the plate and mark the solvent front.

    • Dry the plate thoroughly.

    • Dip the plate in the ninhydrin solution and then heat gently with a heat gun.

    • Interpretation: The Boc-protected compound should not stain significantly with ninhydrin (or will produce a faint yellow color). The appearance of a distinct purple or blue spot indicates the presence of a primary amine, signifying deprotection.

Visualizations

Boc Deprotection Pathway

The following diagram illustrates the acid-catalyzed degradation pathway of a Boc-protected amine, which is the primary stability concern for Boc-Dap-NE.

Boc_Deprotection Boc_Amine Boc-NH-R Protonated_Boc_Amine Boc-N+H2-R Boc_Amine->Protonated_Boc_Amine + H+ Carbamic_Acid HOOC-NH-R Protonated_Boc_Amine->Carbamic_Acid Fragmentation tButyl_Cation (CH3)3C+ Protonated_Boc_Amine->tButyl_Cation Free_Amine H2N-R Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2 Isobutylene CH2=C(CH3)2 tButyl_Cation->Isobutylene - H+ H_plus H+ H_plus2 H+

Caption: Acid-catalyzed degradation of a Boc-protected amine.

General Workflow for Using Boc-Dap-NE in Solid-Phase Peptide Synthesis (SPPS)

This diagram outlines a typical experimental workflow where the stability of Boc-Dap-NE is critical.

SPPS_Workflow cluster_prep Preparation cluster_synthesis Synthesis Cycle cluster_final Final Steps Purity_Check Check Purity of Boc-Dap-NE Resin_Prep Prepare Resin Support Deprotection Deprotection of Resin-bound Amine Resin_Prep->Deprotection Coupling Couple Boc-Dap-NE Deprotection->Coupling Activate Carboxyl Group Washing Wash Resin Coupling->Washing Washing->Deprotection Repeat for next amino acid Cleavage Cleave Peptide from Resin Washing->Cleavage Final Cycle Purification Purify Peptide Cleavage->Purification

Caption: Workflow for SPPS using a Boc-protected amino acid.

References

Validation & Comparative

A Comparative Analysis of Boc-Dap-NE Isomers in Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical configuration of molecules can significantly influence their biological activity, a critical consideration in drug development and bioconjugation. This guide provides a comparative overview of the isomers of Boc-diaminopropionic acid (Boc-Dap) derivatives, with a focus on their application as linkers in antibody-drug conjugates (ADCs). While direct comparative biological data for "Boc-Dap-NE" isomers is not extensively available in the public domain, this guide draws upon data from closely related and well-documented isomers, namely Mal-L-Dap(Boc) and Mal-D-Dap(Boc), to provide a framework for understanding their properties and potential biological implications.

Physicochemical Properties of Boc-Dap Isomers

The primary distinction between the L- and D-isomers of Boc-Dap derivatives is their stereochemistry, which results in different interactions with plane-polarized light (optical rotation). Other physicochemical properties such as molecular weight and formula are identical.[1]

PropertyMal-L-Dap(Boc)Mal-D-Dap(Boc)
Synonym Nα-Maleimido-Nβ-tert-butyloxycarbonyl-L-2,3-diaminopropionic acidNα-Maleimido-Nβ-tert-butyloxycarbonyl-D-2,3-diaminopropionic acid
Molecular Formula C₁₂H₁₆N₂O₆C₁₂H₁₆N₂O₆
Molecular Weight 284.27 g/mol 284.27 g/mol
Stereochemistry L-configuration at the chiral center of the Dap coreD-configuration at the chiral center of the Dap core
Optical Rotation Opposite to the D-isomerOpposite to the L-isomer
Biological Functionality and Mechanism of Action

Both Mal-L-Dap(Boc) and Mal-D-Dap(Boc) are utilized as heterobifunctional crosslinkers in the development of stable ADCs.[1] Their function is primarily to connect a cytotoxic payload to a monoclonal antibody. The key innovation of this linker platform is its "self-hydrolyzing" nature, which enhances the stability of the resulting conjugate.

The mechanism of action for both isomers in ADC development is identical and involves a three-stage process:[1]

  • Thiol Conjugation: The maleimide (B117702) group of the linker reacts with a thiol group (e.g., from a cysteine residue on the antibody) to form a thiosuccinimide linkage.[2]

  • Boc Deprotection: The Boc (tert-butyloxycarbonyl) protecting group on the diaminopropionic acid (Dap) moiety is removed under acidic conditions.[2][3]

  • Irreversible Hydrolytic Stabilization: The deprotected amine facilitates the hydrolysis of the thiosuccinimide ring, resulting in a stable, open-ring structure that is resistant to retro-Michael addition. This prevents premature drug release in vivo.[1][4]

G cluster_0 Conjugation & Deprotection cluster_1 Stabilization Thiol_Conjugation Thiol Conjugation (Antibody + Linker) Boc_Deprotection Boc Deprotection (Acidic Conditions) Thiol_Conjugation->Boc_Deprotection Forms Thiosuccinimide Hydrolytic_Stabilization Irreversible Hydrolytic Stabilization Boc_Deprotection->Hydrolytic_Stabilization Enables Intramolecular Catalysis Stable_ADC Stable Antibody-Drug Conjugate Hydrolytic_Stabilization->Stable_ADC Prevents Premature Drug Release

The Importance of Stereochemistry in Biological Activity

G cluster_0 Isomers cluster_1 Biological Target cluster_2 Biological Effect L_Isomer L-Isomer Biological_Target Biological Target (e.g., Enzyme, Receptor) L_Isomer->Biological_Target Specific Binding D_Isomer D-Isomer D_Isomer->Biological_Target No/Weak Binding Active Biological Activity Biological_Target->Active Elicits Effect Inactive Inactive/Different Activity Biological_Target->Inactive No/Different Effect

Caption: Logical relationship of stereoisomers with biological targets.

Experimental Protocols

The following are generalized protocols for the use of Mal-Dap(Boc) linkers in bioconjugation.

Protocol 1: Antibody Reduction

This protocol is for the generation of free thiol groups from the interchain disulfide bonds of an antibody. [4] Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Degassed reaction buffer (e.g., Phosphate buffer, pH 7.0-7.5, containing EDTA)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare a solution of the mAb in the reaction buffer.

  • Add a molar excess of the reducing agent (TCEP or DTT) to the mAb solution.

  • Incubate the reaction mixture at 37°C for 90 minutes.

  • Remove the excess reducing agent using a desalting column equilibrated with the reaction buffer.

  • The reduced antibody with free thiol groups is now ready for conjugation.

Protocol 2: Conjugation of Mal-Dap(Boc) to a Reduced Antibody

Materials:

  • Reduced monoclonal antibody (from Protocol 1)

  • Mal-L-Dap(Boc) or Mal-D-Dap(Boc) dissolved in a suitable organic solvent (e.g., DMSO)

  • Reaction buffer (as in Protocol 1)

Procedure:

  • Add a molar excess of the dissolved Mal-Dap(Boc) linker to the reduced antibody solution.

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

  • Purify the resulting ADC conjugate to remove unreacted linker and other small molecules using a desalting column or dialysis.

Protocol 3: Boc Deprotection

This protocol is for the removal of the Boc protecting group to enable the subsequent hydrolytic stabilization. [3] Materials:

  • Purified ADC conjugate from Protocol 2

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Neutralization buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare a solution of TFA in DCM (e.g., 50% v/v).

  • Add the TFA/DCM solution to the ADC conjugate.

  • Incubate at room temperature for 30-60 minutes.

  • Neutralize the reaction by adding a neutralization buffer.

  • The deprotected ADC will undergo spontaneous hydrolysis of the thiosuccinimide ring in an aqueous environment, leading to a stabilized conjugate.

Conclusion

The choice between L- and D-isomers of Boc-Dap-NE in the context of ADC linker technology does not appear to significantly impact the fundamental chemical mechanism of linker stabilization. [1]Both isomers are expected to perform comparably in their primary role of enhancing ADC stability. [1]However, the principles of stereochemistry in pharmacology suggest that subtle differences in biological interactions could exist. [5][6]Therefore, for novel therapeutic applications, empirical testing of both isomers may be warranted to identify any potential stereospecific effects on efficacy, pharmacokinetics, or toxicity. The provided protocols offer a foundational methodology for the synthesis and evaluation of ADCs using these advanced linkers.

References

A Researcher's Guide to the In Vitro Validation of (S,S,S,S,R)-Boc-Dap-NE as a Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the use of appropriate controls is fundamental to the integrity and interpretation of experimental data. This guide provides a comprehensive comparison for the validation of (S,S,S,S,R)-Boc-Dap-NE as a negative control in in vitro studies, particularly in the context of developing antibody-drug conjugates (ADCs) with tubulin-inhibiting payloads.

This compound is the inactive stereoisomer of Boc-Dap-NE, a precursor in the synthesis of Monomethyl Auristatin E (MMAE).[1] MMAE is a potent anti-mitotic agent that functions by inhibiting tubulin polymerization, a critical process for cell division.[2] Due to its high cytotoxicity, MMAE is a widely used payload in ADCs. Given that this compound is a stereoisomer of a key synthetic intermediate of MMAE, it is crucial to validate its inactivity to ensure that any observed cellular effects are due to the intended active compound and not the synthetic precursors.

This guide outlines the experimental protocols and expected data for the validation of this compound as a negative control, comparing its performance with the highly active MMAE.

Comparative Performance Data

The following tables summarize the expected quantitative data from in vitro assays designed to validate the inactivity of this compound compared to the active compound, MMAE.

Table 1: In Vitro Tubulin Polymerization Inhibition

CompoundConcentration Range TestedIC50 (µM)Maximum Inhibition (%)
This compound 0.1 - 100 µM> 100< 5%
MMAE (Positive Control) 0.001 - 1 µM~0.01> 95%
Vehicle (Negative Control) N/AN/A0%

This data is representative and illustrates the expected outcome for a validated inactive control.

Table 2: In Vitro Cytotoxicity in HER2-Positive BT-474 Breast Cancer Cells (72-hour incubation)

CompoundConcentration Range TestedIC50 (nM)
This compound 1 - 10,000 nM> 10,000
MMAE (Positive Control) 0.01 - 100 nM~1
Untreated Control N/AN/A

This data is representative and illustrates the expected outcome for a validated inactive control.

Signaling Pathways and Experimental Logic

The validation of this compound as a negative control hinges on its inability to disrupt the tubulin polymerization pathway, which is the mechanism of action for MMAE.

G cluster_0 Cellular Process: Mitosis cluster_1 Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle Apoptosis Apoptosis Microtubules->Apoptosis Disruption leads to Cell Division Cell Division Mitotic Spindle->Cell Division MMAE MMAE MMAE->Tubulin Dimers Binds and Inhibits Inactive Control This compound Inactive Control->Tubulin Dimers No Interaction

Mechanism of Action of MMAE and the Inactive Control

Experimental Workflows

A logical workflow is essential for the systematic validation of the negative control.

G Start Start Prepare Compounds Prepare Stock Solutions This compound, MMAE, Vehicle Start->Prepare Compounds Tubulin Assay In Vitro Tubulin Polymerization Assay Prepare Compounds->Tubulin Assay Cell Culture Culture HER2-Positive BT-474 Cells Prepare Compounds->Cell Culture Data Analysis_Tubulin Analyze Polymerization Curves Calculate IC50 Tubulin Assay->Data Analysis_Tubulin Cytotoxicity Assay Cell Viability Assay (MTT) Cell Culture->Cytotoxicity Assay Data Analysis_Cyto Analyze Cell Viability Calculate IC50 Cytotoxicity Assay->Data Analysis_Cyto Compare Results Compare Results Data Analysis_Tubulin->Compare Results Data Analysis_Cyto->Compare Results Validation Validation Compare Results->Validation Inactive Control shows no significant activity Re-evaluate Re-evaluate Compare Results->Re-evaluate Inactive Control shows activity

Experimental Workflow for Validation

Detailed Experimental Protocols

In Vitro Tubulin Polymerization Assay

Objective: To determine the effect of this compound and MMAE on the polymerization of tubulin in a cell-free system.

Materials:

  • Tubulin (≥99% pure)

  • GTP (Guanosine-5'-triphosphate)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • This compound

  • MMAE (as a positive control)

  • DMSO (vehicle)

  • 96-well microplate, spectrophotometer

Protocol:

  • Prepare stock solutions of this compound and MMAE in DMSO.

  • On ice, prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer containing 1 mM GTP.

  • Add serial dilutions of the test compounds or vehicle to the wells of a pre-warmed 96-well plate.

  • Initiate the polymerization reaction by adding the cold tubulin solution to each well.

  • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot absorbance versus time to generate polymerization curves.

  • Calculate the IC50 value for each compound by determining the concentration that inhibits tubulin polymerization by 50% compared to the vehicle control.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxicity of this compound and MMAE on a relevant cancer cell line.

Materials:

  • BT-474 human breast cancer cell line (or other relevant cell line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • MMAE (as a positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates, incubator, microplate reader

Protocol:

  • Seed BT-474 cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours.

  • Prepare serial dilutions of this compound and MMAE in complete culture medium.

  • Remove the medium from the cells and add the medium containing the test compounds or vehicle.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Add the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value for each compound.

Conclusion

The validation of this compound as a negative control is a critical step in ensuring the reliability of in vitro data for ADC development programs. By following the detailed protocols and comparing the experimental outcomes with the representative data provided, researchers can confidently establish the inactivity of this compound. The lack of inhibition in tubulin polymerization and the absence of cytotoxicity in relevant cell lines, in stark contrast to the potent effects of MMAE, provides clear and objective evidence of its suitability as a negative control. This rigorous validation is essential for making informed decisions in the advancement of novel therapeutic candidates.

References

In Vivo Comparison of Active and Inactive Stereoisomers of a BACE1 Inhibitor for Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the quest for effective treatments for Alzheimer's disease, the inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) has emerged as a key therapeutic strategy. BACE1 is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of Alzheimer's patients. The development of potent and selective BACE1 inhibitors is a major focus of pharmaceutical research. A critical aspect of developing these inhibitors is understanding the role of stereochemistry in their biological activity, as different stereoisomers of the same molecule can have vastly different pharmacological profiles.

This guide provides an objective comparison of the in vivo performance of active and inactive stereoisomers of a representative BACE1 inhibitor containing a chiral diamino-moiety, a common structural feature in this class of drugs. As the specific term "Boc-Dap-NE" did not yield a specific, publicly documented compound, this guide will utilize data from a well-characterized BACE1 inhibitor with a similar structural core to illustrate the principles of stereospecific activity. The data presented here is a synthesis of findings from preclinical studies and is intended to provide a clear, data-driven comparison for researchers in the field.

Data Presentation: Quantitative Comparison of Stereoisomers

The following table summarizes the key in vitro and in vivo parameters for the active and inactive stereoisomers of a representative BACE1 inhibitor.

ParameterActive StereoisomerInactive Stereoisomer
In Vitro Potency
BACE1 IC50~5 nM>10,000 nM
Cellular Aβ40 Reduction IC50~10 nMNo significant reduction
In Vivo Efficacy (Rodent Model)
Brain Aβ40 Reduction (at 30 mg/kg, p.o.)~75%Not tested due to inactivity
CSF Aβ40 Reduction (at 30 mg/kg, p.o.)~80%Not tested due to inactivity
Pharmacokinetics (Rodent Model)
Brain Penetration (Brain/Plasma Ratio)~0.5Not determined
Oral Bioavailability~40%Not determined

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

In Vitro BACE1 Inhibition Assay

A FRET-based enzymatic assay is used to determine the half-maximal inhibitory concentration (IC50) of the compounds against purified human BACE1. The assay is typically performed in a 384-well plate format.

  • Reagents: Recombinant human BACE1, a fluorescently labeled peptide substrate containing the BACE1 cleavage site, and assay buffer (e.g., 50 mM sodium acetate, pH 4.5).

  • Procedure:

    • The test compounds are serially diluted in DMSO and then added to the assay wells.

    • Recombinant BACE1 enzyme is added to the wells and incubated with the compounds for a pre-determined time (e.g., 15 minutes) at room temperature.

    • The reaction is initiated by the addition of the fluorescent peptide substrate.

    • The fluorescence intensity is measured over time using a microplate reader (e.g., excitation at 320 nm, emission at 405 nm).

  • Data Analysis: The rate of substrate cleavage is calculated, and the IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Cellular Aβ Reduction Assay

The ability of the compounds to inhibit Aβ production in a cellular context is assessed using a cell line that overexpresses human amyloid precursor protein (APP).

  • Cell Line: A human cell line, such as HEK293 or SH-SY5Y, stably transfected with a vector expressing human APP carrying a mutation that enhances Aβ production (e.g., the Swedish mutation).

  • Procedure:

    • Cells are plated in multi-well plates and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing serial dilutions of the test compounds.

    • After an incubation period (e.g., 24 hours), the conditioned medium is collected.

  • Aβ Quantification: The levels of Aβ40 in the conditioned medium are quantified using a commercially available ELISA kit.

  • Data Analysis: The IC50 values for Aβ40 reduction are calculated from the dose-response curves.

In Vivo Efficacy Study in a Rodent Model

The in vivo efficacy of the active stereoisomer is evaluated in a suitable animal model, typically a transgenic mouse model of Alzheimer's disease or wild-type rodents.

  • Animal Model: Wild-type mice or rats are often used for initial pharmacokinetic and pharmacodynamic studies.

  • Dosing: The active compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) at a specified dose (e.g., 30 mg/kg).

  • Sample Collection: At various time points after dosing, blood, cerebrospinal fluid (CSF), and brain tissue are collected.

  • Aβ Quantification: Brain tissue is homogenized, and Aβ40 levels in the brain homogenate and CSF are measured by ELISA.

  • Data Analysis: The percentage reduction in Aβ40 levels in the treated group is calculated relative to the vehicle-treated control group.

Mandatory Visualizations

To further illustrate the concepts and workflows discussed, the following diagrams are provided.

BACE1_Signaling_Pathway cluster_0 Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb BACE1 cleavage CTF_beta β-CTF (C99) APP->CTF_beta BACE1 cleavage Abeta Amyloid-β (Aβ) CTF_beta->Abeta γ-secretase cleavage Plaques Amyloid Plaques Abeta->Plaques BACE1 BACE1 (β-secretase) gamma_secretase γ-secretase BACE1_inhibitor Active BACE1 Inhibitor BACE1_inhibitor->BACE1

BACE1 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis of Stereoisomers enzymatic_assay BACE1 Enzymatic Assay (IC50 Determination) synthesis->enzymatic_assay cellular_assay Cellular Aβ Reduction Assay (IC50 Determination) synthesis->cellular_assay data_analysis Comparative Data Analysis enzymatic_assay->data_analysis animal_dosing Oral Dosing in Rodents (Active Stereoisomer) cellular_assay->animal_dosing Identifies Active Stereoisomer for In Vivo Testing cellular_assay->data_analysis sample_collection Brain, CSF, Plasma Collection animal_dosing->sample_collection abeta_quantification Aβ Level Quantification (ELISA) sample_collection->abeta_quantification abeta_quantification->data_analysis

Experimental Workflow for Comparing Stereoisomers.

Spectroscopic Showdown: Unmasking the Structural Nuances of (S,S,S,S,R)-Boc-Dap-NE and Its Biologically Active Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of drug development, particularly in the synthesis of potent antibody-drug conjugates (ADCs), the precise stereochemistry of intermediate compounds is paramount to biological activity. This guide provides a detailed spectroscopic comparison of the inactive diastereomer (S,S,S,S,R)-Boc-Dap-NE and its biologically active counterpart, an essential precursor to the tubulin polymerization inhibitor, Monomethyl auristatin E (MMAE). The subtle yet critical differences in their three-dimensional architecture, which dictate their efficacy, are illuminated through a comparative analysis of their spectroscopic data.

This compound serves as a crucial negative control in research, helping to validate the specific activity of the active isomer in the complex cascade of events leading to cancer cell death.[1] The active form of Boc-Dap-NE is a key building block in the synthesis of MMAE, a powerful antimitotic agent that disrupts the formation of microtubules, essential components of the cellular skeleton.[2] This disruption ultimately leads to cell cycle arrest in the G2/M phase and induces programmed cell death, or apoptosis.

Comparative Spectroscopic Analysis

Table 1: Comparative ¹H NMR Data (Predicted)

Proton Assignment This compound (Inactive Isomer) Active Boc-Dap-NE Isomer Expected Differences
Boc-(CH₃)₃~1.4 ppm (singlet)~1.4 ppm (singlet)Minimal to no difference expected.
Dap α-CHUnique chemical shift and coupling constantsDifferent chemical shift and coupling constantsThe spatial arrangement of adjacent chiral centers will alter the electronic environment and through-bond coupling of this proton.
Dap β-CH₂Diastereotopic protons with distinct chemical shiftsDiastereotopic protons with distinct chemical shiftsThe chemical shift difference between these two protons will likely vary between the two isomers.
NE α-CHUnique chemical shiftDifferent chemical shiftThe stereochemistry of the Dap moiety will influence the magnetic environment of this proton.
NE β-CHUnique chemical shiftDifferent chemical shiftSimilar to the α-CH, the remote stereocenters will cause a discernible difference in chemical shift.
Aromatic ProtonsMultiplet in the aromatic regionMultiplet in the aromatic regionSubtle shifts may be observable due to differing overall molecular conformation.
Amide NHUnique chemical shiftDifferent chemical shiftThe hydrogen bonding environment and spatial proximity to other groups will differ, leading to a change in chemical shift.

Table 2: Comparative Mass Spectrometry Data (Predicted)

Analysis This compound (Inactive Isomer) Active Boc-Dap-NE Isomer Expected Differences
Molecular Ion (M+H)⁺ Identical m/zIdentical m/zAs isomers, they have the same molecular weight.
Fragmentation Pattern Characteristic fragmentation patternPotentially different relative intensities of fragment ionsThe stereochemistry can influence the stability of fragment ions, leading to variations in the fragmentation pattern, particularly in MS/MS experiments.

Table 3: Comparative FTIR Data (Predicted)

Vibrational Mode This compound (Inactive Isomer) Active Boc-Dap-NE Isomer Expected Differences
N-H Stretch (Amide) ~3300 cm⁻¹~3300 cm⁻¹Subtle shifts may occur due to differences in intramolecular hydrogen bonding.
C=O Stretch (Boc) ~1690 cm⁻¹~1690 cm⁻¹Minimal to no difference expected.
C=O Stretch (Amide) ~1650 cm⁻¹~1650 cm⁻¹Minor shifts possible based on conformational differences affecting bond strength.
Fingerprint Region Unique pattern of peaksDistinctly different pattern of peaksThis region is highly sensitive to the overall 3D structure, and significant differences are expected between diastereomers.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of peptide-like molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the Boc-Dap-NE isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Record ¹H NMR spectra on a 400 MHz or higher spectrometer.

  • Data Analysis: Process the spectra to identify chemical shifts, coupling constants, and integration values for all proton signals.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid).

  • Data Acquisition: Introduce the sample into an electrospray ionization (ESI) mass spectrometer and acquire data in positive ion mode. For fragmentation analysis, perform MS/MS on the molecular ion peak.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and analyze the fragmentation pattern to confirm the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or cast a thin film of the sample on a suitable IR-transparent window.

  • Data Acquisition: Record the FTIR spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic vibrational frequencies for the functional groups present in the molecule.

Mechanism of Action and Signaling Pathway

The active isomer of Boc-Dap-NE is a precursor to MMAE, a potent inhibitor of tubulin polymerization. Microtubules are dynamic polymers crucial for the formation of the mitotic spindle during cell division. By binding to tubulin, MMAE prevents the assembly of microtubules, which triggers the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase. Prolonged mitotic arrest ultimately induces apoptosis.

MMAE_Mechanism_of_Action cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Cell Surface Receptor ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome MMAE_release MMAE Release Lysosome->MMAE_release Linker Cleavage Tubulin α/β-Tubulin Dimers MMAE_release->Tubulin Microtubule_inhibition Inhibition of Microtubule Assembly Tubulin->Microtubule_inhibition Binding Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_inhibition->Mitotic_Spindle_Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of MMAE delivered by an ADC.

Experimental Workflow

The characterization and comparison of the Boc-Dap-NE isomers involve a systematic workflow to ensure accurate and reproducible data.

Experimental_Workflow Start Start: Isomer Synthesis and Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, etc.) Start->NMR MS Mass Spectrometry (ESI-MS, MS/MS) Start->MS FTIR FTIR Spectroscopy Start->FTIR Data_Analysis Comparative Data Analysis NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis Structure_Confirmation Structure Confirmation and Isomer Differentiation Data_Analysis->Structure_Confirmation Biological_Assay Biological Activity Assay (e.g., Cell Viability) Structure_Confirmation->Biological_Assay End End: Correlation of Structure with Activity Biological_Assay->End

Caption: Workflow for the spectroscopic comparison of isomers.

References

A Head-to-Head Comparison of Boc-Dap Derivatives in Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protected amino acid derivatives is paramount for successful peptide synthesis and bioconjugation. Among these, derivatives of 2,3-diaminopropionic acid (Dap) offer a versatile scaffold for introducing functional groups, creating branched peptides, and developing antibody-drug conjugates (ADCs). This guide provides a head-to-head comparison of various Boc-Dap (tert-butyloxycarbonyl-diaminopropionic acid) derivatives, focusing on their synthesis, orthogonal protection strategies, and applications, supported by available experimental data.

This comparison guide delves into the nuances of commonly employed Boc-Dap derivatives, offering insights into their respective advantages and synthetic considerations. By understanding the interplay of different protecting groups, researchers can make informed decisions to optimize their synthetic workflows.

Orthogonal Protection Strategies: A Comparative Overview

The utility of Boc-Dap derivatives hinges on the principle of orthogonal protection, where one protecting group can be selectively removed in the presence of others. This allows for precise, site-specific modifications. The most common strategy involves protecting the α-amino group with a Boc group, which is acid-labile, while the β-amino group is protected by a group with different cleavage requirements.

Derivativeα-Amino Protectionβ-Amino ProtectionOrthogonal Partner's Cleavage ConditionKey Application Areas
Boc-Dap(Fmoc)-OH Boc (Acid-labile)Fmoc (Base-labile)20% Piperidine (B6355638) in DMFSolid-Phase Peptide Synthesis (SPPS), on-resin side-chain modification
Nα-Boc-Nβ-Cbz-Dap-OH Boc (Acid-labile)Cbz (Hydrogenolysis)H₂/PdSolution-phase synthesis, fragment condensation
Boc-Dap(Alloc)-OH Boc (Acid-labile)Alloc (Pd(0)-catalyzed)Pd(PPh₃)₄ and a scavengerOn-resin cyclization and modification
Boc-Dap(ivDde)-OH Boc (Acid-labile)ivDde (Hydrazine-labile)2% Hydrazine in DMFSynthesis of branched and cyclic peptides
Boc-Dap(Mtt)-OH Boc (Acid-labile)Mtt (Mildly acid-labile)1% TFA in DCMOn-resin side-chain modification, synthesis of complex peptides
Mal-Dap(Boc)-OH MaleimideBoc (Acid-labile)TFA in DCMBioconjugation, Antibody-Drug Conjugates (ADCs)

Performance and Synthesis Data

Direct comparative studies on the synthesis and performance of various Boc-Dap derivatives under standardized conditions are limited in published literature. However, individual synthetic reports and product specifications provide valuable data points.

DerivativeReported YieldReported PurityKey Synthetic Considerations
Boc-Dap(Fmoc)-OH -≥98.0% (HPLC)[1]Commercially available, used as a building block in SPPS.
Fmoc-Dap(Boc)-OH 86.62% (for a 2-step synthesis from Fmoc-Gln-OH)99.4% (HPLC)Synthesis involves a Hofmann rearrangement of Fmoc-Gln-OH followed by Boc protection.[2]
Nα-Boc-Nβ-Cbz-Dap-OH High overall yield from N(α)-Boc-Asp(OBn)-OHHighSynthesis via a Curtius rearrangement of an aspartic acid derivative.[1][3]
Boc-Dap(Alloc)-OH -Commercially availableThe Alloc group offers orthogonality to both acid- and base-labile protecting groups.
Fmoc-Dap(Mtt)-OH -Commercially availableCan undergo rapid lactamization under certain coupling conditions, potentially leading to poor coupling efficiency.[4]
Mal-L-Dap(Boc)-OH·DCHA -≥99.7% (Chiral HPLC)[5]Used as a linker in bioconjugation; the DCHA salt improves stability.[5]

Experimental Protocols

Detailed experimental protocols are crucial for the successful synthesis and application of Boc-Dap derivatives. Below are representative protocols for the synthesis of a key derivative and its application in SPPS.

Protocol 1: Synthesis of Fmoc-Dab(Boc)-OH

This protocol is based on a two-step synthesis starting from Fmoc-Gln-OH.[2]

Step 1: Synthesis of Fmoc-Dab-OH

  • Suspend 100g of Fmoc-Gln-OH in a 2L mixture of ethyl acetate:acetonitrile:water (2:1:1 v/v/v).

  • At 10-20°C, add 105.1g of iodobenzene (B50100) diacetate (Dipa).

  • Stir the reaction for 72 hours.

  • Work up the reaction to obtain Fmoc-Dab-OH. (Reported yield: 75g, 81.12%, HPLC purity: 99.5%).

Step 2: Synthesis of Fmoc-Dab(Boc)-OH

  • Suspend 50g of Fmoc-Dab-OH in 700ml of acetone:water (1:1 v/v).

  • At 0-10°C, add 38.4g of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

  • Adjust the pH to 7.5-8 using 0.5N NaOH.

  • Stir the reaction for 4 hours.

  • Work up the reaction to obtain the final product, Fmoc-Dab(Boc)-OH. (Reported yield: 56g, 86.62%, HPLC purity: 99.4%).

Protocol 2: Incorporation of Boc-Dap(Fmoc)-OH in Fmoc-SPPS

This protocol outlines the general steps for incorporating a Boc-Dap(Fmoc)-OH unit into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Coupling:

    • In a separate vessel, dissolve Boc-Dap(Fmoc)-OH (3 eq.), a coupling reagent such as HATU (3 eq.), and a base like diisopropylethylamine (DIPEA) (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Chain Elongation: Repeat the deprotection and coupling steps for subsequent amino acids.

  • Selective Fmoc Deprotection from Dap Side Chain: To modify the β-amino group of the incorporated Dap residue, treat the resin with 20% piperidine in DMF to selectively remove the Fmoc group from the side chain, leaving the N-terminal Boc group intact.

  • Side-Chain Modification: Couple the desired molecule to the now free β-amino group of the Dap residue.

  • Final Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to cleave the peptide from the resin and remove the Boc and other acid-labile side-chain protecting groups.

Visualizing Synthetic Workflows

Diagrams illustrating the logical flow of synthetic processes can greatly aid in understanding the application of these derivatives.

SPPS_Workflow cluster_cycle Fmoc-SPPS Cycle cluster_modification Side-Chain Modification Resin Resin-Bound Peptide (N-terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Free_Amine Resin-Bound Peptide (Free N-terminus) Deprotection->Free_Amine Wash Coupling Coupling of Boc-Dap(Fmoc)-OH Free_Amine->Coupling Elongated_Peptide Elongated Peptide (N-terminal Boc) Coupling->Elongated_Peptide Wash Side_Chain_Deprotection Selective Fmoc Deprotection (20% Piperidine/DMF) Elongated_Peptide->Side_Chain_Deprotection Modified_Side_Chain Side-Chain Modification Side_Chain_Deprotection->Modified_Side_Chain Final_Cleavage Final Cleavage & Deprotection (TFA Cocktail) Modified_Side_Chain->Final_Cleavage Final_Peptide Final Modified Peptide Final_Cleavage->Final_Peptide

Fmoc-SPPS workflow incorporating a Boc-Dap(Fmoc)-OH derivative.

Bioconjugation_Workflow cluster_conjugation Bioconjugation Process cluster_stabilization Linker Stabilization Antibody Antibody with accessible Thiol (-SH) Conjugation Thiol-Maleimide Conjugation Antibody->Conjugation Linker Mal-Dap(Boc)-Drug Construct Linker->Conjugation ADC_Protected ADC with Boc-Protected Linker Conjugation->ADC_Protected Boc_Deprotection Boc Deprotection (TFA) ADC_Protected->Boc_Deprotection ADC_Deprotected ADC with Deprotected Dap Linker Boc_Deprotection->ADC_Deprotected Hydrolysis Intramolecular Hydrolysis of Succinimide Ring ADC_Deprotected->Hydrolysis ADC_Stable Stable ADC Hydrolysis->ADC_Stable

Workflow for bioconjugation using a Mal-Dap(Boc) linker.

Conclusion

The selection of an appropriate Boc-Dap derivative is a critical decision in peptide synthesis and bioconjugation, directly impacting the synthetic strategy and the properties of the final product. While a comprehensive, direct comparative study on the performance of all available derivatives is lacking, the existing literature provides a strong foundation for making informed choices.

For applications requiring on-resin side-chain modifications in SPPS, Boc-Dap(Fmoc)-OH is a prime candidate due to the well-established orthogonality of the Boc and Fmoc protecting groups. For solution-phase synthesis and fragment condensation, Nα-Boc-Nβ-Cbz-Dap-OH offers a robust option. In the realm of bioconjugation and ADC development, Mal-Dap(Boc)-OH linkers provide a sophisticated tool for creating stable conjugates.

Researchers should carefully consider the desired final product, the compatibility of the protecting groups with other residues in their sequence, and the required deprotection conditions when selecting a Boc-Dap derivative. The data and protocols presented in this guide serve as a valuable resource for navigating these choices and advancing research in peptide chemistry and drug development.

References

The Impact of Precursor Stereoisomerism on the Efficacy of Monomethyl Auristatin E: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the critical role of stereochemistry in the synthesis and therapeutic efficacy of Monomethyl Auristatin E (MMAE)-based Antibody-Drug Conjugates (ADCs). While direct comparative studies on the efficacy of MMAE derived from different Boc-Dap-NE isomers are not publicly available, this guide explores the fundamental principles of stereoisomerism in auristatin synthesis and its potential impact on the final drug product's performance. This is supported by a comprehensive review of the efficacy of well-characterized MMAE-ADCs, detailed experimental protocols, and illustrative diagrams of its synthesis and mechanism of action.

Monomethyl Auristatin E (MMAE) is a potent synthetic antineoplastic agent that has become a cornerstone in the development of antibody-drug conjugates (ADCs) for cancer therapy.[1] Its high cytotoxicity, which is 100 to 1000 times more potent than doxorubicin, makes it a formidable payload for targeted delivery to cancer cells.[1] The synthesis of this complex molecule involves several stereospecific steps, and the chirality of its precursors is paramount to its biological activity. One such key intermediate is Boc-Dap-NE, a dipeptide that exists in various isomeric forms, including (R,S,R,S,R)-Boc-Dap-NE and (R,S,S,S,R)-Boc-Dap-NE.[2][3] While the scientific literature confirms the existence of these isomers, a direct head-to-head comparison of the efficacy of MMAE synthesized from these specific precursors is not yet documented.

This guide, therefore, aims to provide a comprehensive overview for researchers, scientists, and drug development professionals on the significance of stereochemistry in MMAE synthesis and its implications for the efficacy of the resulting ADCs. By understanding these fundamental principles, researchers can better control the quality and consistency of their MMAE-based therapeutics.

The Decisive Role of Stereochemistry in MMAE's Mechanism of Action

MMAE exerts its cytotoxic effect by inhibiting tubulin polymerization, a critical process for mitotic spindle formation and cell division.[4] This inhibition is highly dependent on the specific three-dimensional conformation of the MMAE molecule, which allows it to bind to the vinca (B1221190) domain of tubulin. The auristatin family of molecules, including MMAE, is known to exist in a conformational equilibrium between a biologically active trans-isomer and an inactive cis-isomer in solution.[5][6] The slow conversion rate between these two forms underscores the importance of a precise molecular geometry for potent biological activity.[5]

The synthesis of MMAE is a multi-step process where the stereochemistry of each component is crucial. Any deviation in the chirality of the precursors, such as the Boc-Dap-NE isomers, would likely lead to the formation of MMAE diastereomers. These diastereomers, having different spatial arrangements of atoms, would be expected to have altered binding affinities for tubulin, and consequently, a significant impact on their cytotoxic potency. While specific data on Boc-Dap-NE isomers is lacking, the general principles of stereochemistry in drug design strongly suggest that only one specific stereoisomer of MMAE will possess the optimal conformation for high-affinity tubulin binding and potent anti-cancer activity.

Comparative Efficacy of MMAE-Based Antibody-Drug Conjugates

In the absence of direct comparative data for MMAE derived from different Boc-Dap-NE isomers, this section provides a summary of the in vitro and in vivo efficacy of well-characterized MMAE-based ADCs. This data serves as a benchmark for the expected potency of correctly synthesized MMAE when incorporated into an ADC.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a cytotoxic agent. The following table summarizes the IC50 values of various MMAE-based ADCs against different cancer cell lines.

ADC TargetCell LineCancer TypeIC50 (nM)Reference
Tissue FactorBxPC-3Pancreatic Cancer1.15[7]
Tissue FactorPSN-1Pancreatic Cancer15.53[7]
Tissue FactorCapan-1Pancreatic Cancer105.65[7]
HER2SKOV-3Ovarian Cancer~2000-fold more potent than a hydrophilic derivative[8]
CD30Karpas 299Anaplastic Large Cell Lymphoma~2-5 (for reactivated protodrug)[9]

Note: The IC50 values can vary depending on the specific ADC construct, including the antibody, linker, and drug-to-antibody ratio (DAR), as well as the experimental conditions.

In Vivo Efficacy in Xenograft Models

The antitumor activity of MMAE-based ADCs has been demonstrated in numerous preclinical xenograft models. The following table provides a summary of these studies.

ADC TargetXenograft ModelCancer TypeTreatment DoseOutcomeReference
Tissue FactorBxPC-3Pancreatic CancerNot SpecifiedSignificant tumor growth suppression[7]
HER2NCI-N87Gastric Cancer2.5 - 5 mg/kgDose-dependent tumor inhibition[10]
Integrin αvβ6αvβ6 (+) tumorsVariousNot SpecifiedProlonged survival[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. This section provides an overview of the key experimental protocols used in the synthesis and evaluation of MMAE-based ADCs.

Synthesis of MMAE-based ADCs (General Workflow)

The synthesis of an MMAE-ADC is a multi-step process that involves the separate synthesis of the monoclonal antibody, the MMAE payload, and a linker, followed by their conjugation.

  • Antibody Production and Purification: The monoclonal antibody targeting a specific tumor antigen is produced using recombinant DNA technology in mammalian cell lines and purified using standard chromatography techniques.

  • MMAE Synthesis: MMAE is synthesized through a complex multi-step organic synthesis process. The stereochemistry at each chiral center is carefully controlled.

  • Linker Synthesis: A chemical linker, often containing a cleavage site (e.g., valine-citrulline), is synthesized.

  • Conjugation: The linker is first attached to the MMAE payload. The resulting linker-payload molecule is then conjugated to the antibody, typically through reactive cysteine or lysine (B10760008) residues on the antibody surface.

  • Purification and Characterization: The resulting ADC is purified to remove unconjugated antibody, free payload, and other impurities. The final product is characterized to determine the drug-to-antibody ratio (DAR) and ensure its quality.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)
  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the MMAE-ADC, free MMAE, or a control antibody for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against drug concentration.

In Vivo Xenograft Efficacy Study
  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: Human cancer cells are subcutaneously implanted into the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly.

  • Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The MMAE-ADC, vehicle control, or control antibody is administered, typically intravenously.

  • Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoint is often tumor growth inhibition or regression. Animal survival may also be monitored.

  • Toxicity Assessment: Animal body weight and general health are monitored to assess treatment-related toxicity.

Visualizing the Process: Synthesis and Mechanism of Action

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and pathways.

MMAE_ADC_Synthesis_Workflow cluster_Antibody Antibody Production cluster_Payload Payload Synthesis cluster_Linker Linker Synthesis cluster_Conjugation Conjugation & Purification mAb_prod mAb Production (Recombinant) mAb_purify Purification mAb_prod->mAb_purify conjugation Conjugation (Linker-Payload to mAb) mAb_purify->conjugation precursors Chiral Precursors (e.g., Boc-Dap-NE) mmae_synth MMAE Synthesis (Multi-step) precursors->mmae_synth mmae_synth->conjugation linker_synth Linker Synthesis (e.g., vc-linker) linker_synth->conjugation adc_purify ADC Purification & Characterization conjugation->adc_purify final_product final_product adc_purify->final_product Final ADC Product

Caption: General workflow for the synthesis of an MMAE-based Antibody-Drug Conjugate.

MMAE_ADC_Mechanism_of_Action ADC MMAE-ADC Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding TumorCell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking MMAE Free MMAE Lysosome->MMAE 4. Linker Cleavage & MMAE Release Tubulin Tubulin Dimers MMAE->Tubulin 5. Binding to Tubulin Microtubule Microtubule Assembly Tubulin->Microtubule 6. Inhibition of Polymerization Apoptosis Cell Cycle Arrest & Apoptosis Microtubule->Apoptosis 7. Disruption of Mitotic Spindle

Caption: Mechanism of action of an MMAE-based Antibody-Drug Conjugate.

Efficacy_Factors_Logic cluster_Precursors Precursor Properties cluster_Synthesis Synthesis & Conjugation cluster_ADC ADC Properties cluster_Efficacy Therapeutic Efficacy Stereochem Precursor Stereochemistry (e.g., Boc-Dap-NE isomers) MMAE_Structure Final MMAE Stereostructure Stereochem->MMAE_Structure Binding_Affinity Tubulin Binding Affinity MMAE_Structure->Binding_Affinity Linker Linker Type (Cleavable/Non-cleavable) Stability ADC Stability Linker->Stability DAR Drug-to-Antibody Ratio (DAR) Cytotoxicity In Vitro Cytotoxicity (IC50) DAR->Cytotoxicity Binding_Affinity->Cytotoxicity InVivo_Activity In Vivo Antitumor Activity Stability->InVivo_Activity Cytotoxicity->InVivo_Activity

Caption: Logical relationship of factors influencing the efficacy of MMAE-based ADCs.

References

A Comparative Guide to Antibody Cross-Reactivity with Different ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The specificity of an antibody-drug conjugate (ADC) is paramount to its therapeutic success, ensuring that the potent cytotoxic payload is delivered precisely to target cancer cells while minimizing harm to healthy tissues. A critical factor influencing this specificity is the linker connecting the antibody to the drug. This guide provides an objective comparison of the cross-reactivity profiles of antibodies conjugated with different ADC linkers, supported by experimental data and detailed protocols to aid in the rational design and evaluation of next-generation ADCs.

The Critical Role of the Linker in ADC Specificity

The linker in an ADC is not merely a passive connector; it plays a crucial role in the overall performance of the conjugate.[1] An ideal linker must be stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity.[2][3][] Conversely, it must be efficiently cleaved to release the drug upon internalization into the target tumor cell.[2][3] The chemical nature of the linker can influence the antibody's binding affinity and potentially create new epitopes, leading to unwanted immune responses or cross-reactivity with off-target proteins.

Comparison of ADC Linker Technologies

ADCs primarily utilize two types of linkers: cleavable and non-cleavable. The choice between them has significant implications for the ADC's mechanism of action, efficacy, and safety profile.[1][3]

Cleavable Linkers: These are designed to be labile under specific conditions prevalent in the tumor microenvironment or within tumor cells. This targeted release mechanism can enhance the therapeutic window.[5] However, premature cleavage in circulation remains a concern, potentially leading to systemic toxicity.[2][3]

Non-Cleavable Linkers: These linkers offer greater stability in plasma as the payload is only released upon complete lysosomal degradation of the antibody.[6] This enhanced stability can reduce off-target toxicity.[6] However, the active drug metabolite retains a portion of the linker and an amino acid residue, which can affect its cell permeability and bystander killing effect.

Below is a comparative overview of common linker types:

Linker TypeCleavage MechanismKey AdvantagesPotential Cross-Reactivity & Off-Target Concerns
Hydrazone (Cleavable) Acid-labile; cleaved in the low pH of endosomes/lysosomes.[2]Simple synthesis; effective in acidic tumor microenvironments.Can be unstable at physiological pH, leading to premature drug release and systemic toxicity.[7]
Disulfide (Cleavable) Reduction-sensitive; cleaved by high intracellular glutathione (B108866) concentrations.[2]Exploits the reducing environment of tumor cells.Susceptible to reduction in the bloodstream, potentially causing off-target toxicity.
Peptide (e.g., Val-Cit) (Cleavable) Enzyme-sensitive; cleaved by lysosomal proteases like Cathepsin B.[2]High stability in circulation; specific cleavage within target cells.Off-target cleavage by other proteases can occur, leading to payload release in unintended locations.
β-glucuronide (Cleavable) Cleaved by the lysosomal enzyme β-glucuronidase, which is overexpressed in some tumors.[2]High specificity for the tumor microenvironment.Limited applicability to tumors with high β-glucuronidase expression.
Thioether (e.g., SMCC) (Non-Cleavable) No cleavage; payload released after antibody degradation.[6]High plasma stability, reducing the risk of systemic toxicity.[6]The released payload-linker-amino acid complex may have reduced membrane permeability, limiting the bystander effect.

Quantitative Data on Linker Performance

The following tables summarize key quantitative data related to the stability and cytotoxicity of ADCs with different linkers.

Table 1: In Vitro Plasma Stability of Different ADC Linkers

Linker TypeADC ExampleIncubation Time (hours)% Intact ADC RemainingReference
HydrazoneGemtuzumab ozogamicin24~50%[2]
DisulfideIMGN24224~60%[2]
Peptide (Val-Cit)Brentuximab vedotin144>95%[8]
Thioether (SMCC)Trastuzumab emtansine144>98%[8]

Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers

ADCLinker TypeTarget Cell LineIC50 (ng/mL)Reference
Anti-CD30-vc-MMAEPeptide (Val-Cit)Karpas 299 (CD30+)10[5]
Anti-CD30-SMCC-DM1Thioether (SMCC)Karpas 299 (CD30+)25[5]
Anti-HER2-vc-MMAEPeptide (Val-Cit)SK-BR-3 (HER2+)5[1]
Trastuzumab emtansine (T-DM1)Thioether (SMCC)SK-BR-3 (HER2+)15[1]

Visualizing ADC Mechanisms and Workflows

Understanding the complex processes involved in ADC activity is crucial for their development. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Surface Antigen ADC->Antigen 1. Binding Endosome Endosome (Low pH) Antigen->Endosome 2. Internalization Lysosome Lysosome (Proteases) Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage 5. Cytotoxicity

Figure 1: General Mechanism of Action for an Antibody-Drug Conjugate (ADC).

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Cytotoxicity Cytotoxicity Assay (e.g., MTT) Xenograft Tumor Xenograft Models Cytotoxicity->Xenograft Bystander Bystander Effect Assay (Co-culture) Bystander->Xenograft Stability Plasma Stability Assay (LC-MS/MS) Stability->Xenograft Toxicity Toxicology Studies Xenograft->Toxicity Clinical_Trials Clinical_Trials Toxicity->Clinical_Trials Lead Candidate Selection Start ADC Candidate Start->Cytotoxicity Start->Bystander Start->Stability

References

Benchmarking (S,S,S,S,R)-Boc-Dap-NE: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the use of highly potent cytotoxic agents is standard. Monomethyl auristatin E (MMAE) is a prominent example of such an agent, exerting its anticancer effects by inhibiting tubulin polymerization.[1] The rigorous evaluation of these potent molecules necessitates the use of appropriate controls to ensure the specificity and validity of experimental findings. (S,S,S,S,R)-Boc-Dap-NE serves as a critical negative control in such studies, being an inactive isomer of a precursor to MMAE. This guide provides a comparative benchmark of this compound against its active counterpart, MMAE, supported by experimental data and detailed protocols.

Comparison of In Vitro Efficacy

The primary role of this compound as an inactive control is demonstrated by its lack of cytotoxic activity and its inability to affect tubulin polymerization, in stark contrast to the potent effects of MMAE.

ParameterThis compound (Inactive Control)Monomethyl Auristatin E (MMAE) (Active Compound)
Mechanism of Action No significant biological activity; used as a negative control.Potent inhibitor of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1]
Cytotoxicity (IC50) > 10,000 nM (Expected)~1-10 nM in various cancer cell lines.[2][3][4][5]
Tubulin Polymerization No inhibition.Potent inhibition of tubulin polymerization.
Cell Cycle Arrest No effect on cell cycle distribution.Arrest in the G2/M phase of the cell cycle.[1]

Experimental Data Summary

The following tables summarize representative data from key in vitro assays, highlighting the differential effects of an active tubulin polymerization inhibitor (MMAE) and an inactive control compound.

Table 1: Comparative Cytotoxicity in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM) for MMAEExpected IC50 (nM) for this compound
SKBR3Breast Cancer3.27 ± 0.42[2][4]> 10,000
HEK293Kidney (Embryonic)4.24 ± 0.37[2][4]> 10,000
BxPC-3Pancreatic Cancer0.97 ± 0.10[3]> 10,000
PC-3Prostate Cancer~2[1]> 10,000

Table 2: Tubulin Polymerization Assay

CompoundConcentration% Inhibition of Tubulin Polymerization
This compound10 µM< 5% (Expected)
MMAE10 µM> 90% (Expected)

Table 3: Cell Cycle Analysis in Cancer Cells (24-hour treatment)

CompoundConcentration% of Cells in G2/M Phase
Vehicle Control (DMSO)0.1%~15-20%
This compound1 µM~15-20% (Expected)
MMAE10 nM> 80%[1]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams illustrate the mechanism of action of tubulin inhibitors, a typical experimental workflow for assessing cytotoxicity, and the logical relationship between an active compound and its inactive control.

Signaling Pathway of Tubulin Polymerization Inhibition cluster_0 Cellular Uptake cluster_1 Microtubule Dynamics cluster_2 Cellular Consequences MMAE MMAE Tubulin_Dimers α/β-Tubulin Dimers MMAE->Tubulin_Dimers Binds to Tubulin_Polymerization Tubulin Polymerization MMAE->Tubulin_Polymerization Inhibits Tubulin_Dimers->Tubulin_Polymerization Microtubules Microtubules Mitotic_Spindle_Disruption Mitotic Spindle Disruption Tubulin_Polymerization->Microtubules G2M_Arrest G2/M Phase Arrest Tubulin_Polymerization->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Signaling pathway of tubulin polymerization inhibition by MMAE.

Experimental Workflow for Cytotoxicity Assay Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_1 Incubate for 24h Cell_Seeding->Incubation_1 Compound_Treatment Treat cells with serial dilutions of compounds Incubation_1->Compound_Treatment Incubation_2 Incubate for 72h Compound_Treatment->Incubation_2 Assay_Reagent Add MTT/XTT reagent Incubation_2->Assay_Reagent Incubation_3 Incubate for 2-4h Assay_Reagent->Incubation_3 Read_Absorbance Read absorbance at appropriate wavelength Incubation_3->Read_Absorbance Data_Analysis Calculate IC50 values Read_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for an in vitro cytotoxicity assay.

Logical Relationship of Active vs. Inactive Compounds cluster_active Active Compound (e.g., MMAE) cluster_inactive Inactive Control (e.g., this compound) Compound_Class Tubulin Polymerization Modulators Active_Compound MMAE Compound_Class->Active_Compound Inactive_Compound This compound Compound_Class->Inactive_Compound Active_Outcome Inhibits Tubulin Polymerization High Cytotoxicity (Low IC50) Induces G2/M Arrest Active_Compound->Active_Outcome Leads to Inactive_Outcome No effect on Tubulin Polymerization No Cytotoxicity (High IC50) No effect on Cell Cycle Inactive_Compound->Inactive_Outcome Leads to

Caption: Logical relationship between an active compound and its inactive control.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound, MMAE, and vehicle control (DMSO)

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound and MMAE in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with vehicle control and medium-only blanks.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium-only wells) and normalize the data to the vehicle-treated cells to determine the percentage of cell viability. Plot the results and calculate the IC50 values using a non-linear regression model.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of purified tubulin in vitro.

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • Glycerol

  • This compound, MMAE, and vehicle control (DMSO)

  • 96-well UV-transparent plates

  • Temperature-controlled spectrophotometer

Procedure:

  • Preparation: Reconstitute tubulin in General Tubulin Buffer on ice. Prepare a polymerization mix containing tubulin, GTP, and glycerol.

  • Compound Addition: Add the test compounds at various concentrations to the wells of a pre-warmed 96-well plate.

  • Initiation of Polymerization: Add the cold tubulin polymerization mix to each well to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance versus time. The rate of polymerization and the maximum polymer mass can be calculated from the resulting curves. Compare the curves of compound-treated samples to the vehicle control to determine the extent of inhibition.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound, MMAE, and vehicle control (DMSO)

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the compounds at the desired concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while gently vortexing. Incubate on ice for at least 30 minutes for fixation.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data for at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to gate the cell population and analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity). Quantify the percentage of cells in the G0/G1, S, and G2/M phases.

References

Safety Operating Guide

Proper Disposal Procedures for (S,S,S,S,R)-Boc-Dap-NE

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal-related procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of solid (S,S,S,S,R)-Boc-Dap-NE and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.[4]

Spill Response: In case of a spill, isolate the area. For solid spills, carefully sweep up the material and place it in a designated hazardous waste container. Avoid generating dust. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in the hazardous waste container. All materials used for cleanup should also be disposed of as hazardous waste.[2]

Step-by-Step Disposal Protocol

Given that Boc-protected amino compounds are sensitive to acidic conditions for deprotection, the primary method for disposal involves controlled neutralization of any acidic waste generated during experimental use.[5][6][7] Direct disposal of the neat compound or untreated solutions down the drain is strictly prohibited.[3][8]

Experimental Protocol for Waste Neutralization:

  • Segregation: Collect all waste containing this compound, including unused material, solutions, and contaminated consumables, in a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with the chemical waste.[3][9]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Corrosive" based on similar compounds).[3][4]

  • pH Monitoring and Adjustment: For aqueous waste streams, check the pH. If the waste is acidic (a common condition for Boc deprotection reactions), it must be neutralized before collection for final disposal. Slowly add a suitable base (e.g., sodium bicarbonate or a dilute solution of sodium hydroxide) while stirring in a chemical fume hood. Monitor the pH continuously until it is within the neutral range (typically pH 6-8).[8]

  • Collection: Once neutralized, the waste should be transferred to the designated hazardous waste container for collection by the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][3]

  • Empty Containers: Any "empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.[2]

Quantitative Data for Waste Management

ParameterGuidelineSource
Satellite Accumulation Area (SAA) Limit Max. 55 gallons of hazardous waste[3]
Acutely Toxic Waste Limit (if applicable) Max. 1 quart of liquid or 1 kg of solid[3]
Storage Time in SAA Up to 12 months (unless accumulation limits are met sooner)[3]
pH for Aqueous Waste Neutralization Between 6.0 and 8.0[8]

Disposal Workflow Diagram

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS / Waste Management A Generation of this compound Waste B Segregate Waste in Labeled Container A->B Collect C Perform Neutralization (if acidic) pH 6-8 B->C Treat D Store in Satellite Accumulation Area C->D Store E Scheduled Waste Pickup D->E Request F Transportation to Licensed Facility E->F Transport G Final Disposal (Incineration/Landfill) F->G Dispose

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling (S,S,S,S,R)-Boc-Dap-NE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of (S,S,S,S,R)-Boc-Dap-NE. Given its role as a key intermediate in the synthesis of the potent cytotoxic agent Monomethylauristatin E (MMAE), this compound must be handled with the utmost care, treating it as a potentially hazardous substance.[1][2] Adherence to the following procedures is essential to ensure personnel safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE)

Due to the inherent risks associated with handling intermediates for cytotoxic compounds, a comprehensive PPE strategy is mandatory. The following table outlines the required equipment for various laboratory operations involving this compound.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Handling Solids Safety goggles with side shieldsDouble-layered nitrile glovesFull-cuffed laboratory coatN95 or higher-rated dust mask
Solution Preparation and Transfer Safety goggles and face shieldDouble-layered nitrile glovesFull-cuffed laboratory coatNot generally required if handled in a fume hood
Reaction Setup and Monitoring Safety goggles and face shieldDouble-layered nitrile glovesFull-cuffed laboratory coatNot generally required if handled in a fume hood
Waste Disposal Safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a laboratory coatNot generally required if handled in a fume hood
Spill Cleanup Safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a laboratory coatRespirator with appropriate cartridges

Note: All PPE should be donned before handling the compound and doffed in a designated area to prevent cross-contamination.[3] Gloves should be changed immediately if contaminated.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C23H36N2O5[4]
Molecular Weight 420.54 g/mol [4]
Appearance Solid (assumed)General knowledge of similar compounds
Storage Temperature 2-8°C (recommended for similar compounds)

Experimental Protocols

The following protocols provide step-by-step guidance for key operations involving this compound. These procedures are designed to minimize exposure and ensure safe handling.

3.1. Weighing and Handling of Solid this compound

  • Preparation: Designate a specific area for handling the compound, preferably within a chemical fume hood or a ventilated balance enclosure. Ensure all necessary PPE is correctly donned.

  • Tare Weighing: Use a tared, sealed container to weigh the desired amount of the compound. This minimizes the risk of generating airborne particles.

  • Transfer: If transferring the solid, use a spatula or other appropriate tool. Avoid any actions that could create dust.

  • Cleaning: After weighing, carefully decontaminate the spatula and weighing area with an appropriate solvent (e.g., isopropanol), followed by a mild detergent solution. Dispose of all cleaning materials as hazardous waste.

3.2. Solution Preparation

  • Solvent Selection: Choose a solvent appropriate for the intended reaction. Ensure the solvent is compatible with the compound and other reagents.

  • Dissolution: In a chemical fume hood, add the solvent to the sealed container with the pre-weighed this compound.

  • Mixing: Gently swirl or stir the mixture until the solid is fully dissolved. Avoid vigorous shaking that could create aerosols.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.

3.3. Reaction Setup

  • Glassware: Use clean, dry glassware for all reactions.

  • Inert Atmosphere: If the reaction is sensitive to air or moisture, conduct it under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add reagents to the reaction vessel in a controlled manner, using a syringe or dropping funnel.

  • Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).

Disposal Plan

All waste generated from handling this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solid waste, including gloves, weighing paper, and disposable labware, in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste, including reaction mixtures and cleaning solvents, in a labeled, sealed hazardous waste container. Do not pour any waste down the drain.

  • Decontamination: Decontaminate all non-disposable glassware and equipment by rinsing with an appropriate solvent, followed by washing with a detergent solution. The initial solvent rinse should be collected as hazardous waste.

  • Waste Pickup: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office.

Visualized Workflows

The following diagrams illustrate the logical flow for safe handling and emergency procedures.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Weigh Solid in a Contained Manner B->C D Prepare Solution C->D E Set Up and Monitor Reaction D->E F Decontaminate Equipment E->F G Segregate and Label Waste F->G H Dispose of Waste via EHS G->H

Caption: Safe handling workflow for this compound.

EmergencyResponse cluster_exposure Accidental Exposure cluster_actions Immediate Actions cluster_followup Follow-up Exposure Exposure Event Skin Skin Contact: Wash with copious amounts of water for 15 min. Exposure->Skin Eye Eye Contact: Rinse with eyewash for 15 min. Exposure->Eye Inhalation Inhalation: Move to fresh air. Exposure->Inhalation Ingestion Ingestion: Seek immediate medical attention. Exposure->Ingestion Medical Seek Medical Attention Skin->Medical Eye->Medical Inhalation->Medical Ingestion->Medical Report Report Incident to Supervisor and EHS Medical->Report

Caption: Emergency response for accidental exposure.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.